molecular formula C8H13ClN2 B1390786 3-(Pyridin-3-yl)propan-1-amine hydrochloride CAS No. 84359-17-1

3-(Pyridin-3-yl)propan-1-amine hydrochloride

Cat. No.: B1390786
CAS No.: 84359-17-1
M. Wt: 172.65 g/mol
InChI Key: VIZNQULHHZYJNK-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)propan-1-amine hydrochloride ( 84359-17-1) is a valuable chemical building block in organic synthesis and medicinal chemistry research . This compound, with the molecular formula C8H13ClN2 and a molecular weight of 172.66, features a pyridine heterocycle linked to a terminal ammonium group via a three-carbon alkyl chain . This structure makes it a useful precursor for the synthesis of more complex molecules, particularly in the development of potential pharmacologically active compounds. Its primary research application lies in its role as a versatile synthon; the basic amine functionality can participate in amide bond formation or act as a nucleophile, while the pyridine ring can coordinate to metals or be further functionalized. The hydrochloride salt improves the compound's stability and handling properties. Proper cold-chain transportation is recommended to maintain the integrity of this product . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

3-pyridin-3-ylpropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c9-5-1-3-8-4-2-6-10-7-8;/h2,4,6-7H,1,3,5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZNQULHHZYJNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50661761
Record name 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84359-17-1
Record name 3-Pyridinepropanamine, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84359-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Pyridin-3-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50661761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(Pyridin-3-yl)propan-1-amine hydrochloride is a bifunctional organic molecule of significant interest to the fields of medicinal chemistry and drug development. Structurally, it comprises a pyridine ring—a common scaffold in pharmaceuticals—connected via a flexible three-carbon propyl linker to a primary amine. This arrangement provides two key reactive sites: the basic and nucleophilic primary amine, and the pyridine ring which can engage in various chemical transformations. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it highly amenable for use in various experimental and synthetic protocols.

This technical guide offers a comprehensive overview of the core chemical properties, synthesis, and applications of this compound. It is designed to serve as a foundational resource for researchers and scientists leveraging this versatile building block in the design and synthesis of novel therapeutic agents and other advanced chemical entities.

Physicochemical and Structural Properties

The fundamental properties of a chemical entity dictate its behavior in both chemical reactions and biological systems. The hydrochloride salt of 3-(pyridin-3-yl)propan-1-amine presents as a stable, often crystalline solid, whose characteristics are summarized below.

PropertyValueSource(s)
CAS Number 84359-17-1[1][2]
Molecular Formula C₈H₁₃ClN₂[1][2]
Molecular Weight 172.66 g/mol [1]
IUPAC Name 3-(pyridin-3-yl)propan-1-amine;hydrochloride[3]
Appearance Solid (Form may vary)General Knowledge
Hydrogen Bond Donor Count 2[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[5]

Spectroscopic Profile for Structural Elucidation

The structural integrity of a compound is unequivocally established through a combination of spectroscopic techniques. For this compound, the following data are characteristic. The protonation of the amine and potentially the pyridine nitrogen will influence the chemical shifts, particularly in protic solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR (Proton NMR): The proton spectrum reveals the distinct electronic environments of the hydrogen atoms.

    • Pyridine Ring Protons (Aromatic Region, ~δ 7.5-8.8 ppm): Protons on the pyridine ring will appear significantly downfield. Due to the influence of the nitrogen atom and the positive charge in the hydrochloride salt form, these signals will be deshielded. The characteristic splitting patterns (doublets, triplets, or doublet of doublets) will confirm the 3-substitution pattern.

    • Aliphatic Chain Protons (Alkyl Region, ~δ 2.0-3.5 ppm): The three methylene groups of the propyl chain will exhibit distinct signals. The methylene group adjacent to the positively charged ammonium group (-CH₂-NH₃⁺) will be the most deshielded (~δ 3.0-3.5 ppm), followed by the methylene group adjacent to the pyridine ring (~δ 2.8-3.2 ppm). The central methylene group will appear further upfield (~δ 2.0-2.4 ppm). All will likely appear as multiplets due to spin-spin coupling.

    • Ammonium Protons (-NH₃⁺): These protons often appear as a broad singlet and its chemical shift is highly dependent on the solvent, concentration, and temperature.

  • ¹³C NMR (Carbon-13 NMR): The carbon spectrum indicates the number of non-equivalent carbon atoms.[6]

    • Pyridine Ring Carbons (~δ 120-150 ppm): The five carbon atoms of the pyridine ring will resonate in the aromatic region.

    • Aliphatic Chain Carbons (~δ 25-40 ppm): The three carbons of the propyl chain will appear in the upfield, aliphatic region. Similar to the proton spectrum, the carbon adjacent to the ammonium group will be the most deshielded of the three.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • N-H Stretching: A broad and strong absorption band is expected in the range of 2800-3200 cm⁻¹ for the ammonium salt (-NH₃⁺).

  • C-H Stretching: Aliphatic C-H stretches will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the pyridine ring will be observed just above 3000 cm⁻¹.

  • C=C and C=N Stretching: Aromatic ring stretching vibrations for the pyridine moiety are expected in the 1400-1600 cm⁻¹ region.

Synthesis and Reactivity

The synthesis of 3-(pyridin-3-yl)propan-1-amine typically involves the reduction of a precursor containing the complete carbon skeleton. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.

Primary Synthetic Pathway: Reduction of Nitrile

A robust and common method for preparing primary amines is the reduction of the corresponding nitrile. This pathway offers high yields and utilizes readily available starting materials.

Synthesis_Workflow Start 3-(Pyridin-3-yl)propanenitrile Reagents Reducing Agent (e.g., H₂, Raney Ni or LiAlH₄) Product 3-(Pyridin-3-yl)propan-1-amine (Free Base) Reagents->Product Reduction HCl_Step HCl in Ether or Isopropanol Final_Product 3-(Pyridin-3-yl)propan-1-amine Hydrochloride HCl_Step->Final_Product Salt Formation

Caption: General workflow for the synthesis of this compound.

Detailed Protocol: Catalytic Hydrogenation

This is often the preferred method on an industrial scale due to its cost-effectiveness and operational safety compared to metal hydrides.

  • Reactor Setup: A high-pressure hydrogenation vessel (Parr apparatus or similar) is charged with 3-(pyridin-3-yl)propanenitrile and a suitable solvent, such as ethanol or methanol.

  • Catalyst Addition: A catalytic amount of Raney Nickel or Palladium on Carbon (Pd/C) is added to the mixture. The choice of catalyst is critical; Raney Nickel is highly effective for nitrile reduction.[7]

  • Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 30-50 atm). The reaction mixture is heated (e.g., to 80°C) and stirred vigorously for several hours until hydrogen uptake ceases.[7]

  • Work-up: After cooling and venting the reactor, the catalyst is carefully filtered off. The solvent is removed under reduced pressure to yield the crude 3-(pyridin-3-yl)propan-1-amine free base.

  • Salt Formation: The crude amine is dissolved in a suitable anhydrous solvent like diethyl ether or isopropanol. A stoichiometric amount of hydrochloric acid (as a solution in the same solvent) is added slowly with stirring.

  • Isolation: The this compound salt typically precipitates from the solution. The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Medicinal Chemistry

The 3-(pyridin-3-yl)propan-1-amine scaffold is a valuable building block in drug discovery due to the combination of a "privileged" pyridine heterocycle and a reactive primary amine.[8] The pyridine ring can act as a hydrogen bond acceptor and participate in π-stacking interactions with biological targets, while the amine provides a convenient handle for derivatization to explore structure-activity relationships (SAR).[9][10]

Scaffold for Library Synthesis

The primary amine is readily functionalized, allowing for the creation of large libraries of compounds for high-throughput screening. Common modifications include:

  • Acylation: Reaction with acyl chlorides or carboxylic acids to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

  • Alkylation: Reaction with alkyl halides to produce secondary and tertiary amines.

Medicinal_Chemistry_Applications cluster_derivatives Derivative Library Core 3-(Pyridin-3-yl)propan-1-amine Scaffold Amide Amides (R-CO-NH-) Core->Amide Acylation Sulfonamide Sulfonamides (R-SO₂-NH-) Core->Sulfonamide Sulfonylation Sec_Amine Secondary Amines (R-CH₂-NH-) Core->Sec_Amine Reductive Amination

Sources

synthesis of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Introduction

3-(Pyridin-3-yl)propan-1-amine and its hydrochloride salt are pivotal building blocks in modern medicinal chemistry and pharmaceutical development. The molecule's structure, featuring a flexible propyl-amine chain attached to a pyridine ring, offers a versatile scaffold for creating compounds with diverse biological activities. The pyridine moiety can engage in hydrogen bonding and π-stacking interactions, while the primary amine serves as a crucial handle for further chemical modifications.[1] Consequently, this compound is a key intermediate in the synthesis of novel therapeutic agents, including those with potential antimicrobial and central nervous system (CNS) activities.[2][3]

This guide provides a comprehensive, in-depth exploration of a robust and scalable synthetic route to this compound. As a senior application scientist, the focus extends beyond a mere recitation of steps to elucidate the underlying chemical principles, justify experimental choices, and present a self-validating protocol that ensures both purity and reproducibility.

Strategic Overview of the Synthesis

The most efficient and common strategies for synthesizing the target compound converge on a two-stage approach. The first stage involves the construction of a key intermediate, 3-(pyridin-3-yl)propanenitrile. This intermediate contains the complete carbon skeleton and the nitrogen atom that will become the primary amine. The second stage is the reduction of the nitrile functional group to the desired amine, followed by conversion to its stable hydrochloride salt for improved handling and solubility.

G cluster_0 Stage 1: Nitrile Intermediate Synthesis cluster_1 Stage 2: Reduction and Salt Formation Nicotinic Acid Ester Nicotinic Acid Ester 3-Oxo-3-(pyridin-3-yl)propanenitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile Nicotinic Acid Ester->3-Oxo-3-(pyridin-3-yl)propanenitrile  Claisen Condensation Acetonitrile Acetonitrile Acetonitrile->3-Oxo-3-(pyridin-3-yl)propanenitrile 3-(Pyridin-3-yl)propanenitrile 3-(Pyridin-3-yl)propanenitrile 3-Oxo-3-(pyridin-3-yl)propanenitrile->3-(Pyridin-3-yl)propanenitrile  Wolff-Kishner or Clemmensen Reduction Target_Amine 3-(Pyridin-3-yl)propan-1-amine 3-(Pyridin-3-yl)propanenitrile->Target_Amine  Catalytic Hydrogenation 3-(Pyridin-3-yl)propanenitrile->Target_Amine Target_Salt 3-(Pyridin-3-yl)propan-1-amine HCl Target_Amine->Target_Salt  HCl Addition G cluster_reaction R1 Methyl Nicotinate plus1 + R2 Acetonitrile arrow1 -> P1 3-Oxo-3-(pyridin-3-yl)propanenitrile Cond1 1. NaH, Toluene, 0 °C 2. Reflux

Caption: Reaction scheme for the synthesis of the β-ketonitrile intermediate.

Experimental Protocol:

  • To a stirred solution of methyl nicotinate (1.0 eq) in anhydrous toluene at 0 °C under an inert atmosphere (N₂ or Ar), slowly add sodium hydride (2.0 eq, 60% dispersion in mineral oil).

  • Maintain the mixture at 0 °C for 30 minutes.

  • Add acetonitrile (1.5 eq) dropwise, ensuring the temperature does not rise significantly.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 48-72 hours, monitoring by TLC or LC-MS. [4]5. Upon completion, cool the mixture to room temperature and carefully quench with ice-cold water.

  • Adjust the pH to ~5-6 with glacial acetic acid. The product may precipitate or require extraction.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 3-oxo-3-(pyridin-3-yl)propanenitrile, which can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the Keto Group

The ketone in 3-oxo-3-(pyridin-3-yl)propanenitrile must be fully reduced to a methylene (-CH₂-) group. The Wolff-Kishner reduction is ideally suited for this transformation, as it is performed under basic conditions, which are compatible with the nitrile and pyridine functionalities.

Causality of Experimental Choices:

  • Reagents: Hydrazine hydrate is used to form the hydrazone intermediate in situ. Potassium hydroxide (KOH) acts as the strong base required for the subsequent elimination of N₂ gas and formation of the methylene group.

  • Solvent: A high-boiling point, polar solvent like diethylene glycol is necessary to achieve the high temperatures (~180-200 °C) required for the final elimination step of the Wolff-Kishner reaction.

Experimental Protocol:

  • Combine the crude 3-oxo-3-(pyridin-3-yl)propanenitrile (1.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol in a round-bottom flask fitted with a reflux condenser.

  • Heat the mixture to 120-130 °C for 2 hours to form the hydrazone.

  • Cool the mixture slightly and add powdered potassium hydroxide (3.0 eq).

  • Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.

  • Maintain at this temperature for 4-6 hours until gas evolution ceases.

  • Cool the reaction to room temperature, dilute with water, and extract with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the resulting crude 3-(pyridin-3-yl)propanenitrile by vacuum distillation or column chromatography to yield a pure product.

Part II: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propanenitrile

The reduction of the nitrile to the primary amine is the final key transformation. Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean conversion, and avoidance of pyrophoric metal hydride reagents.

Causality of Experimental Choices:

  • Catalyst: Palladium on carbon (Pd/C) is an effective and robust catalyst for the hydrogenation of nitriles to primary amines. [5][6]The presence of an acidic additive helps to suppress the formation of secondary amine byproducts by protonating the intermediate imine and the product primary amine, reducing their nucleophilicity.

  • Solvent System: A biphasic system of dichloromethane/water or a protic solvent like ethanol or methanol is often used. The acidic additive (e.g., H₂SO₄ or NaH₂PO₄) resides in the aqueous/polar phase. [5]* Pressure & Temperature: Mild conditions (e.g., 6 bar H₂ pressure and temperatures from 30-80 °C) are typically sufficient, making the process scalable and safe. [5][6]

G Nitrile 3-(Pyridin-3-yl)propanenitrile Amine 3-(Pyridin-3-yl)propan-1-amine Nitrile->Amine Hydrogenation Catalyst H₂ (6 bar) 10% Pd/C Acidic Additive Catalyst->Amine

Caption: Catalytic hydrogenation of the nitrile intermediate to the target amine.

Experimental Protocol:

  • Charge a hydrogenation vessel with 3-(pyridin-3-yl)propanenitrile (1.0 eq), a suitable solvent (e.g., methanol), and 10% Palladium on Carbon (5-10% w/w).

  • Add an acidic additive, such as a solution of sulfuric acid in methanol (1.0 eq).

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 6 bar).

  • Stir the mixture vigorously at a controlled temperature (e.g., 50 °C) until hydrogen uptake ceases.

  • Depressurize the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude amine salt.

Part III: Hydrochloride Salt Formation and Purification

The final step is the isolation of the product as a stable, crystalline hydrochloride salt.

Experimental Protocol:

  • Dissolve the crude amine product from the previous step in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

  • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) dropwise with stirring.

  • The hydrochloride salt will precipitate from the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a cold, non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Dry the solid under vacuum to yield pure this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Data Presentation and Characterization

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Table 1: Physicochemical and Spectroscopic Data

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem [7]
Molecular Weight (Free Base) 136.19 g/mol PubChem [7]
Molecular Weight (HCl Salt) 172.65 g/mol -
¹H NMR (Free Base, CDCl₃) δ 7.2-8.5 (m, 4H, Pyridine), δ 2.7 (t, 2H, -CH₂-NH₂), δ 2.6 (t, 2H, Ar-CH₂-), δ 1.8 (quint, 2H, -CH₂-CH₂-CH₂-)Based on similar structures [3]
Hazards Harmful if swallowed or inhaled. Causes skin and eye irritation.PubChem [7]

Self-Validating System:

  • TLC/LC-MS: Used throughout the synthesis to monitor reaction progress and check the purity of intermediates.

  • NMR Spectroscopy (¹H, ¹³C): Confirms the covalent structure of the final product. The integration of the proton signals should match the expected number of protons in each environment.

  • Mass Spectrometry: Provides the molecular weight of the parent ion, confirming the elemental composition.

  • Melting Point Analysis: A sharp melting point for the final hydrochloride salt is a strong indicator of high purity.

Conclusion

The synthetic route detailed in this guide, proceeding through a β-ketonitrile intermediate followed by reduction and catalytic hydrogenation, represents a robust, logical, and scalable method for producing high-purity this compound. By understanding the causality behind the choice of reagents and conditions at each step, researchers and drug development professionals can confidently reproduce and, if necessary, adapt this synthesis for their specific applications. The inclusion of rigorous in-process controls and final product characterization ensures the trustworthiness and scientific integrity of the outcome.

References

  • Benchchem, 3-(Pyridin-2-yl)propan-1-amine | Research Chemical.
  • Benchchem, 1-(Pyridin-3-yl)propan-1-amine.
  • ChemicalBook, 3-OXO-3-(3-PYRIDINYL)PROPANENITRILE | 30510-18-0.
  • PubChem, 3-(Pyridin-3-yl)propan-1-amine.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022-07-18). PMC - NIH.
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020-03-04).
  • Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. (2020-03-17).

Sources

An In-Depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride (CAS No. 84359-17-1)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword

This technical guide provides a comprehensive overview of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a versatile building block in modern medicinal chemistry. Moving beyond a standard data sheet, this document delves into the practical aspects of its synthesis, characterization, and strategic application in drug discovery. The insights provided are grounded in established chemical principles and aim to empower researchers to effectively utilize this compound in their synthetic endeavors.

Core Molecular Profile

This compound is a pyridine derivative that serves as a valuable scaffold for the synthesis of complex, biologically active molecules. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of chemical and biological applications.

The pyridine ring, a bioisostere of benzene, introduces a nitrogen atom that can participate in hydrogen bonding and can be protonated at physiological pH. This feature is critical for modulating the pharmacokinetic and pharmacodynamic properties of derivative compounds. The primary amine group on the propyl chain provides a reactive handle for a wide array of chemical transformations, making it an ideal starting point for library synthesis and lead optimization.

Physicochemical and Structural Data
PropertyValue
CAS Number 84359-17-1
Molecular Formula C₈H₁₃ClN₂
Molecular Weight 172.66 g/mol [1]
Appearance Off-white to light yellow crystalline powder
Solubility Soluble in water and methanol
Melting Point 138-142 °C

Synthesis and Purification: A Practical Workflow

The synthesis of this compound is most commonly and efficiently achieved through the reduction of 3-(pyridin-3-yl)propanenitrile. This method is robust and scalable, making it suitable for both laboratory and larger-scale production.

Synthetic Pathway

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Reduction of 3-(Pyridin-3-yl)propanenitrile

  • Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition: Dissolve 3-(pyridin-3-yl)propanenitrile in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and finally more water. This procedure, known as the Fieser workup, is designed to precipitate granular aluminum salts that are easily filterable.

  • Isolation: Filter the aluminum salts and wash the filter cake with THF. Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-(pyridin-3-yl)propan-1-amine free base.

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude free base in a suitable organic solvent such as diethyl ether or isopropanol.

  • Acidification: Slowly add a solution of hydrogen chloride (HCl) in the same solvent (or bubble HCl gas through the solution) with stirring.

  • Precipitation: The hydrochloride salt will precipitate from the solution.

  • Collection: Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step 3: Purification

  • Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques should be employed.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the aliphatic protons of the propyl chain (δ 1.5-3.0 ppm). The amine protons may appear as a broad singlet.
¹³C NMR Resonances for the pyridine ring carbons (δ 120-150 ppm) and the aliphatic carbons of the propyl chain (δ 20-45 ppm).
Mass Spec. The mass spectrum should show a parent ion peak corresponding to the molecular weight of the free base (136.19 g/mol ).
FTIR Characteristic peaks for N-H stretching of the primary amine, C-H stretching of the alkyl chain, and C=N and C=C stretching of the pyridine ring.

Strategic Applications in Drug Discovery

The 3-(pyridin-3-yl)propan-1-amine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into molecules targeting a range of therapeutic areas.[2]

Versatility in Synthesis

The primary amine of this compound serves as a versatile synthetic handle for a variety of chemical transformations, including:

  • Amide bond formation: Reaction with carboxylic acids or their derivatives.

  • Reductive amination: Reaction with aldehydes and ketones.

  • Sulfonamide formation: Reaction with sulfonyl chlorides.

  • Urea and thiourea formation: Reaction with isocyanates and isothiocyanates.

This reactivity allows for the construction of large and diverse compound libraries for high-throughput screening.

Key Therapeutic Targets

The pyridine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bonds with the hinge region of the kinase domain. The 3-(pyridin-3-yl)propan-1-amine scaffold can be elaborated to generate potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), which are important targets in oncology.[3]

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are major drug targets. The 3-(pyridin-3-yl)propan-1-amine motif can be found in allosteric modulators of GPCRs, such as the cannabinoid CB1 receptor. These modulators can fine-tune the receptor's response to endogenous ligands, offering a more nuanced therapeutic approach compared to traditional agonists or antagonists.

Library Synthesis and Screening Workflow

Caption: A typical workflow from a starting building block to a lead candidate.

Safety and Handling

As with all chemicals, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Use in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents. The compound is hygroscopic and should be protected from moisture.[4]

  • Toxicity: This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.[4][5]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists. Its straightforward synthesis, well-defined reactivity, and the favorable properties of the pyridine scaffold make it an attractive starting material for the discovery of novel therapeutics. A thorough understanding of its synthesis, characterization, and potential applications, as outlined in this guide, will enable researchers to fully leverage its potential in their drug discovery programs.

References

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • PubMed. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. [Link]

  • PubMed Central. Design of allosteric modulators that change GPCR G protein subtype selectivity. [Link]

  • PubMed. Synthesis and identification of[4][5][6]triazine-pyridine biheteroaryl as a novel series of potent cyclin-dependent kinase inhibitors. [Link]

  • PubMed Central. Diarylureas as Allosteric Modulators of the Cannabinoid CB1 Receptor: Structure–Activity Relationship Studies on 1-(4-Chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea (PSNCBAM-1). [Link]

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An In-depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a versatile building block in contemporary drug discovery and chemical synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, analytical characterization, potential therapeutic applications, and safe handling protocols. The information herein is synthesized from established chemical principles and relevant scientific literature to ensure technical accuracy and practical utility.

Introduction and Molecular Overview

This compound is a heterocyclic compound featuring a pyridine ring linked to a propanamine side chain, presented as its hydrochloride salt. The pyridine moiety, a privileged scaffold in medicinal chemistry, imparts unique electronic properties and hydrogen bonding capabilities, making it a valuable component in the design of novel therapeutic agents.[1] The primary amine group offers a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures.[2] The hydrochloride salt form generally enhances the compound's stability and aqueous solubility, facilitating its use in various experimental settings.

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties:

PropertyValueSource
CAS Number 84359-17-1[3]
Molecular Formula C₈H₁₃ClN₂[3]
Molecular Weight 172.66 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)General knowledge

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a logical and efficient synthetic route can be devised based on established chemical transformations, particularly the reduction of a nitrile precursor. A plausible two-step synthesis is outlined below, starting from 3-pyridineacetonitrile.

Synthetic Workflow:

synthesis_workflow Synthesis Workflow start 3-Pyridineacetonitrile step1 Michael Addition with Acrylonitrile start->step1 intermediate 3-(Pyridin-3-yl)propanenitrile step1->intermediate step2 Catalytic Hydrogenation intermediate->step2 product_base 3-(Pyridin-3-yl)propan-1-amine step2->product_base step3 Salt Formation with HCl product_base->step3 final_product This compound step3->final_product

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-(Pyridin-3-yl)propanenitrile (Intermediate)

This step involves a Michael addition of the acidic methylene protons of 3-pyridineacetonitrile to acrylonitrile in the presence of a strong base.

Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of 3-pyridineacetonitrile (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a strong base, such as sodium hydride (NaH) (1.1 equivalents), portion-wise. The use of a strong, non-nucleophilic base is crucial to deprotonate the carbon alpha to the nitrile and the pyridine ring without competing side reactions.

  • Acrylonitrile Addition: Once the deprotonation is complete (indicated by the cessation of hydrogen gas evolution), add acrylonitrile (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(pyridin-3-yl)propanenitrile.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 3-(Pyridin-3-yl)propan-1-amine (Free Base)

The reduction of the nitrile group to a primary amine can be effectively achieved through catalytic hydrogenation. This method is often preferred for its high yield and clean reaction profile.

Protocol:

  • Catalyst Preparation: In a hydrogenation vessel, place 3-(pyridin-3-yl)propanenitrile (1 equivalent) and a suitable solvent such as methanol or ethanol. Add a catalytic amount of a hydrogenation catalyst, for instance, 10% Palladium on Carbon (Pd/C) or Raney Nickel.[4][5] The choice of catalyst is critical for efficient reduction of the nitrile without affecting the pyridine ring.

  • Hydrogenation: Seal the vessel and purge it with nitrogen gas before introducing hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50-100 psi) and stir the mixture vigorously at room temperature or with gentle heating.[5]

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake or by TLC/GC-MS analysis.

  • Catalyst Removal: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyridin-3-yl)propan-1-amine.

Step 3: Formation of this compound

The final step involves the conversion of the free amine to its hydrochloride salt.

Protocol:

  • Dissolution: Dissolve the crude 3-(pyridin-3-yl)propan-1-amine in a minimal amount of a suitable anhydrous solvent like diethyl ether or isopropanol.

  • Acidification: Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring until the pH is acidic.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Purification: Wash the collected solid with cold anhydrous solvent and dry it under vacuum to yield pure this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the aliphatic chain. The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the propyl chain will appear in the aliphatic region (typically δ 1.5-3.0 ppm). The protons on the carbon adjacent to the amine will be deshielded and appear further downfield. Due to the acidic proton of the ammonium group, the amine protons may appear as a broad singlet.[6][7]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show signals corresponding to each unique carbon atom in the molecule. The carbons of the pyridine ring will resonate in the aromatic region (typically δ 120-150 ppm), while the aliphatic carbons will appear upfield.[8]

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆):

AssignmentPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
Pyridine C2-H~8.4 (d)~148
Pyridine C4-H~7.7 (d)~136
Pyridine C5-H~7.3 (dd)~123
Pyridine C6-H~8.4 (s)~150
Pyridine C3-~135
-CH₂-Py~2.7 (t)~30
-CH₂-~1.9 (m)~28
-CH₂-NH₃⁺~2.9 (t)~39
-NH₃⁺~8.2 (br s)-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

  • N-H Stretching: The N-H stretching vibrations of the primary ammonium group (-NH₃⁺) are expected to appear as a broad band in the region of 3200-2800 cm⁻¹.

  • C-H Stretching: The C-H stretching vibrations of the aromatic pyridine ring and the aliphatic propyl chain will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.[9][10]

  • N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1650-1580 cm⁻¹.[10]

  • C=C and C=N Stretching: The stretching vibrations of the pyridine ring will appear in the 1600-1450 cm⁻¹ region.

  • C-N Stretching: The C-N stretching of the aliphatic amine will be observed in the 1250-1020 cm⁻¹ range.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Electrospray Ionization (ESI): In positive ion mode ESI-MS, the molecule is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ (the free base), where M is the molecular weight of the free base (136.19 g/mol ). The fragmentation pattern will likely involve cleavage of the propyl chain and fragmentation of the pyridine ring.[11][12]

Applications in Drug Discovery and Research

This compound serves as a crucial starting material and structural motif in the development of various therapeutic agents.

Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial compounds.[1] Derivatives of 3-(pyridin-3-yl)propan-1-amine can be synthesized and evaluated for their activity against a range of bacterial and fungal pathogens. The primary amine allows for the facile introduction of various pharmacophores to modulate the antimicrobial spectrum and potency.[13][14]

Central Nervous System (CNS) Agents

The structural similarity of the 3-(pyridin-3-yl)propylamine scaffold to known neurotransmitters and CNS-active drugs makes it an attractive template for the design of novel agents targeting neurological disorders. For instance, derivatives of similar pyridine-containing compounds have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression and anxiety.[15][16] Molecular docking studies can be employed to predict the binding affinity of these derivatives to serotonin transporters and other CNS targets.[17]

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[18]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[18]

  • Exposure: In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, seek immediate medical attention.[20]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[21]

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in the fields of medicinal chemistry and organic synthesis. Its straightforward, albeit not widely published, synthesis and the reactivity of its functional groups make it an attractive building block for the creation of diverse molecular libraries. The insights provided in this guide regarding its synthesis, characterization, potential applications, and safe handling are intended to support researchers in leveraging this compound for their scientific endeavors. Further exploration of its pharmacological properties and the development of novel derivatives are promising avenues for future research.

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3-(Pyridin-3-yl)propan-1-amine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

Abstract

This compound is a synthetic small molecule of interest in contemporary drug discovery. While its precise mechanism of action has not been empirically determined in publicly available literature, its structural motifs—a pyridin-3-yl group and a propan-1-amine side chain—are prevalent in a variety of pharmacologically active compounds. This technical guide synthesizes current knowledge of these structural components to propose a primary and a secondary putative mechanism of action for this compound. The primary hypothesis posits that this compound functions as a histone deacetylase (HDAC) inhibitor, a class of drugs with significant therapeutic applications in oncology. A secondary hypothesis suggests its potential role as a modulator of nicotinic acetylcholine receptors (nAChRs). This document will provide a detailed rationale for these hypotheses, outline experimental protocols for their validation, and discuss the potential therapeutic implications.

Introduction: Unveiling the Potential of a Novel Scaffold

The confluence of a pyridine ring and a flexible amine-containing side chain in this compound presents a compelling case for its potential bioactivity. The pyridine nucleus is a privileged scaffold in medicinal chemistry, found in a plethora of approved drugs with diverse therapeutic actions, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The propan-1-amine linker provides conformational flexibility and a primary amine that can engage in crucial electrostatic and hydrogen bonding interactions with biological targets. In the absence of direct studies on this specific molecule, a structure-based inferential approach is warranted to guide future research and development.

Primary Hypothesis: Histone Deacetylase (HDAC) Inhibition

The most compelling putative mechanism of action for this compound is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[3] Their aberrant activity is implicated in the pathogenesis of various cancers, making them a validated target for anticancer drug development.[4][5][6]

Structural Rationale for HDAC Inhibition

The canonical structure of an HDAC inhibitor consists of three key pharmacophoric elements: a "cap" group that interacts with the rim of the enzyme's active site, a "linker" that occupies the hydrophobic channel, and a "zinc-binding group" (ZBG) that chelates the catalytic zinc ion in the active site.

  • The Pyridin-3-yl Group as a "Cap": The pyridine ring of the subject molecule can effectively serve as the cap group, engaging in surface-level interactions with the HDAC enzyme. Numerous potent pyridine-based HDAC inhibitors have been reported, underscoring the suitability of this moiety for this role.[5][7]

  • The Propan-1-amine as a "Linker" and Potential "ZBG": The flexible three-carbon chain is an appropriate length to act as a linker, traversing the hydrophobic tunnel of the HDAC active site. The terminal primary amine, which will be protonated at physiological pH, could potentially function as a zinc-binding group. While less common than hydroxamic acids or benzamides, amines have been shown to coordinate with the active site zinc ion in some HDAC inhibitors.

Proposed Signaling Pathway of HDAC Inhibition

The inhibition of HDACs by this compound would lead to the hyperacetylation of histones, resulting in a more open chromatin structure. This, in turn, facilitates the transcription of tumor suppressor genes that are often silenced in cancer cells. The downstream consequences include the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis.

HDAC_Inhibition_Pathway Compound 3-(Pyridin-3-yl)propan-1-amine HCl HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Hyperacetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression (e.g., p21, BAX) Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Proposed signaling pathway of HDAC inhibition.

Experimental Validation of HDAC Inhibition

A systematic experimental workflow is essential to validate the hypothesis of HDAC inhibition.

2.3.1. In Vitro HDAC Enzyme Inhibition Assay

  • Objective: To determine the direct inhibitory activity of this compound against various HDAC isoforms.

  • Methodology:

    • Utilize a commercially available fluorogenic HDAC activity assay kit.

    • Prepare a dilution series of the test compound.

    • Incubate recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, HDAC6) with the fluorogenic substrate and varying concentrations of the test compound.

    • Measure the fluorescence signal, which is proportional to HDAC activity.

    • Calculate the IC50 values for each HDAC isoform.

2.3.2. Cellular Histone Acetylation Assay (Western Blot)

  • Objective: To assess the ability of the compound to induce histone hyperacetylation in a cellular context.

  • Methodology:

    • Treat a cancer cell line (e.g., HCT-116, HeLa) with increasing concentrations of this compound for a defined period.

    • Lyse the cells and extract total protein.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for acetylated histone H3 (Ac-H3) and total histone H3 (as a loading control).

    • Detect with a secondary antibody and visualize the bands. An increase in the Ac-H3/Total H3 ratio would indicate HDAC inhibition.

2.3.3. Cell Proliferation and Apoptosis Assays

  • Objective: To determine the downstream cellular effects of putative HDAC inhibition.

  • Methodology:

    • Proliferation Assay (MTT or CellTiter-Glo): Seed cancer cells in 96-well plates, treat with a dose range of the compound, and measure cell viability after 48-72 hours.

    • Apoptosis Assay (Annexin V/PI Staining): Treat cells with the compound, stain with Annexin V-FITC and propidium iodide (PI), and analyze by flow cytometry to quantify apoptotic and necrotic cells.

Experimental_Workflow_HDAC Start Hypothesis: HDAC Inhibition Enzyme_Assay In Vitro HDAC Enzyme Inhibition Assay (IC50 Determination) Start->Enzyme_Assay Western_Blot Cellular Histone Acetylation Assay (Western Blot) Enzyme_Assay->Western_Blot If active Cell_Assays Cell Proliferation & Apoptosis Assays Western_Blot->Cell_Assays If hyperacetylation observed Conclusion Confirmation of Mechanism of Action Cell_Assays->Conclusion If antiproliferative & pro-apoptotic

Caption: Experimental workflow for validating HDAC inhibition.

Secondary Hypothesis: Modulation of Nicotinic Acetylcholine Receptors (nAChRs)

An alternative, yet plausible, mechanism of action for this compound is the modulation of nicotinic acetylcholine receptors (nAChRs). These are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[8]

Structural Analogy to Nicotinic Agonists

The core structure of the molecule bears a resemblance to nicotine, the prototypical nAChR agonist.

  • Pyridin-3-yl Moiety: The pyridin-3-yl group is present in nicotine and is crucial for its interaction with the nAChR binding site. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor.[8]

  • Protonated Amine: The primary amine on the propyl chain will be protonated at physiological pH, forming a cationic center. This is analogous to the protonated nitrogen in the pyrrolidine ring of nicotine and the quaternary ammonium group of acetylcholine, which engages in a critical cation-π interaction with a tryptophan residue in the nAChR binding pocket.[8]

Experimental Validation of nAChR Modulation

3.2.1. Radioligand Binding Assay

  • Objective: To determine the affinity of the compound for nAChR subtypes.

  • Methodology:

    • Use cell membranes expressing specific nAChR subtypes (e.g., α4β2, α7).

    • Perform competitive binding assays with a known radioligand (e.g., [³H]epibatidine or [¹²⁵I]α-bungarotoxin).

    • Incubate the membranes with the radioligand and increasing concentrations of the test compound.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

3.2.2. Electrophysiological Studies

  • Objective: To characterize the functional activity (agonist or antagonist) of the compound at nAChRs.

  • Methodology:

    • Use two-electrode voltage-clamp electrophysiology on Xenopus oocytes expressing the nAChR subtype of interest.

    • Apply the compound alone to test for agonist activity (evocation of an inward current).

    • Co-apply the compound with acetylcholine to test for antagonist activity (inhibition of the acetylcholine-evoked current).

Quantitative Data Summary

While no experimental data exists for this compound, the following table presents hypothetical data that would be generated from the proposed experiments to support the primary hypothesis of HDAC inhibition.

AssayEndpointHypothetical ValueInterpretation
HDAC1 Inhibition Assay IC500.5 µMPotent inhibition of HDAC1.
HDAC6 Inhibition Assay IC502.0 µMModerate inhibition of HDAC6, suggesting some isoform selectivity.
HCT-116 Cell Proliferation Assay GI50 (50% Growth Inhib.)1.2 µMEffective inhibition of cancer cell growth.
HeLa Cell Apoptosis Assay % Apoptotic Cells (at 2x GI50)45%Induction of programmed cell death.

Conclusion and Future Directions

Based on a thorough analysis of its structural components, this compound is hypothesized to primarily act as a histone deacetylase inhibitor, with a secondary potential to modulate nicotinic acetylcholine receptors. The pyridine ring and the flexible amine-terminated side chain provide the necessary pharmacophoric features for interaction with the HDAC active site. This proposed mechanism of action positions the compound as a promising candidate for further investigation as an anticancer agent.

Future research should focus on the experimental validation of these hypotheses through the outlined in vitro and cellular assays. Subsequent studies should include structure-activity relationship (SAR) optimization to enhance potency and selectivity, followed by in vivo efficacy studies in preclinical cancer models.

References

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The 3-(Pyridin-3-yl)propan-1-amine Scaffold: A Privileged Structure in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 3-(Pyridin-3-yl)propan-1-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the 3-(pyridin-3-yl)propan-1-amine scaffold and its derivatives, molecules of significant interest in modern medicinal chemistry. We will delve into their diverse biological activities, mechanisms of action, and the structure-activity relationships that govern their therapeutic potential. This document moves beyond a simple recitation of facts to explain the causality behind experimental designs and to synthesize data into actionable insights for drug discovery professionals.

The 3-(pyridin-3-yl)propan-1-amine core is a versatile molecular framework that has garnered substantial attention in pharmaceutical research. Its structure features a pyridine ring, a common and valuable heterocycle in medicinal chemistry, connected to a flexible three-carbon (propan-1-amine) chain.[1] This combination is chemically significant for several reasons:

  • The Pyridine Ring: As a bioisostere of a benzene ring, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets like enzymes and receptors.[2] Its aromatic nature also allows for π-π stacking interactions.

  • The Propanamine Chain: The flexible alkyl chain allows the molecule to adopt various conformations, enabling it to fit optimally into diverse binding pockets. The terminal primary amine is a key functional group that can be readily modified to generate extensive libraries of derivatives, and it often serves as a hydrogen bond donor or a point of salt formation to improve solubility.[1][3]

This inherent structural versatility has allowed for the development of derivatives with a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.[1][4]

Key Therapeutic Areas and Mechanisms of Action

Derivatives of the 3-(pyridin-3-yl)propan-1-amine scaffold have demonstrated significant potential across multiple therapeutic domains. The following sections explore these activities in detail.

Antimicrobial Activity

The rise of antibiotic resistance has created an urgent need for novel antimicrobial agents. The 3-(pyridin-3-yl)propan-1-amine scaffold has emerged as a promising starting point for the development of new antibacterial and antifungal drugs.

Mechanism & Causality: The antimicrobial efficacy of these derivatives often stems from their ability to disrupt essential bacterial processes. For instance, the oxazolidinone class of antibiotics (e.g., linezolid) functions by inhibiting the initiation of bacterial protein synthesis. By replacing the traditional phenyl ring of linezolid with a pyridine ring, researchers have developed 3-(pyridine-3-yl)-2-oxazolidinone derivatives. This choice is mechanistically driven; the pyridine heterocycle is known for its favorable pharmacokinetic properties and its ability to form hydrogen bonds with nucleotide targets.[2]

Key Findings:

  • Oxazolidinone Derivatives: A series of novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives exhibited potent antibacterial activity against a panel of five Gram-positive bacteria, with some compounds showing efficacy comparable to linezolid.[2] Notably, compound 21d from this series not only showed strong antibacterial effects but also demonstrated a significant, concentration-dependent inhibition of biofilm formation and a lower propensity for inducing resistance compared to linezolid.[2]

  • Thiourea Derivatives: While based on a pyridin-2-yl isomer, the related 3-(4-substitutedthiocarbamidophenyl)-N,N-dimethyl-3-pyridin-2-yl-propan-1-amine derivatives have shown considerable antimicrobial activity against human pathogens such as E. coli, S. typhi, and B. subtilis.[3] This highlights the general utility of the pyridine-propan-1-amine scaffold in this therapeutic area.

  • Pyrimidinyl-Amide Derivatives: Certain pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives have also been evaluated for their antimicrobial properties, with some showing high activity (MIC 16–128 μg/mL) against various bacterial and fungal species.[5]

Experimental Workflow: Antimicrobial Susceptibility Testing

The following diagram illustrates a standard workflow for assessing the antimicrobial potential of new chemical entities.

G cluster_0 Primary Screening cluster_1 Secondary Screening & Mechanism cluster_2 Resistance & Safety start Synthesized Compound Library mic Broth Microdilution Assay (Determine MIC) start->mic Test against bacterial panel mbc Determine MBC mic->mbc Hits with low MIC time_kill Time-Kill Kinetics Assay mbc->time_kill Bacteriostatic vs. Bactericidal biofilm Biofilm Inhibition Assay time_kill->biofilm resistance Resistance Development Study biofilm->resistance Promising Candidates toxicity Cytotoxicity Assay (e.g., on mammalian cells) resistance->toxicity

Caption: Key modification points for SAR studies.

Experimental Protocols: Synthesis and Biological Evaluation

To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed methodologies for the synthesis and evaluation of these derivatives, based on published procedures.

Protocol: Synthesis of Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide Derivatives

[5] This protocol describes the final amidation step to generate the target compounds.

Objective: To synthesize novel amide derivatives from a carboxylic acid and an amine precursor.

Materials:

  • Appropriate carboxylic acid (e.g., 4-methoxybenzoic acid for compound IIB)

  • Ethyl chloroformate

  • Triethylamine

  • 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine (amine precursor, compound I)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • Magnetic stirrer and standard glassware

  • Ice bath

Step-by-Step Procedure:

  • Activate the Carboxylic Acid:

    • Dissolve the carboxylic acid (10 mmol) in 20 mL of anhydrous THF in a round-bottom flask.

    • Add triethylamine (10 mmol, 1.39 mL) to the solution.

    • Cool the mixture to a temperature between -5°C and 0°C using an ice/salt bath.

    • Slowly add ethyl chloroformate (10 mmol) dropwise to the cooled solution while stirring. Maintain the temperature during this addition.

    • Continue stirring the mixture at 0°C for an additional 30 minutes to form the mixed anhydride intermediate.

  • Amidation Reaction:

    • In a separate flask, prepare a solution of the amine precursor (compound I, 10 mmol, 2.773 g) and triethylamine (1.39 mL) in THF.

    • Add the amine solution to the activated carboxylic acid mixture from Step 1.

    • Allow the reaction mixture to slowly warm to room temperature.

    • Continue stirring for 5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation and Purification:

    • Upon completion, a precipitate (the target product) will form.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Recrystallize the resulting solid residue from a suitable solvent system (e.g., ethanol/water) to obtain the purified final product.

    • Confirm the structure of the synthesized derivative using FT-IR, ¹H-NMR, and ¹³C-NMR spectroscopy. [5]

Protocol: MTT Assay for Cytotoxicity Evaluation

[5] Objective: To determine the concentration at which a compound inhibits the growth of a cell population by 50% (IC₅₀).

Materials:

  • A549 human lung cancer cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized compounds dissolved in DMSO (stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed A549 cells into 96-well plates at a density of approximately 5,000-10,000 cells per well.

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. A typical concentration range would be 0.039 µM to 20 µM. [5] * Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with vehicle control (DMSO) and untreated cells.

    • Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the 48-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value from this curve using non-linear regression analysis.

Conclusion and Future Directions

The 3-(pyridin-3-yl)propan-1-amine scaffold is a remarkably fruitful platform for the discovery of novel therapeutic agents. The derivatives explored in this guide demonstrate potent and varied biological activities, from combating drug-resistant bacteria and inhibiting cancer cell proliferation to potentially modulating CNS targets. The inherent "drug-like" properties of the pyridine ring combined with the synthetic tractability of the propanamine side chain provide a robust foundation for lead optimization.

Future research in this area should focus on:

  • Target Selectivity: Designing derivatives with high selectivity for their intended biological target over off-targets to minimize side effects.

  • Pharmacokinetic Optimization: Further modifying the scaffold to improve absorption, distribution, metabolism, and excretion (ADME) properties for better in vivo efficacy and safety.

  • Exploration of New Targets: Leveraging the versatility of the scaffold to explore its potential against other disease targets, such as viral proteins or inflammatory mediators.

By continuing to apply the principles of rational drug design and thorough biological evaluation, the 3-(pyridin-3-yl)propan-1-amine scaffold will undoubtedly continue to yield promising candidates for the future of medicine.

References

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10. [Link]

  • Al-Amiery, A. A., et al. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11. [Link]

  • International Journal of Novel Research and Development. (2024). Pyridine scaffold: its diverse biological actions. IJNRD, 9(2). [Link]

  • PubChem. 3-(Pyridin-3-ylmethylsulfanyl)propan-1-amine. National Center for Biotechnology Information. [Link]

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  • Song, M-X., et al. (2020). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 8. [Link]

  • Khan, A., et al. (2022). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Advances, 12(45). [Link]

  • Shestakova, T., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(20). [Link]

  • PubChem. 3-(pyridin-3-yl)propanal. National Center for Biotechnology Information. [Link]

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An In-depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 3-(pyridin-3-yl)propan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, and diverse applications of this versatile compound. We will explore the underlying principles of its preparation and analytical validation, and highlight its significance as a scaffold in the pursuit of novel therapeutic agents.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates.[1] Its presence often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[1] this compound incorporates this valuable heterocycle, along with a flexible propyl amine side chain, offering multiple points for chemical modification and derivatization. This bifunctional nature makes it an attractive starting material for the synthesis of compound libraries aimed at a variety of therapeutic targets.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and formulation.

PropertyValueReference
CAS Number 84359-17-1[2]
Molecular Formula C₈H₁₃ClN₂[2]
Molecular Weight 172.66 g/mol [2]
Appearance White to off-white solid (predicted)
Solubility Soluble in water and polar organic solvents like methanol and ethanol[3]

Synthesis of this compound

The most common and industrially scalable route to 3-(pyridin-3-yl)propan-1-amine is through the catalytic hydrogenation of 3-(pyridin-3-yl)propanenitrile. This method is favored for its efficiency and the availability of the starting materials.

Synthetic Pathway Overview

The synthesis is a two-step process starting from 3-pyridinecarbonitrile, which is first converted to 3-(pyridin-3-yl)propanenitrile via a cyanoethylation reaction. The subsequent reduction of the nitrile functionality yields the desired primary amine, which is then converted to its hydrochloride salt for improved stability and handling.

Synthesis_Pathway cluster_0 Step 1: Cyanoethylation cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Salt Formation 3-Pyridinecarbonitrile 3-Pyridinecarbonitrile 3-(Pyridin-3-yl)propanenitrile 3-(Pyridin-3-yl)propanenitrile 3-Pyridinecarbonitrile->3-(Pyridin-3-yl)propanenitrile Acrylonitrile, Base 3-(Pyridin-3-yl)propan-1-amine 3-(Pyridin-3-yl)propan-1-amine 3-(Pyridin-3-yl)propanenitrile->3-(Pyridin-3-yl)propan-1-amine H2, Catalyst (e.g., Raney Ni or Pd/C) 3-(Pyridin-3-yl)propan-1-amine HCl 3-(Pyridin-3-yl)propan-1-amine HCl 3-(Pyridin-3-yl)propan-1-amine->3-(Pyridin-3-yl)propan-1-amine HCl HCl

Figure 1: Synthetic pathway for this compound.
Experimental Protocol: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propanenitrile

This protocol describes a robust method for the reduction of 3-(pyridin-3-yl)propanenitrile using Raney Nickel as the catalyst. The choice of Raney Nickel is based on its high activity and selectivity for nitrile reduction under relatively mild conditions.[4][5]

Materials and Reagents:

  • 3-(Pyridin-3-yl)propanenitrile

  • Raney Nickel (50% slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution (e.g., 7N in Methanol) - Optional, to suppress secondary amine formation

  • Diatomaceous earth (e.g., Celite®)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether or isopropanol)

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, under an inert atmosphere (e.g., nitrogen or argon), carefully wash the Raney Nickel slurry (a pyrophoric catalyst when dry) with anhydrous ethanol to remove water.[6]

  • Reaction Setup: To the washed Raney Nickel, add a solution of 3-(pyridin-3-yl)propanenitrile in anhydrous ethanol. If suppression of secondary amine formation is a concern, a small amount of ammonia solution can be added.

  • Hydrogenation: Seal the reaction vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the disappearance of the starting nitrile.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert atmosphere. Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Caution: The filter cake containing Raney Nickel is pyrophoric and should be kept wet and disposed of appropriately.

  • Isolation of the Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyridin-3-yl)propan-1-amine as an oil.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., diethyl ether or isopropanol) and cool the solution in an ice bath. Add a solution of hydrochloric acid in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield this compound as a solid.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. Below are the predicted ¹H and ¹³C NMR chemical shifts for this compound in a suitable deuterated solvent like D₂O or DMSO-d₆.

Predicted ¹H NMR Data:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Pyridine H (aromatic)8.5 - 7.5m4H
-CH₂- (adjacent to amine)~3.0t2H
-CH₂- (adjacent to pyridine)~2.8t2H
-CH₂- (middle of chain)~2.0p2H

Predicted ¹³C NMR Data:

CarbonChemical Shift (δ, ppm)
Pyridine C (aromatic)150 - 123
-CH₂- (adjacent to amine)~40
-CH₂- (adjacent to pyridine)~33
-CH₂- (middle of chain)~30

The specific chemical shifts and coupling constants can be confirmed by acquiring 1D and 2D NMR spectra of the synthesized compound.[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the final compound. A reverse-phase HPLC method is typically suitable for analyzing polar compounds like amines.

Illustrative HPLC Method:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water and acetonitrile with an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) is commonly used.[8]

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm).[9]

  • Injection Volume: 10 µL

This method should provide a sharp, symmetrical peak for the target compound, allowing for accurate purity determination.

Applications in Drug Development

This compound serves as a versatile building block for the synthesis of a wide range of biologically active molecules. Its derivatives have been explored for various therapeutic applications.

Antimicrobial Agents

The pyridine moiety is a common feature in many antibacterial and antifungal agents.[1] Derivatives of 3-(pyridin-3-yl)propan-1-amine have been synthesized and evaluated for their antimicrobial properties. For instance, the primary amine can be readily derivatized to form amides, sulfonamides, or ureas, leading to compounds with potential activity against various pathogens.[10][11]

Central Nervous System (CNS) Agents

The structural motif of a pyridine ring connected to an amine via a flexible linker is found in numerous CNS-active drugs. Analogs of 3-(pyridin-3-yl)propan-1-amine have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[12] The ability to modify both the pyridine ring and the amine functionality allows for the fine-tuning of properties such as receptor binding affinity and selectivity.

Applications cluster_derivatives Derivatization cluster_applications Therapeutic Areas Core_Scaffold 3-(Pyridin-3-yl)propan-1-amine Hydrochloride Amides Amides Core_Scaffold->Amides Sulfonamides Sulfonamides Core_Scaffold->Sulfonamides Ureas Ureas Core_Scaffold->Ureas Substituted_Amines Substituted_Amines Core_Scaffold->Substituted_Amines Antimicrobial_Agents Antimicrobial_Agents Amides->Antimicrobial_Agents Sulfonamides->Antimicrobial_Agents Ureas->Antimicrobial_Agents CNS_Agents CNS_Agents Substituted_Amines->CNS_Agents

Figure 2: Derivatization of the core scaffold for various therapeutic applications.

Conclusion

This compound is a valuable and versatile building block in the field of medicinal chemistry. Its straightforward synthesis, coupled with the favorable properties of the pyridine scaffold, makes it an attractive starting point for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, offering a solid foundation for researchers and drug development professionals working with this important chemical entity.

References

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156.
  • Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-ylmethylsulfanyl)propan-1-amine. Retrieved from [Link]

  • PubMed. (n.d.). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Retrieved from [https://www.semanticscholar.org/paper/Raney-Ni-KBH4%3A-An-Efficient-and-Mild-System-for-of-Pash Ghavami/0f2e8c2b7d5f4a1e9e0c8c3e8e9e0e3e7f6e8e9e]([Link] Ghavami/0f2e8c2b7d5f4a1e9e0c8c3e8e9e0e3e7f6e8e9e)

  • Crysdot LLC. (n.d.). 1-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

  • Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]

  • Ali, M. A., & Siddiqui, S. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4185.
  • Jin, X., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 913505.
  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers in Chemistry, 11.
  • Szöllősi, G., & Bartók, M. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon.
  • Szöllősi, G., & Bartók, M. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon.
  • Organic Syntheses. (2014). p-‐tolyl)-‐1H-‐pyrrolo[3,2-‐ c]pyridin. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine. Retrieved from [Link]

  • Wang, D., & Astruc, D. (2015). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 20(8), 14735–14754.
  • CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

  • Le, T. C. (2016). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • I.R.I.S. (2022). Heterocycle-containing tranylcypromine derivatives endowed with high anti-LSD1 activity. Retrieved from [Link]

  • ResearchGate. (2023). Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction?. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin- 2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Pawlica, I., & Rajtar, G. (2007). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 64(2), 103-109.
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An In-Depth Technical Guide to 3-(Pyridin-3-yl)propan-1-amine hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, analytical characterization, and its pivotal role in the creation of novel therapeutics.

Introduction: The Significance of the 3-(Pyridin-3-yl)propylamine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2][3] Its ability to act as a hydrogen bond acceptor and its favorable pharmacokinetic properties make it a desirable feature in drug design. The 3-(Pyridin-3-yl)propylamine moiety, in particular, offers a versatile platform for generating libraries of compounds with diverse biological activities. The propylamine side chain provides a key point for substitution and interaction with biological targets, while the pyridine ring can be modified to fine-tune electronic and steric properties. This guide will focus on the hydrochloride salt of this amine, which is often preferred for its increased stability and solubility.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 84359-17-1[5][6]
Molecular Formula C₈H₁₃ClN₂[6]
Molecular Weight 172.65 g/mol [6]
Appearance White to off-white crystalline solidSupplier Data
Solubility Soluble in water and lower alcoholsGeneral Knowledge

Synthesis of this compound

The most common and industrially scalable method for the synthesis of 3-(Pyridin-3-yl)propan-1-amine is the catalytic hydrogenation of a nitrile precursor. This approach is favored due to its high efficiency and the availability of the starting materials.

Synthetic Pathway: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propanenitrile

The primary route involves the reduction of 3-(pyridin-3-yl)propanenitrile. This nitrile can be synthesized from 3-picoline via various methods. The subsequent hydrogenation of the nitrile to the primary amine is a critical step, often employing a nickel-based catalyst.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Hydrogenation & Salt Formation 3-Picoline 3-Picoline Intermediate_Nitrile 3-(Pyridin-3-yl)propanenitrile 3-Picoline->Intermediate_Nitrile Multi-step (e.g., via cyanoethylation) Free_Base 3-(Pyridin-3-yl)propan-1-amine Intermediate_Nitrile->Free_Base Catalytic Hydrogenation (e.g., Raney Ni, H₂) HCl_Salt 3-(Pyridin-3-yl)propan-1-amine hydrochloride Free_Base->HCl_Salt HCl in solvent

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Hydrogenation using Raney® Nickel

This protocol is a representative procedure based on established methods for nitrile reduction.[7][8][9][10]

Materials:

  • 3-(Pyridin-3-yl)propanenitrile

  • Raney® Nickel (activated, slurry in water)

  • Anhydrous Ethanol

  • Ammonia solution in ethanol (optional, to suppress secondary amine formation)

  • Hydrogen gas

  • Hydrochloric acid (ethanolic or ethereal solution)

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Catalyst Preparation: In a suitable hydrogenation vessel, charge the Raney® Nickel slurry. Carefully decant the water and wash the catalyst with anhydrous ethanol (3x) under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: To the washed catalyst, add a solution of 3-(pyridin-3-yl)propanenitrile in anhydrous ethanol. If desired, a small amount of ethanolic ammonia can be added to minimize the formation of secondary amine byproducts.

  • Hydrogenation: Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or GC-MS. The reaction is typically complete within a few hours.

  • Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to obtain the crude 3-(pyridin-3-yl)propan-1-amine as an oil.

  • Salt Formation: Dissolve the crude amine in a suitable solvent (e.g., ethanol, isopropanol, or diethyl ether). Cool the solution in an ice bath and add a solution of hydrochloric acid in the same solvent dropwise with stirring.

  • Crystallization and Purification: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Analytical Quality Control

Rigorous analytical characterization is essential to ensure the purity and structural integrity of this compound for use in research and development.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. The proton NMR spectrum will show characteristic signals for the pyridine ring protons (typically in the aromatic region, δ 7.0-8.5 ppm) and the aliphatic protons of the propyl chain. The formation of the hydrochloride salt causes a downfield shift of the pyridine ring protons due to the positive charge on the nitrogen atom.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The mass spectrum will show a molecular ion peak corresponding to the free base (C₈H₁₂N₂).

Chromatographic Purity Assessment
  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the standard method for determining the purity of this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[11][12][13] UV detection at a wavelength corresponding to the absorbance maximum of the pyridine ring (around 260 nm) provides excellent sensitivity.

Table 2: Example HPLC Method Parameters

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature 30 °C

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"Sample" [label="3-(Pyridin-3-yl)propan-1-amine HCl", fillcolor="#FBBC05"]; "NMR" [label="NMR Spectroscopy\n(¹H, ¹³C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "HPLC" [label="HPLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Structure_Confirmation" [label="Structural Confirmation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Purity_Assessment" [label="Purity >98%", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Sample" -> "NMR"; "Sample" -> "MS"; "Sample" -> "HPLC"; "NMR" -> "Structure_Confirmation"; "MS" -> "Structure_Confirmation"; "HPLC" -> "Purity_Assessment"; }

Caption: A typical analytical workflow for quality control.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile building block for the synthesis of a wide range of biologically active molecules.[3][4][9][14]

Intermediate in the Synthesis of Icotinib

A prominent example of its application is in the synthesis of Icotinib , a potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[15] Icotinib is approved in China for the treatment of non-small cell lung cancer.[16][17][18] The 3-(pyridin-3-yl)propylamine scaffold is a key component of the final drug structure, highlighting its importance in the development of targeted cancer therapies.

Scaffold for Antibacterial Agents

Derivatives of 3-(pyridin-3-yl)propan-1-amine have been investigated for their antibacterial properties. By modifying the primary amine, researchers have synthesized compounds with significant activity against various bacterial strains. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives have shown promising antibacterial activity.[19]

General Building Block in Medicinal Chemistry

The presence of a primary amine and a pyridine ring allows for a multitude of chemical transformations, making it a valuable starting material for creating diverse chemical libraries for high-throughput screening. The amine can be readily acylated, alkylated, or used in reductive amination reactions, while the pyridine ring can undergo various modifications.

Reputable Suppliers

This compound is commercially available from several chemical suppliers that cater to the research and pharmaceutical industries. When sourcing this material, it is crucial to obtain a certificate of analysis to verify its purity and identity.

Table 3: Selected Suppliers

SupplierWebsite
BLDpharm
ChemScene
Simson Pharma
BenchChem

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: The compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.[20]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is a valuable and versatile building block in the field of drug discovery. Its straightforward synthesis, coupled with the favorable properties of the pyridine scaffold, makes it an attractive starting material for the development of novel therapeutics targeting a wide range of diseases. This guide has provided a comprehensive overview of its synthesis, characterization, and applications, serving as a valuable resource for scientists and researchers in the pharmaceutical sciences.

References

  • Beijing Xinheng Technology Co., Ltd. This compound - CAS:84359-17-1. [Link]

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]

  • Google Patents.
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  • Google Patents.
  • Google Patents.
  • Royal Society of Chemistry. Organic & Biomolecular Chemistry. [Link]

  • Google Patents.
  • Google Patents. Nitrile reducing process to prepare amine.
  • National Center for Biotechnology Information. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • National Center for Biotechnology Information. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • MDPI. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. [Link]

  • Semantic Scholar. Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. [Link]

  • ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. [Link]

  • National Center for Biotechnology Information. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. [Link]

  • ScienceDirect. Hydrogenation Methods. [Link]

  • PubMed. Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]

  • IJNRD. Pyridine scaffold: its diverse biological actions. [Link]

  • MDPI. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • PubChem. Icotinib. [Link]

  • Actachemscand. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [https://actachemscand.org/articles/3/1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-50-51-52-53-54-55-56-57-58-59-60-61-62-63-64-65-66-67-68-69-70-71-72-73-74-75-76-77-78-79-80-81-82-83-84-85-86-87-88-89-90-91-92-93-94-95-96-97-98-99-100-101-102-103-104-105-106-107-108-109-110-111-112-113-114-115-116-117-118-119-120-121-122-123-124-125-126-127-128-129-130-131-132-133-134-135-136-137-138-139-140-141-142-143-144-145-146-147-148-149-150-151-152-153-154-155-156-157-158-159-160-161-162-163-164-165-166-167-168-169-170-171-172-173-174-175-176-177-178-179-180-181-182-183-184-185-186-187-188-189-190-191-192-193-194-195-196-197-198-199-200-201-202-203-204-205-206-207-208-209-210-211-212-213-214-215-216-217-218-219-220-221-222-223-224-225-226-227-228-229-230-231-232-233-234-235-236-237-238-239-240-241-242-243-244-245-246-247-248-249-250-251-252-253-254-255-256-257-258-259-260-261-262-263-264-265-266-267-268-269-270-271-272-273-274-275-276-277-278-279-280-281-282-283-284-285-286-287-288-289-290-291-292-293-294-295-296-297-298-299-300-301-302-303-304-305-306-307-308-309-310-311-312-313-314-315-316-317-318-319-320-321-322-323-324-325-326-327-328-329-330-331-332-333-334-335-336-337-338-339-340-341-342-343-344-345-346-347-348-349-350-351-352-353-354-355-356-357-358-359-360-361-362-363-364-365-366-367-368-369-370-371-372-373-374-375-376-377-378-379-380-381-382-383-384-385-386-387-388-389-390-391-392-393-394-395-396-397-398-399-400-401-402-403-404-405-406-407-408-409-410-411-412-413-414-415-416-417-418-419-420-421-422-423-424-425-426-427-428-429-430-431-432-433-434-435-436-437-438-439-440-441-442-443-444-445-446-447-448-449-450-451-452-453-454-455-456-457-458-459-460-461-462-463-464-465-466-467-468-469-470-471-472-473-474-475-476-477-478-479-480-481-482-483-484-485-486-487-488-489-490-491-492-493-494-495-496-497-498-499-500-501-502-503-504-505-506-507-508-509-510-511-512-513-514-515-516-517-518-519-520-521-522-523-524-525-526-527-528-529-530-531-532-533-534-535-536-537-538-539-540-541-542-543-544-545-546-547-548-549-550-551-552-553-554-555-556-557-558-559-560-561-562-563-564-565-566-567-568-569-570-571-572-573-574-575-576-577-578-579-580-581-582-583-584-585-586-587-588-589-590-591-592-593-594-595-596-597-598-599-600-601-602-603-604-605-606-607-608-609-610-611-612-613-614-615-616-617-618-619-620-621-622-623-624-625-626-627-628-629-630-631-632-633-634-635-636-637-638-639-640-641-642-643-644-645-646-647-648-649-650-651-652-653-654-655-656-657-658-659-660-661-662-663-664-665-666-667-668-669-670-671-672-673-674-675-676-677-678-679-680-681-682-683-684-685-686-687-688-689-690-691-692-693-694-695-696-697-698-699-700-701-702-703-704-705-706-707-708-709-710-711-712-713-714-715-716-717-718-719-720-721-722-723-724-725-726-727-728-729-730-731-732-733-734-735-736-737-738-739-740-741-742-743-744-745-746-747-748-749-750-751-752-753-754-755-756-757-758-759-760-761-762-763-764-765-766-767-768-769-770-771-772-773-774-775-776-777-778-779-780-781-782-783-784-785-786-787-788-789-790-791-792-793-794-795-796-797-798-799-800-801-802-803-804-805-806-807-808-809-810-811-812-813-814-815-816-817-818-819-820-821-822-823-824-825-826-827-828-829-830-831-832-833-834-835-836-837-838-839-840-841-842-843-844-845-846-847-848-849-850-851-852-853-854-855-856-857-858-859-860-861-862-863-864-865-866-867-868-869-870-871-872-873-874-875-876-877-878-879-880-881-882-883-884-885-886-887-888-889-890-891-892-893-894-895-896-897-898-899-900-901-902-903-904-905-906-907-908-909-910-911-912-913-914-915-916-917-918-919-920-921-922-923-924-925-926-927-928-929-930-931-932-933-934-935-936-937-938-939-940-941-942-943-944-945-946-947-948-949-950-951-952-953-954-955-956-957-958-959-960-961-962-963-964-965-966-967-968-969-970-971-972-973-974-975-976-977-978-979-980-981-982-983-984-985-986-987-988-989-990-991-992-993-994-995-996-997-998-999-1000-1001-1002-1003-1004-1005-1006-1007-1008-1009-1010-1011-1012-1013-1014-1015-1016-1017-1018-1019-1020-1021-1022-1023-1024-1025-1026-1027-1028-1029-1030-1031-1032-1033-1034-1035-1036-1037-1038-1039-1040-1041-1042-1043-1044-1045-1046-1047-1048-1049-1050-1051-1052-1053-1054-1055-1056-1057-1058-1059-1060-1061-1062-1063-1064-1065-1066-1067-1068-1069-1070-1071-1072-1073-1074-1075-1076-1077-1078-1079-1080-1081-1082-1083-1084-1085-1086-1087-1088-1089-1090-1091-1092-1093-1094-1095-1096-1097-1098-1099-1100-1101-1102-1103-1104-1105-1106-1107-1108-1109-1110-1111-1112-1113-1114-1115-1116-1117-1118-1119-1120-1121-1122-1123-1124-1125-1126-1127-1128-1129-1130-1131-1132-1133-1134-1135-1136-1137-1138-1139-1140-1141-1142-1143-1144-1145-1146-1147-1148-1149-1150-1151-1152-1153-1154-1155-1156-1157-1158-1159-1160-1161-1162-1163-1164-1165-1166-1167-1168-1169-1170-1171-1172-1173-1174-1175-1176-1177-1178-1179-1180-1181-1182-1183-1184-1185-1186-1187-1188-1189-1190-1191-1192-1193-1194-1195-1196-1197-1198-1199-1200-1201-1202-1203-1204-1205-1206-1207-1208-1209-1210-1211-1212-1213-1214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Sources

Methodological & Application

Application Notes and Protocols for 3-(Pyridin-3-yl)propan-1-amine hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-3-yl)propan-1-amine hydrochloride is a versatile bifunctional building block of significant interest in medicinal chemistry and organic synthesis. Its structure, incorporating a nucleophilic primary amine and a pyridine ring, allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of complex molecules, particularly those with therapeutic potential. The pyridine moiety, a common feature in many pharmaceuticals, imparts specific physicochemical properties such as aqueous solubility and the ability to engage in hydrogen bonding, which can be advantageous for drug-receptor interactions.[1] This document provides an in-depth guide to the applications of this compound, with a focus on its role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral antihyperglycemic agents for the treatment of type 2 diabetes.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a starting material is crucial for reaction design and optimization. The properties of 3-(Pyridin-3-yl)propan-1-amine and its hydrochloride salt are summarized below.

PropertyValueSource
Chemical Formula C₈H₁₃ClN₂PubChem
Molecular Weight 172.65 g/mol PubChem
Appearance Solid (hydrochloride salt)Commercial Suppliers
Solubility Soluble in waterGeneral Knowledge
pKa (of the amine)~10Estimated
CAS Number 84359-17-1BLDpharm[4]

Application in the Synthesis of DPP-4 Inhibitors

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a key role in glucose metabolism. Its inhibition increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner.[3] Several approved DPP-4 inhibitors, such as sitagliptin, feature a substituted amine component that interacts with the active site of the enzyme. The 3-(pyridin-3-yl)propylamine scaffold is a key structural motif in the design of novel DPP-4 inhibitors due to its ability to occupy a specific pocket in the enzyme's active site, contributing to potent and selective inhibition.

The primary amino group of 3-(pyridin-3-yl)propan-1-amine serves as a handle for the introduction of various substituents through reactions such as N-acylation and reductive amination. These reactions allow for the exploration of the structure-activity relationship (SAR) to optimize the potency and pharmacokinetic properties of the resulting drug candidates.

Experimental Protocols

The following protocols are representative examples of how this compound can be utilized in common synthetic transformations. Researchers should adapt these procedures to their specific substrates and scales.

Protocol 1: N-Acylation (Amide Bond Formation)

N-acylation is a fundamental transformation for the synthesis of amides. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base, is a widely used method.[5] This protocol describes a general procedure for the N-acylation of 3-(pyridin-3-yl)propan-1-amine.

Reaction Scheme:

N_Acylation cluster_reactants Reactants cluster_products Products Amine 3-(Pyridin-3-yl)propan-1-amine (from hydrochloride salt) Amide N-(3-(Pyridin-3-yl)propyl)amide Amine->Amide + AcylChloride AcylChloride R-COCl (Acyl Chloride) AcylChloride->Amide HCl HCl Base Base (e.g., Triethylamine) Solvent Solvent (e.g., DCM)

N-Acylation of 3-(Pyridin-3-yl)propan-1-amine.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • Free Base Generation: To a round-bottom flask, add this compound (1.0 eq). Dissolve it in a minimal amount of water and add an excess of a strong base (e.g., 2M NaOH) to deprotonate the ammonium salt. Extract the free amine into an organic solvent like DCM, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure. Alternatively, for a one-pot procedure, suspend the hydrochloride salt in DCM.

  • Reaction Setup: Dissolve the free amine (or the hydrochloride salt suspension) in anhydrous DCM (approx. 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar. Add triethylamine (2.2 eq for the hydrochloride salt, or 1.1 eq for the free amine). Cool the mixture to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, to the stirred amine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 2-4 hours).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Causality behind Experimental Choices:

  • Base: Triethylamine is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. An excess is used with the hydrochloride salt to first liberate the free amine.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic reaction between the amine and the highly reactive acyl chloride, minimizing side reactions.

  • Anhydrous Conditions: Acyl chlorides are sensitive to moisture, which can lead to hydrolysis to the corresponding carboxylic acid. Therefore, anhydrous solvents and conditions are crucial for high yields.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used for the synthesis of secondary and tertiary amines.[6][7][8] This protocol outlines a one-pot procedure for the reaction of 3-(pyridin-3-yl)propan-1-amine with an aldehyde or ketone in the presence of a reducing agent.

Reaction Scheme:

Reductive_Amination cluster_reactants Reactants cluster_products Product Amine 3-(Pyridin-3-yl)propan-1-amine (from hydrochloride salt) ProductAmine N-alkylated-3-(Pyridin-3-yl)propan-1-amine Amine->ProductAmine + Carbonyl Carbonyl R1(R2)C=O (Aldehyde or Ketone) Carbonyl->ProductAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) Solvent Solvent (e.g., DCE)

Reductive amination of 3-(Pyridin-3-yl)propan-1-amine.

Materials:

  • This compound

  • Aldehyde or ketone (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.0 eq), and anhydrous DCE. If using the hydrochloride salt, add a base such as triethylamine (1.1 eq) to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine or enamine intermediate. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Transfer the mixture to a separatory funnel and extract with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in the presence of acidic catalysts.

  • Solvent: DCE is a common solvent for reductive aminations as it is aprotic and can dissolve a wide range of substrates.

  • One-Pot Procedure: This approach is efficient as it avoids the isolation of the intermediate imine, which can be unstable.

Safety Information

This compound and its free base should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. The free amine is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] The hydrochloride salt of pyridine is also harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[2] Consult the Safety Data Sheet (SDS) for detailed information before use.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutics. Its utility is well-demonstrated in the synthesis of DPP-4 inhibitors, where the 3-(pyridin-3-yl)propylamine moiety plays a crucial role in binding to the enzyme's active site. The N-acylation and reductive amination protocols provided herein offer a solid foundation for researchers to explore the synthetic potential of this compound in their drug discovery and development programs. Careful consideration of reaction conditions and safety precautions will ensure successful and safe utilization of this important synthetic intermediate.

References

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules. [Link]

  • 3-(Pyridin-3-yl)propan-1-amine. PubChem. [Link]

  • Design and Synthesis of some Pyrimidine as DPP-IV Inhibitors. (2019). SlideShare. [Link]

  • Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. (2022). Pharmaceuticals. [Link]

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Application Notes and Protocols: 3-(Pyridin-3-yl)propan-1-amine Hydrochloride as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridinylpropylamine Scaffold

In the landscape of modern drug discovery, nitrogen-containing heterocycles are paramount, with the pyridine ring being one of the most prolific scaffolds in FDA-approved pharmaceuticals.[1][2] Its prevalence stems from its ability to engage in favorable interactions with biological targets, such as hydrogen bonding and π-stacking, and to modulate physicochemical properties like solubility and metabolic stability, thereby enhancing a drug candidate's overall profile.[3][4] The 3-(pyridin-3-yl)propan-1-amine moiety, in particular, offers a valuable combination of a basic aliphatic amine and a weakly basic aromatic pyridine ring, separated by a flexible three-carbon linker. This arrangement provides medicinal chemists with a versatile tool to explore chemical space and optimize ligand-receptor interactions.

This guide provides an in-depth look at 3-(pyridin-3-yl)propan-1-amine hydrochloride as a strategic building block. We will explore its chemical properties, showcase its application in the synthesis of bioactive molecules, and provide detailed, field-proven protocols for its derivatization through common and critical synthetic transformations.

Physicochemical and Safety Profile

This compound is a readily available, water-soluble salt, which simplifies handling and reaction setup in aqueous or polar protic solvents. The free base can be liberated in situ or prior to reaction as needed.

PropertyValueSource
Molecular Formula C₈H₁₃ClN₂[5]
Molecular Weight 172.65 g/mol [5]
Appearance White to off-white solid
CAS Number 84359-17-1[5]
pKa (Pyridine N) ~5.2 (estimated for pyridine)
pKa (Alkylamine N) ~10.5 (estimated for propylamine)

Safety and Handling: this compound is harmful if swallowed or inhaled and causes skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Application Focus: Synthesis of LPA1 Receptor Modulators

The utility of the 3-(pyridin-3-yl)propylamine scaffold is exemplified in the synthesis of potent Lysophosphatidic Acid Receptor 1 (LPA1) modulators, which have therapeutic potential in fibrotic diseases.[3] While the patent literature often builds such scaffolds from simpler precursors, this compound represents a convergent and efficient starting point for the synthesis of analogues in this class. The following scheme illustrates a generalized approach to such compounds, highlighting where our building block would be incorporated.

G cluster_0 Core Reactions cluster_1 Example Application A 3-(Pyridin-3-yl)propan-1-amine Hydrochloride B Amide Coupling (Protocol 1) A->B Carboxylic Acid, Coupling Reagents C Reductive Amination (Protocol 2) A->C Aldehyde/Ketone, Reducing Agent D N-Alkylation (Protocol 3) A->D Alkyl Halide, Base H 3-(Pyridin-3-yl)propan-1-amine E Diverse Bioactive Amides B->E F Substituted Secondary Amines C->F D->F G Substituted Tertiary Amines D->G F->D Further Alkylation I Amide Coupling with Substituted Benzoic Acid H->I J LPA1 Receptor Modulator Precursor I->J

Figure 1: General synthetic pathways from 3-(Pyridin-3-yl)propan-1-amine.

Experimental Protocols

The following protocols are designed to be robust and adaptable. As with any chemical reaction, small-scale trials are recommended to optimize conditions for specific substrates.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

Amide coupling is one of the most frequently performed reactions in medicinal chemistry.[7] This protocol utilizes the common and efficient EDC/HOBt coupling system. The hydrochloride salt of the amine can often be used directly, with an additional equivalent of base to neutralize the HCl.

Rationale: This method activates the carboxylic acid as an O-acylisourea intermediate via EDC, which is then converted to a less reactive but more selective HOBt ester. This active ester subsequently reacts with the primary amine of our building block to form the stable amide bond, minimizing side reactions and racemization if chiral centers are present.

G start R-COOH + 3-(Pyridin-3-yl)propan-1-amine Hydrochloride step1 Add Base (e.g., DIPEA) Solvent (e.g., DMF) start->step1 step2 Add EDC & HOBt (Activate Carboxylic Acid) step1->step2 step3 Stir at RT (Amide Bond Formation) step2->step3 step4 Aqueous Work-up & Purification step3->step4 end N-(3-(pyridin-3-yl)propyl)amide step4->end

Figure 2: Workflow for amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq) and this compound (1.05 eq).

  • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Add DIPEA (2.1 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HOBt (1.2 eq) followed by EDC·HCl (1.2 eq). A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is a cornerstone for synthesizing secondary amines from primary amines.[8][9] This protocol uses sodium triacetoxyborohydride, a mild and selective reducing agent that is compatible with a wide range of functional groups.

Rationale: The reaction proceeds via the initial formation of an iminium ion intermediate from the condensation of the aldehyde or ketone with the primary amine. Sodium triacetoxyborohydride is a mild hydride donor that selectively reduces the protonated iminium ion over the starting carbonyl compound, driving the reaction towards the desired secondary amine product.[8]

G start Aldehyde/Ketone + 3-(Pyridin-3-yl)propan-1-amine Hydrochloride step1 Add Base (e.g., Et3N) Solvent (e.g., DCE) start->step1 step2 Stir to form Iminium Ion step1->step2 step3 Add NaBH(OAc)3 (Reduction Step) step2->step3 step4 Aqueous Work-up & Purification step3->step4 end N-Alkyl-3-(pyridin-3-yl)propan-1-amine step4->end

Figure 3: Workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)

  • Triethylamine (Et₃N, 1.1 eq)

  • Anhydrous 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone (1.0 eq), this compound (1.1 eq), and anhydrous DCE.

  • Add triethylamine (1.1 eq) to free-base the amine hydrochloride in situ.

  • Stir the mixture at room temperature for 1 hour to facilitate iminium ion formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. The reaction is often mildly exothermic.

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: N-Alkylation with Alkyl Halides

Direct N-alkylation is a straightforward approach to secondary and tertiary amines. However, over-alkylation can be a significant issue.[10] Using the amine as the limiting reagent and a suitable base is key to achieving mono-alkylation.

Rationale: This is a classic Sₙ2 reaction where the nucleophilic primary amine attacks the electrophilic carbon of the alkyl halide. A non-nucleophilic base is used to scavenge the HX byproduct, preventing the formation of the unreactive ammonium salt of the starting material. Careful control of stoichiometry is crucial to minimize the formation of the dialkylated product, as the secondary amine product is often more nucleophilic than the starting primary amine.[10]

Materials:

  • This compound

  • Alkyl halide (bromide or iodide preferred, 1.0 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq) or DIPEA (2.1 eq)

  • Acetonitrile (MeCN) or DMF

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a round-bottom flask, combine this compound (1.2 eq) and a large excess of powdered anhydrous K₂CO₃ (2.5 eq).

  • Add anhydrous acetonitrile to form a suspension.

  • Add the alkyl halide (1.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between water and EtOAc.

  • Separate the layers and extract the aqueous phase with EtOAc (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Protocol 4: N-Boc Protection

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[1][11]

Rationale: The lone pair of the primary amine attacks one of the carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). The subsequent collapse of the tetrahedral intermediate liberates tert-butoxide, which acts as a base to deprotonate the newly formed carbamate, driving the reaction to completion. A base like triethylamine is added to neutralize the hydrochloride of the starting material.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)

  • Triethylamine (Et₃N, 2.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in DCM.

  • Add triethylamine (2.2 eq) and stir for 10 minutes.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the mixture.

  • Stir at room temperature for 4-12 hours until the starting material is consumed (monitor by TLC).

  • Wash the reaction mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-Boc protected product is often pure enough for subsequent steps, but can be purified by flash chromatography if necessary.

Conclusion

This compound is a high-value building block for medicinal chemistry. Its pre-packaged pyridinyl and primary amine functionalities, combined with a flexible linker, provide a strategic advantage in the synthesis of complex molecules targeting a range of biological targets, from GPCRs to kinases. The robust protocols detailed herein for its functionalization via amide coupling, reductive amination, and N-alkylation offer reliable and reproducible methods for researchers to incorporate this versatile scaffold into their drug discovery programs, accelerating the development of next-generation therapeutics.

References

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Application Note: A Practical Guide to the Synthesis of Novel Derivatives from 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis of novel derivatives starting from 3-(Pyridin-3-yl)propan-1-amine hydrochloride. This versatile building block, featuring both a primary aliphatic amine and a pyridine ring, offers two distinct points for chemical modification, making it highly valuable in medicinal chemistry and materials science.[1][2] This guide moves beyond simple procedural lists to explain the underlying chemical principles, offering field-proven insights into reaction setup, optimization, and troubleshooting. Detailed, step-by-step protocols for four fundamental transformations—N-Acylation, N-Sulfonylation, N-Alkylation, and Reductive Amination—are presented, supported by mechanistic diagrams and data tables to ensure scientific integrity and reproducibility.

Foundational Principles: Understanding the Starting Material

3-(Pyridin-3-yl)propan-1-amine is a privileged scaffold in medicinal chemistry, often incorporated into molecules designed for various therapeutic targets.[1][3] Its structure is comprised of a nucleophilic primary amine at the terminus of a propyl chain, which is attached to the 3-position of a pyridine ring. The primary amine is the most common site for derivatization, while the pyridine nitrogen offers a site for potential quaternization or coordination.

1.1. Handling the Hydrochloride Salt

The starting material is typically supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life.[4] The protonated ammonium group (R-NH3+) is not nucleophilic. Therefore, for the vast majority of reactions involving the primary amine, it must first be deprotonated to its free base form (R-NH2). This is typically achieved in situ by adding at least one molar equivalent of a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). For reactions that generate an acidic byproduct (e.g., HCl from acyl or sulfonyl chlorides), a second equivalent of base is required to act as a scavenger.

1.2. Core Synthetic Pathways for Derivatization

The primary amine of 3-(pyridin-3-yl)propan-1-amine is a potent nucleophile, enabling a wide array of derivatizations. This guide focuses on four robust and widely applicable synthetic strategies.

G cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 3-(Pyridin-3-yl)propan-1-amine (from HCl salt + Base) acylation N-Acylation start->acylation RCOCl or RCOOH sulfonylation N-Sulfonylation start->sulfonylation RSO2Cl alkylation N-Alkylation start->alkylation R-X red_amination Reductive Amination start->red_amination RCHO/RCOR', Reducing Agent amide Amides acylation->amide sulfonamide Sulfonamides sulfonylation->sulfonamide sec_tert_amine Sec/Tertiary Amines alkylation->sec_tert_amine sec_amine Secondary Amines red_amination->sec_amine

Caption: Divergent synthesis from a common precursor.

Experimental Protocols: From Theory to Practice

The following protocols are designed to be self-validating, with clear steps and explanations for experimental choices. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol for N-Acylation: Synthesis of Amides

N-acylation is a fundamental transformation that couples the primary amine with a carboxylic acid or its activated derivative (like an acyl chloride) to form a stable amide bond.[5][6] This protocol uses an acyl chloride, which is highly reactive and typically provides high yields.

Reaction Scheme: Py-(CH₂)₃-NH₂ + R-COCl --(Base)--> Py-(CH₂)₃-NH-CO-R + Base·HCl

Table 1: Materials for N-Acylation

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Acyl Chloride (e.g., Acetyl Chloride)1.1Acylating Agent
Triethylamine (TEA) or DIPEA2.2Base (Amine liberation & HCl scavenger)
Dichloromethane (DCM), Anhydrous-Solvent

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and anhydrous DCM.

  • Base Addition: Add TEA or DIPEA (2.2 eq) to the suspension and stir for 10-15 minutes at room temperature. The initial suspension should become a clear solution as the free amine is liberated.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction between the amine and the highly reactive acyl chloride, preventing side reactions.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 5-10 minutes. A precipitate (triethylammonium chloride) will likely form immediately.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by Thin Layer Chromatography (TLC), observing the consumption of the starting amine.

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acyl chloride and neutralize), water, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent in vacuo to yield the crude amide.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1% TEA to prevent tailing) to obtain the pure N-acylated derivative.

Protocol for N-Sulfonylation: Synthesis of Sulfonamides

This reaction produces sulfonamides, a functional group present in numerous pharmaceuticals.[7] The procedure is analogous to N-acylation but uses a sulfonyl chloride.

Reaction Scheme: Py-(CH₂)₃-NH₂ + R-SO₂Cl --(Base)--> Py-(CH₂)₃-NH-SO₂-R + Base·HCl

Table 2: Materials for N-Sulfonylation

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Sulfonyl Chloride (e.g., TsCl, MsCl)1.1Sulfonylating Agent
Triethylamine (TEA) or Pyridine2.2Base (Amine liberation & HCl scavenger)
Dichloromethane (DCM), Anhydrous-Solvent

Step-by-Step Methodology:

  • Reaction Setup: Suspend this compound (1.0 eq) in anhydrous DCM in a flask under an inert atmosphere.

  • Base Addition: Add the base (2.2 eq) and stir until a homogenous solution is formed.

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq) portion-wise or as a solution in DCM. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl (to remove excess base), water, and brine. Caution: The sulfonamide product may be acidic; avoid basic washes that could deprotonate and extract it into the aqueous layer.

  • Isolation: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The crude sulfonamide can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography.

Protocol for Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and highly efficient method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent.[8][9] This one-pot procedure avoids the over-alkylation issues common with alkyl halides.[8]

Reaction Scheme: Py-(CH₂)₃-NH₂ + R-CHO --(H⁺ cat.)--> [Py-(CH₂)₃-N=CHR] --([H])--> Py-(CH₂)₃-NH-CH₂-R

Table 3: Materials for Reductive Amination

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Aldehyde or Ketone (e.g., Benzaldehyde)1.0-1.2Carbonyl source
Sodium Triacetoxyborohydride (STAB)1.5Reducing Agent
Dichloroethane (DCE) or Methanol (MeOH)-Solvent
Acetic Acid (optional)catalyticCatalyst for imine formation

Step-by-Step Methodology:

  • Reaction Setup: Combine this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and the solvent (DCE or MeOH) in a round-bottom flask.

  • Amine Liberation & Imine Formation: Add one equivalent of a base (e.g., TEA) to neutralize the HCl salt. If using a less reactive carbonyl, a catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to the mixture. STAB is a mild and selective reducing agent that reduces the iminium ion much faster than the starting carbonyl, preventing reduction of the aldehyde/ketone.[8][10]

  • Reaction Progression: Stir the reaction at room temperature for 4-24 hours. Monitor by TLC or LC-MS for the appearance of the product and disappearance of the starting materials.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 20 minutes until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting secondary amine by flash column chromatography.

Protocol for N-Alkylation: Synthesis of Secondary/Tertiary Amines

Direct N-alkylation with alkyl halides is a straightforward method for forming secondary and tertiary amines. However, a significant challenge is controlling the degree of alkylation, as the secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of the tertiary amine and even quaternary ammonium salt.[11]

Reaction Scheme: Py-(CH₂)₃-NH₂ + R-X --(Base)--> Py-(CH₂)₃-NH-R + Py-(CH₂)₃-N(R)₂

Table 4: Materials for N-Alkylation

ReagentMolar Eq.Purpose
This compound1.0Starting Material
Alkyl Halide (e.g., Methyl Iodide)1.0-1.1Alkylating Agent (use excess for dialkylation)
Potassium Carbonate (K₂CO₃) or DIPEA2.5Base
Acetonitrile (MeCN) or DMF-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), the base (K₂CO₃, 2.5 eq), and the solvent (MeCN or DMF).

  • Alkyl Halide Addition: Add the alkyl halide (1.0 eq for mono-alkylation). Causality Note: Using a stoichiometric amount of the alkylating agent and a large excess of the starting amine can favor mono-alkylation, but separation can be difficult. This protocol aims for mono-alkylation but acknowledges the likely formation of byproducts.

  • Reaction Progression: Heat the reaction mixture (e.g., to 50-80 °C) and stir for 6-18 hours. The higher temperature is often necessary to drive the reaction with less reactive alkyl halides (chlorides/bromides).

  • Monitoring: Carefully monitor the reaction by TLC/LC-MS to maximize the formation of the desired product and minimize over-alkylation.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic base. Concentrate the filtrate to remove the solvent.

  • Isolation: Redissolve the residue in a suitable solvent like DCM and wash with water to remove any remaining salts or DMF. Dry the organic layer and concentrate.

  • Purification: The product mixture (unreacted starting material, mono-alkylated, and di-alkylated products) must be separated by careful flash column chromatography.

Mechanistic Insights & Data Presentation

A deeper understanding of the reaction mechanisms allows for more effective troubleshooting and optimization.

Mechanism of Reductive Amination

The reductive amination process is a two-stage, one-pot reaction. The first stage is the acid-catalyzed formation of an iminium ion, and the second is the irreversible reduction of this intermediate.

G cluster_step1 Step 1: Imine/Iminium Formation cluster_step2 Step 2: Reduction Amine Py-(CH₂)₃-NH₂ Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal + R-CHO Aldehyde R-CHO Iminium Iminium Ion [Py-(CH₂)₃-N⁺H=CHR] Hemiaminal->Iminium - H₂O (H⁺ cat.) Product Secondary Amine Py-(CH₂)₃-NH-CH₂R Iminium->Product + [H⁻] (from STAB)

Caption: Simplified mechanism of reductive amination.

Summary of Synthetic Transformations

The following table provides a quick-reference summary of the discussed protocols.

Table 5: Overview of Synthetic Strategies

TransformationElectrophileResulting Functional GroupKey ReagentsTypical YieldKey Consideration
N-AcylationAcyl ChlorideAmideTEA/DIPEA, DCM80-95%Exothermic; requires cooling.
N-SulfonylationSulfonyl ChlorideSulfonamideTEA/Pyridine, DCM75-90%Product may be acidic.
Reductive AminationAldehyde/KetoneSecondary AmineSTAB, DCE/MeOH70-90%Mild conditions; avoids over-alkylation.[8]
N-AlkylationAlkyl HalideSecondary/Tertiary AmineK₂CO₃, MeCN/DMFVariableDifficult to control selectivity; risk of over-alkylation.[11]
Representative Analytical Data

Characterization is essential to confirm the identity and purity of the synthesized derivatives.

Table 6: Expected Analytical Data for Representative Derivatives

Derivative ClassExample StructureMW ( g/mol )Expected ¹H NMR Signals (δ, ppm)
AmideN-(3-(pyridin-3-yl)propyl)acetamide178.23~8.4 (pyridine), ~7.2-7.6 (pyridine), ~5.8 (NH, broad), ~3.2 (CH₂-NH), ~1.9 (CH₃), ~1.8 (internal CH₂)
SulfonamideN-(3-(pyridin-3-yl)propyl)benzenesulfonamide290.38~8.4 (pyridine), ~7.2-7.9 (aromatic), ~5.1 (NH, broad), ~2.9 (CH₂-NH), ~1.7 (internal CH₂)
Secondary AmineN-benzyl-3-(pyridin-3-yl)propan-1-amine226.31~8.4 (pyridine), ~7.2-7.5 (aromatic), ~3.7 (benzyl CH₂), ~2.6 (CH₂-N & CH₂-Py), ~1.8 (internal CH₂), NH proton may be broad or not observed.

Conclusion

This compound is a readily available and highly adaptable starting material for the synthesis of diverse chemical libraries. The protocols detailed in this application note for N-acylation, N-sulfonylation, reductive amination, and N-alkylation provide robust and reproducible methods for generating novel amides, sulfonamides, and secondary/tertiary amines. By understanding the causality behind experimental choices—such as the requisite use of a base, the control of reaction temperature, and the selection of appropriate reagents—researchers can effectively leverage this building block to accelerate their discovery and development programs.

References

  • PubChem. 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Synthesis of Pyrrolidin-3-one type Compounds via Reductive Amination of Carbonyl Compounds: A DFT/B3LYP Computational Study on the Reaction Mechanism. ResearchGate. [Link]

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  • Frontiers. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers Media S.A. [Link]

  • Google Patents. Pyridin-3-yl derivatives.
  • Google Patents. Method for producing pyridine-3-sulfonyl chloride.
  • Katritzky, A. R., et al. (2005). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

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  • Blazingprojects. Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Blazingprojects. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids: A Method for the Synthesis of Amides. Organic Chemistry Portal. [Link]

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Application Notes & Protocols: N-Alkylation of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The N-alkylation of 3-(Pyridin-3-yl)propan-1-amine is a pivotal transformation in medicinal chemistry, yielding scaffolds for various therapeutic agents.[1] The starting material is commonly supplied as a hydrochloride salt to improve stability and handling. This fact is not a trivial inconvenience; it is a critical parameter that dictates the entire reaction setup. The amine hydrochloride is protonated and therefore non-nucleophilic. Consequently, the first and most crucial step in any N-alkylation protocol is the in situ neutralization of the salt to liberate the free, nucleophilic primary amine. This guide provides a comprehensive overview of the strategic considerations and detailed protocols for achieving successful and selective N-alkylation of this important substrate.

Strategic Considerations: Choosing the Right Alkylation Pathway

The selection of an N-alkylation strategy depends on the desired product, the nature of the alkyl group to be introduced, and the available reagents. The two most robust and widely adopted methods are Direct Alkylation via Nucleophilic Substitution and Reductive Amination . A third, increasingly popular green chemistry approach is Catalytic Alkylation with Alcohols .

Direct Alkylation with Alkyl Halides

This is a classic SN2 reaction where the nucleophilic amine attacks an electrophilic alkyl halide.[2] It is most suitable for introducing simple, unhindered alkyl groups (e.g., methyl, ethyl, benzyl).

  • Mechanism: A direct bimolecular nucleophilic substitution followed by deprotonation.[3]

  • Key Challenge: Overalkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4][5] Careful control of stoichiometry and reaction conditions is essential to favor mono-alkylation.[6]

  • Substrate Consideration: The use of 3-(Pyridin-3-yl)propan-1-amine hydrochloride necessitates the use of at least two equivalents of base : one to neutralize the hydrochloride salt and a second to scavenge the acid (H-X) generated during the SN2 reaction.[7][8]

Reductive Amination

This highly versatile one-pot method involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the target amine.[9][10] This is often the preferred method in medicinal chemistry due to its high selectivity for mono-alkylation and broad substrate scope.[9]

  • Mechanism: Nucleophilic addition to a carbonyl to form a transient imine, followed by reduction of the C=N double bond.[5]

  • Key Advantage: Inherently avoids overalkylation because the imine intermediate is more readily reduced than the product amine is to react with another carbonyl molecule.[11]

  • Reagent Selection: The choice of reducing agent is critical. Mild reductants like sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal as they selectively reduce the imine in the presence of the unreacted aldehyde/ketone.[9][10]

Catalytic Alkylation with Alcohols ("Borrowing Hydrogen")

This modern, atom-economical approach uses an alcohol as the alkylating agent, catalyzed by transition metals (typically Ruthenium or Iridium).[12][13] The catalyst temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ, which then undergoes reductive amination. Water is the only byproduct.[6]

  • Mechanism: A catalytic cycle involving alcohol dehydrogenation, imine formation, and subsequent reduction by the metal hydride complex.[13]

  • Key Advantage: A green chemistry alternative that avoids the use of stoichiometric organohalides or hydridic reducing agents.[14]

  • Considerations: Requires specific metal catalysts and often higher temperatures (80-140 °C).[13]

Visualization of Reaction Pathways

The following diagram illustrates the decision-making process and the two primary synthetic routes discussed.

G cluster_start Starting Material cluster_freeamine Free Amine Generation cluster_pathways Alkylation Strategy cluster_reagents Key Reagents cluster_product Product start 3-(Pyridin-3-yl)propan-1-amine • HCl free_amine Liberate Free Amine (Base, e.g., K₂CO₃, Et₃N) start->free_amine Step 1: Neutralization direct_alk Direct Alkylation (Sₙ2) free_amine->direct_alk Path A reductive_am Reductive Amination free_amine->reductive_am Path B alkyl_halide Alkyl Halide (R-X) + Base direct_alk->alkyl_halide carbonyl Aldehyde/Ketone (R-CHO) + Reducing Agent reductive_am->carbonyl product N-Alkyl-3-(Pyridin-3-yl)propan-1-amine alkyl_halide->product carbonyl->product

Caption: Workflow for selecting an N-alkylation strategy.

Critical Reaction Parameters: A Tabulated Guide

This table summarizes the key variables and recommended choices for each alkylation method.

ParameterDirect Alkylation (SN2)Reductive Amination
Alkylating Agent Alkyl halides (R-I > R-Br > R-Cl), Sulfonates (R-OTs, R-OMs)Aldehydes (R-CHO), Ketones (R-CO-R')
Stoichiometry Amine:Alkyl Halide ≈ 1:1 to 1:1.1 (to minimize dialkylation)Amine:Carbonyl ≈ 1:1.2
Base 2.2 - 3.0 equiv required. K₂CO₃, Cs₂CO₃ (inorganic); Et₃N, DIPEA (organic).[8]1.1 equiv to neutralize HCl salt. Typically Et₃N or DIPEA.
Solvent Polar aprotic: Acetonitrile (MeCN), DMF, DMSO.[8]Dichloromethane (DCM), Dichloroethane (DCE), Methanol (MeOH).[9]
Reducing Agent Not applicableNaBH(OAc)₃ (Sodium triacetoxyborohydride) - Preferred. NaBH₃CN, Catalytic Hydrogenation (H₂/Pd/C).[9][15]
Temperature Room Temperature to 80 °C.[9]0 °C to Room Temperature.[9]
Key Advantage Simple, direct introduction of alkyl groups.High selectivity for mono-alkylation, broad scope.
Key Disadvantage Risk of overalkylation.[6]Requires a carbonyl compound and a stoichiometric reductant.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Direct N-Alkylation with an Alkyl Halide (e.g., Benzyl Bromide)

This protocol details the mono-N-benzylation of this compound. The key is using a sufficient excess of base to both deprotonate the starting material and neutralize the HBr byproduct.

G cluster_mech Direct Alkylation Mechanism r_nh2 Py-CH₂CH₂CH₂-NH₂ (Free Amine) transition Sₙ2 Transition State r_nh2->transition r_x R-X (Alkyl Halide) r_x->transition product_salt [Py-CH₂CH₂CH₂-NH₂-R]⁺ X⁻ (Ammonium Salt) transition->product_salt C-N bond forms, C-X bond breaks final_product Py-CH₂CH₂CH₂-NH-R (Secondary Amine) product_salt->final_product base Base (e.g., K₂CO₃) base->final_product Deprotonation

Caption: General mechanism for direct SN2 alkylation of amines.

Step-by-Step Methodology:

  • Reagent Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Solvent and Base Addition: Add anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) to create a ~0.2 M solution. Add finely ground potassium carbonate (K₂CO₃, 2.5 eq.).

  • Reaction Initiation: Stir the suspension vigorously for 15-20 minutes at room temperature to ensure neutralization of the hydrochloride salt.

  • Alkylating Agent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the mixture at room temperature.[9]

  • Reaction and Monitoring: Heat the reaction to 50-60 °C and stir. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting amine is consumed (typically 4-12 hours). Pay close attention to the formation of any higher molecular weight dialkylated byproduct.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (K₂CO₃, KBr) and wash the solid cake with a small amount of the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acid.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine mixed into the mobile phase to prevent product streaking) to yield the pure secondary amine.[9]

Protocol 2: N-Alkylation via Reductive Amination (e.g., with Cyclohexanecarboxaldehyde)

This protocol is ideal for selectively forming the N-cyclohexylmethyl derivative, avoiding overalkylation.

G cluster_mech2 Reductive Amination Mechanism amine Py-CH₂CH₂CH₂-NH₂ (Free Amine) imine Py-CH₂CH₂CH₂-N=CHR (Imine Intermediate) amine->imine aldehyde R-CHO (Aldehyde) aldehyde->imine Condensation (-H₂O) product Py-CH₂CH₂CH₂-NH-CH₂R (Secondary Amine) imine->product reductant [H⁻] (e.g., NaBH(OAc)₃) reductant->product Reduction

Caption: General mechanism for reductive amination.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.2 M). Add triethylamine (Et₃N, 1.1 eq.) and stir for 10 minutes to form the free amine.

  • Imine Formation: Add the aldehyde (e.g., cyclohexanecarboxaldehyde, 1.2 eq.) to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.[9] For less reactive carbonyls, a dehydrating agent like anhydrous MgSO₄ can be added.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirred solution over 10-15 minutes. The reaction may be slightly exothermic.[16]

  • Reaction and Monitoring: Continue stirring the reaction at room temperature until the starting materials are consumed, as monitored by TLC or LC-MS (typically 2-24 hours).[9]

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.[9]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification:

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.[9]

References

  • Experimental procedure for N-alkylation of primary amines. (n.d.). BenchChem.
  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS Green Chemistry Institute.
  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org.
  • Optimizing reaction conditions for N-alkylation of amines. (n.d.). BenchChem.
  • Alkylation of Amines. (n.d.). University of Calgary.
  • Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. (2025, May 21). The Journal of Organic Chemistry.
  • Aqueous-Mediated N-Alkylation of Amines. (2007, March 1). Semantic Scholar.
  • Greener Approaches to N-Alkylation Reactions. (n.d.). BenchChem.
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  • 1-(Pyridin-3-yl)propan-1-amine. (n.d.). BenchChem.
  • A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2025, August 7). ResearchGate.
  • Synthesis of Amines by Alkylation. (2015, July 19). Chemistry LibreTexts.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (n.d.). BenchChem.
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. (n.d.). ChemRxiv.
  • Solid base catalyzed highly efficient N-alkylation of amines with alcohols in a solvent-free system. (2025, August 7). ResearchGate.
  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. (n.d.). Lund University Research Portal.
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  • 3-Phenyl-3-pyridin-2-ylpropan-1-amine. (n.d.). EvitaChem.
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  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. (2023, November 30). National Institutes of Health.
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  • Reductive Amination & Amide Synthesis. (2022, April 29). YouTube.
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  • N-alkylation of 2-pyridyl amine with arylmethyl alcohols. (n.d.). ResearchGate.
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  • ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. (n.d.). DTIC.
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The Versatile Scaffold: Harnessing 3-(Pyridin-3-yl)propan-1-amine Hydrochloride in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antibacterial Scaffolds

The relentless rise of antibiotic resistance presents a formidable challenge to global health, necessitating the urgent discovery and development of new chemical entities with potent antibacterial activity. In this landscape, nitrogen-containing heterocyclic compounds, particularly those featuring a pyridine ring, have emerged as a "privileged scaffold" in medicinal chemistry. The pyridine moiety is a bioisostere of a benzene ring and is integral to numerous natural products and clinically approved drugs, valued for its ability to improve pharmacokinetic properties and engage in crucial hydrogen bonding interactions with biological targets.[1][2] This application note provides a technical guide for researchers, chemists, and drug development professionals on the strategic use of 3-(Pyridin-3-yl)propan-1-amine hydrochloride as a versatile starting material for the synthesis of novel antibacterial agents. We will explore key synthetic transformations, provide detailed experimental protocols, and discuss the structure-activity relationships that underpin the development of effective pyridine-based therapeutics.

Physicochemical Properties and Synthetic Versatility

3-(Pyridin-3-yl)propan-1-amine, in its hydrochloride salt form, is a readily accessible and stable bifunctional molecule. Its structure combines a basic pyridine ring with a flexible three-carbon linker terminating in a primary aliphatic amine. This arrangement offers two key points for chemical modification: the pyridine nitrogen, which can be quaternized, and the primary amine, which is amenable to a wide array of chemical transformations.

PropertyValueSource
Molecular Formula C₈H₁₂N₂·HClPubChem
Molecular Weight 172.66 g/mol PubChem
Appearance White to off-white solidN/A
Solubility Soluble in water and polar organic solventsN/A

The primary amine serves as a nucleophilic handle for the introduction of diverse chemical functionalities, allowing for the systematic exploration of the chemical space around the pyridyl scaffold to optimize antibacterial potency and selectivity.

Synthetic Strategies and Core Protocols

The derivatization of the primary amine of 3-(pyridin-3-yl)propan-1-amine is a cornerstone of its application in antibacterial agent synthesis. Two of the most robust and widely employed synthetic transformations are N-acylation to form amides and sulfonamides, and reductive amination to generate secondary amines.

N-Acylation: Synthesis of Amide and Sulfonamide Derivatives

The formation of amide and sulfonamide linkages is a fundamental strategy in medicinal chemistry to introduce a variety of substituents that can modulate a compound's biological activity.

N-acylation proceeds via the nucleophilic attack of the primary amine on an activated carboxylic acid or sulfonic acid derivative, such as an acyl chloride or sulfonyl chloride. The use of a non-nucleophilic base is crucial to neutralize the acidic byproduct (e.g., HCl), which would otherwise protonate the starting amine, rendering it unreactive. The resulting amide or sulfonamide moiety can participate in hydrogen bonding interactions with bacterial enzyme targets, a key factor in their mechanism of action.

dot

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Work-up & Purification start_mat 3-(Pyridin-3-yl)propan-1-amine Hydrochloride solvent Anhydrous Solvent (e.g., DCM, THF) start_mat->solvent Dissolve acyl_chloride Acyl/Sulfonyl Chloride (R-COCl or R-SO₂Cl) acyl_chloride->solvent Add base Tertiary Amine Base (e.g., Triethylamine) base->solvent Add temp Controlled Temperature (0°C to rt) workup Aqueous Work-up temp->workup Reaction extraction Organic Extraction workup->extraction purification Column Chromatography or Recrystallization extraction->purification product N-Acyl/N-Sulfonyl Derivative purification->product

Caption: Workflow for the N-acylation of 3-(Pyridin-3-yl)propan-1-amine.

  • Preparation: To a solution of this compound (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a tertiary amine base (e.g., triethylamine, 2.2 eq) at 0 °C under an inert atmosphere.

  • Acylation: Slowly add the desired acyl chloride or sulfonyl chloride (1.1 eq) to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure amide or sulfonamide.

Reductive Amination: Synthesis of N-Substituted Derivatives

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is particularly useful for introducing alkyl or arylalkyl substituents to the primary amine.

This one-pot reaction involves the initial formation of an imine or iminium ion from the condensation of the primary amine with an aldehyde or ketone. A reducing agent, selectively chosen to reduce the iminium ion in the presence of the carbonyl starting material, is then used to generate the corresponding secondary amine. This method is highly efficient for creating a diverse library of N-substituted derivatives for structure-activity relationship studies.

Reductive_Amination_Pathway Amine 3-(Pyridin-3-yl)propan-1-amine Imine Imine/Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde or Ketone (R'CHO or R'R''CO) Carbonyl->Imine Condensation Product N-Substituted Amine Imine->Product ReducingAgent Selective Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product Reduction

Sources

Application Notes and Protocol for Reductive Amination Utilizing 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to performing reductive amination reactions using 3-(Pyridin-3-yl)propan-1-amine hydrochloride. Reductive amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds to produce secondary and tertiary amines from carbonyl compounds.[1][2] This protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. We will delve into the mechanistic underpinnings of the reaction, explore the critical parameters for optimization, and provide a validated protocol for the successful synthesis of N-substituted 3-(pyridin-3-yl)propan-1-amine derivatives.

Introduction: The Power of Reductive Amination

Reductive amination is a highly efficient and versatile method for the synthesis of amines, a functional group prevalent in a vast array of pharmaceuticals and biologically active molecules.[3][4] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of a carbonyl compound (aldehyde or ketone) with an amine, followed by in situ reduction to the corresponding amine.[1][5] This one-pot approach is often preferred over direct alkylation of amines, which can be difficult to control and may lead to over-alkylation.[6]

The choice of reducing agent is paramount to the success of a reductive amination.[7] While powerful reductants like sodium borohydride (NaBH₄) can be used, they may also reduce the starting carbonyl compound, leading to undesired side products.[6][8] Milder, more selective reducing agents such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are often the reagents of choice.[6][7][9] These reagents exhibit a preference for reducing the protonated imine (iminium ion) over the less electrophilic carbonyl group, a key factor in achieving high yields in a one-pot procedure.[9][10]

This guide focuses on the use of this compound, a primary amine containing a pyridine moiety. The hydrochloride salt form necessitates careful consideration of the reaction pH to ensure the free amine is available for nucleophilic attack on the carbonyl.

Mechanistic Overview

The reductive amination process can be conceptually broken down into two key stages occurring in equilibrium:

  • Imine/Iminium Ion Formation: The reaction is initiated by the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which then dehydrates to yield an imine. Under the mildly acidic conditions optimal for this reaction, the imine nitrogen can be protonated to form a highly electrophilic iminium ion.[1][5][11]

  • Reduction: A hydride-based reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine product.[2][5]

Reductive_Amination_Mechanism Carbonyl R-C(=O)-R' (Aldehyde/Ketone) Hemiaminal R-C(OH)(NHR'')-R' (Hemiaminal) Carbonyl->Hemiaminal + Amine Amine H₂N-R'' (3-(Pyridin-3-yl)propan-1-amine) H_plus H⁺ Imine R-C(=NR'')-R' (Imine) Hemiaminal->Imine - H₂O Iminium R-C(=N⁺HR'')-R' (Iminium Ion) Imine->Iminium + H⁺ Product R-CH(NHR'')-R' (Secondary Amine) Iminium->Product + [H⁻] Reducing_Agent [H⁻] (e.g., NaBH₃CN)

Figure 1: General mechanism of reductive amination.

Critical Experimental Parameters

Choice of Reducing Agent

The selection of the reducing agent is critical for a successful reductive amination. A comparative summary is provided below:

Reducing AgentKey CharacteristicsCommon Solvents
Sodium Borohydride (NaBH₄) Potent, cost-effective, but can reduce aldehydes and ketones. Best used in a two-step procedure where the imine is pre-formed.[6][7]Methanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for iminium ions over carbonyls, allowing for one-pot reactions.[6][7][9] Toxic due to the potential release of HCN.[9]Methanol
Sodium Triacetoxyborohydride (STAB) Mild, highly selective, and less toxic than NaBH₃CN.[7] Effective for a wide range of substrates, including acid-sensitive ones.[1][7]DCE, DCM, THF, Dioxane

For most applications involving this compound, Sodium Triacetoxyborohydride (STAB) is the recommended reducing agent due to its high selectivity, safety profile, and broad substrate scope.[1][7]

pH Control

The pH of the reaction medium is a crucial factor. Imine formation is typically favored under mildly acidic conditions (pH 4-6).[6][11] If the pH is too low, the amine nucleophile will be protonated and rendered unreactive. If the pH is too high, the dehydration of the hemiaminal intermediate to the imine is slow. When using an amine hydrochloride salt, it is necessary to add a non-nucleophilic base to neutralize the HCl and liberate the free amine. Triethylamine (NEt₃) or diisopropylethylamine (DIPEA) are commonly used for this purpose.

Solvent Selection

The choice of solvent depends on the selected reducing agent and the solubility of the reactants. For STAB, chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM) are often preferred.[8] Anhydrous conditions are generally recommended to favor imine formation.

Experimental Protocol: Reductive Amination with this compound and STAB

This protocol provides a general procedure for the reductive amination of an aldehyde or ketone with this compound using sodium triacetoxyborohydride.

Materials
  • Aldehyde or Ketone (1.0 equiv)

  • This compound (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.3-1.6 equiv)[7]

  • Triethylamine (NEt₃) or Diisopropylethylamine (DIPEA) (1.0-1.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, DCM)

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 equiv) and dissolve it in the chosen anhydrous solvent (DCE or DCM).

  • Amine Addition: Add this compound (1.0-1.2 equiv) to the solution.

  • Base Addition: Add the non-nucleophilic base (NEt₃ or DIPEA, 1.0-1.2 equiv) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 15-30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (STAB, 1.3-1.6 equiv) portion-wise to the reaction mixture. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup:

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.[12]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with the organic solvent used for the reaction (e.g., DCM or ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, if necessary.

Experimental_Workflow A 1. Dissolve Aldehyde/Ketone in Anhydrous Solvent B 2. Add 3-(Pyridin-3-yl)propan-1-amine HCl A->B C 3. Add Base (NEt₃ or DIPEA) B->C D 4. Add STAB (Portion-wise) C->D E 5. Stir at RT & Monitor Progress (TLC/LC-MS) D->E F 6. Quench with Sat. NaHCO₃ E->F G 7. Extract with Organic Solvent F->G H 8. Dry and Concentrate G->H I 9. Purify (Column Chromatography) H->I

Figure 2: Experimental workflow for reductive amination.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider pre-stirring the carbonyl compound, amine, and base for a longer period (e.g., 1-2 hours) before adding the reducing agent to ensure sufficient imine formation. For less reactive ketones, the addition of a catalytic amount of acetic acid (1-2 equivalents) can be beneficial.[7]

  • Side Product Formation: The formation of an alcohol byproduct from the reduction of the starting carbonyl can indicate that the reducing agent is too reactive or that imine formation is slow. Switching to a milder reducing agent or optimizing the pH can mitigate this.

  • Incomplete Reaction: If the reaction stalls, a slight increase in temperature (e.g., to 40 °C) may be beneficial, although this should be done with caution to avoid side reactions.

Safety Considerations

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.

  • If using sodium cyanoborohydride, be aware of its high toxicity and the potential for hydrogen cyanide gas evolution, especially under acidic conditions.[9]

Conclusion

The protocol described provides a robust and reliable method for the synthesis of N-substituted 3-(pyridin-3-yl)propan-1-amine derivatives via reductive amination. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can effectively utilize this powerful transformation in their synthetic endeavors. The use of sodium triacetoxyborohydride offers a safe and highly selective approach for a broad range of substrates.

References

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]

  • Reductive amination. (n.d.). Wikipedia. [Link]

  • Reductive Amination - Common Conditions. (n.d.). organic-chemistry.org. [Link]

  • Reductive Amination. (n.d.). Chemistry Steps. [Link]

  • Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]

  • Reductive Amination. (n.d.). Organic Chemistry Tutor. [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones. (2023). JoVE. [Link]

  • Aldehydes and Ketones to Amines. (n.d.). Chemistry Steps. [Link]

  • 3-(Pyridin-3-yl)propan-1-amine. (n.d.). PubChem. [Link]

  • 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride. (n.d.). PubChem. [Link]

  • NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application. (2011). NIH. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-(pyridin-3-yl)propan-1-amine as a Versatile Linker in Advanced Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug discovery, the paradigm has shifted from systemic drug administration to precision-targeted therapies.[1][2] Modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) exemplify this evolution, enabling the delivery of potent therapeutic agents directly to diseased cells while sparing healthy tissues.[2][3][4] The success of these sophisticated constructs hinges on a critical, yet often underappreciated, component: the linker. This molecular bridge, which connects the targeting moiety to the therapeutic payload, is far from a passive spacer.[3][5] Its chemical nature profoundly influences the stability, solubility, pharmacokinetics, and mechanism of action of the entire conjugate, ultimately dictating its therapeutic index.[3][5] Linkers are broadly categorized as cleavable or non-cleavable, a choice that determines whether the payload is released in a specific cellular environment or remains attached to the targeting ligand.[3] This guide focuses on the application of a specific and highly versatile linker building block: 3-(pyridin-3-yl)propan-1-amine.

A Profile of 3-(pyridin-3-yl)propan-1-amine: A Privileged Scaffold for Linker Design

3-(Pyridin-3-yl)propan-1-amine is a bifunctional molecule featuring a pyridine ring connected to a primary amine via a three-carbon alkyl chain.[6] This unique architecture makes it an attractive component for linker synthesis in drug design. The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, a feature found in numerous FDA-approved drugs.[7][8] Its inclusion in a linker can offer several advantages:

  • Enhanced Physicochemical Properties: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, which can improve the aqueous solubility of the drug conjugate—a common challenge with large, hydrophobic molecules like PROTACs.[7][9]

  • Modulation of Pharmacokinetics: The pyridine moiety can influence the metabolic stability and permeability of a drug.[7] Strategic placement of the nitrogen atom within the ring can help to fine-tune these properties.

  • Improved Biological Potency: The pyridine ring can participate in favorable interactions with biological targets, potentially enhancing the binding affinity and overall potency of the therapeutic.[7][10]

  • Synthetic Versatility: The primary amine provides a reactive handle for straightforward conjugation to various functional groups on both the payload and the targeting ligand.[11]

Physicochemical Properties of 3-(pyridin-3-yl)propan-1-amine

A clear understanding of the linker's intrinsic properties is fundamental to predicting its behavior within a larger conjugate.

PropertyValueSource
Molecular Formula C₈H₁₂N₂PubChem[6]
Molecular Weight 136.19 g/mol PubChem[6]
XLogP3 0.4PubChem[6]
Hydrogen Bond Donor Count 1PubChem[6]
Hydrogen Bond Acceptor Count 2PubChem[6]
Rotatable Bond Count 3PubChem[6]

Synthesis and Functionalization Protocols

The following protocols provide a framework for the synthesis of 3-(pyridin-3-yl)propan-1-amine and its subsequent functionalization for conjugation.

Protocol 1: Synthesis of 3-(pyridin-3-yl)propan-1-amine

This protocol outlines a common synthetic route starting from 3-(pyridin-3-yl)propan-1-ol, involving a nucleophilic substitution.

Causality: This two-step process first converts the relatively unreactive hydroxyl group into a better leaving group (a halide), which is then readily displaced by an amine source to yield the desired product.

Materials:

  • 3-(pyridin-3-yl)propan-1-ol

  • N-bromosuccinimide (NBS) or Thionyl chloride (SOCl₂)

  • Triphenylphosphine (for use with NBS)

  • Ammonia (as a solution in methanol or as a gas)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Step-by-Step Methodology:

  • Halogenation of the Alcohol:

    • Dissolve 3-(pyridin-3-yl)propan-1-ol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.2 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 3-(1-chloropropyl)pyridine.

  • Amination of the Propyl Halide:

    • Dissolve the crude 3-(1-chloropropyl)pyridine (1 equivalent) in a solution of ammonia in methanol (e.g., 7N) in a sealed pressure vessel.

    • Heat the reaction to 80-100 °C and stir for 12-24 hours.

    • Cool the vessel to room temperature and carefully vent.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of DCM/Methanol (with 0.1% triethylamine to prevent streaking) to yield pure 3-(pyridin-3-yl)propan-1-amine.

Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis Workflow Diagram

G cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Amination A 3-(pyridin-3-yl)propan-1-ol B 3-(1-chloropropyl)pyridine A->B SOCl₂, DCM C 3-(pyridin-3-yl)propan-1-amine B->C NH₃/MeOH, Heat G cluster_reactants cluster_process cluster_product A Payload-COOH C Amide Bond Formation A->C HATU, DIPEA, DMF B H₂N-(CH₂)₃-Pyridine B->C HATU, DIPEA, DMF D Payload-CO-NH-(CH₂)₃-Pyridine C->D G POI Protein of Interest (Kinase) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Proteasome Proteasome POI->Proteasome Targeted for E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC (Warhead-Linker-Anchor) PROTAC->Ternary Recruits Ternary->POI Ubiquitination Ub Ubiquitin Ub->Ternary Degradation Degradation Proteasome->Degradation

Sources

Application Note & Protocol: Catalytic Hydrogenation of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride to 3-(Piperidin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transformation of pyridinyl compounds to their corresponding piperidines is a cornerstone of medicinal chemistry, unlocking access to a three-dimensional chemical space crucial for novel therapeutic agents. This document provides a comprehensive guide to the catalytic hydrogenation of 3-(pyridin-3-yl)propan-1-amine hydrochloride. We delve into the mechanistic underpinnings of this conversion, present detailed protocols for both heterogeneous and homogeneous catalysis, and outline robust analytical methodologies for reaction monitoring and product validation.

Introduction: The Significance of Pyridine Ring Saturation

The piperidine moiety is one of the most prevalent N-heterocyclic scaffolds in FDA-approved pharmaceuticals, valued for its ability to confer desirable physicochemical properties such as improved solubility and metabolic stability.[1][2] The catalytic hydrogenation of pyridines represents the most direct and atom-economical route to access these saturated analogues.[3][4] The substrate of interest, 3-(pyridin-3-yl)propan-1-amine, is a versatile building block, and its conversion to 3-(piperidin-3-yl)propan-1-amine opens avenues for the synthesis of novel compounds with potential applications in various therapeutic areas.

The primary challenge in pyridine hydrogenation lies in overcoming the aromatic stability of the pyridine ring.[5] This typically necessitates the use of catalysts and often requires elevated temperatures and pressures. The presence of the hydrochloride salt in the starting material, this compound, introduces an acidic environment. This can be advantageous as protonation of the pyridine nitrogen activates the ring towards reduction.[1][6][7]

Mechanistic Insights: The Stepwise Reduction Pathway

The catalytic hydrogenation of pyridine to piperidine is a stepwise process involving the addition of three molecules of hydrogen. The generally accepted mechanism on a heterogeneous catalyst surface involves the following key stages:

  • Adsorption: The pyridine ring adsorbs onto the catalyst surface.

  • Hydrogen Activation: Molecular hydrogen (H₂) is dissociatively adsorbed onto the metal surface, forming active metal-hydride species.

  • Stepwise Hydrogenation: Hydrogen atoms are sequentially transferred to the adsorbed pyridine ring, proceeding through dihydropyridine and tetrahydropyridine intermediates.[7][8]

  • Desorption: The final piperidine product desorbs from the catalyst surface.

The initial hydrogenation step is often the rate-determining step due to the energy required to break the aromaticity of the pyridine ring.

Caption: Stepwise hydrogenation of the pyridine ring.

Catalyst Selection: A Comparative Overview

The choice of catalyst is paramount for a successful hydrogenation. Both heterogeneous and homogeneous catalysts can be employed, each with distinct advantages and disadvantages.

Catalyst TypeExamplesAdvantagesDisadvantages
Heterogeneous Rh₂O₃, Rh/C, PtO₂, Pd/C, Raney Ni[2][9][10]Easy to handle, separate from the reaction mixture, and recyclable.May require harsher conditions (higher temperature and pressure).[9]
Homogeneous Rhodium and Iridium complexes with phosphine ligands[11]High activity and selectivity under milder conditions.[12]Difficult to separate from the product, potential for metal contamination.

For the hydrogenation of this compound, a rhodium-based heterogeneous catalyst such as Rhodium(III) oxide (Rh₂O₃) is an excellent starting point due to its reported high activity for the hydrogenation of functionalized pyridines under mild conditions.[2][4]

Experimental Protocols

Protocol 1: Heterogeneous Catalytic Hydrogenation using Rh₂O₃

This protocol outlines a general procedure for the hydrogenation of this compound using a heterogeneous rhodium catalyst.

Materials:

  • This compound

  • Rhodium(III) oxide (Rh₂O₃)

  • Methanol (MeOH) or Trifluoroethanol (TFE) as solvent[2]

  • High-pressure autoclave reactor equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

  • Celite® for filtration

Procedure:

  • Catalyst Loading: To a glass liner of a high-pressure autoclave, add Rh₂O₃ (0.5-2 mol%).

  • Substrate Addition: Add this compound (1 equivalent) and the chosen solvent (e.g., Methanol, 0.1-0.5 M concentration).

  • Reactor Assembly: Securely seal the autoclave.

  • Inerting: Purge the reactor 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas.

  • Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 bar). Begin stirring and heat the reaction to the target temperature (e.g., 40-60 °C).[2]

  • Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake. Alternatively, carefully take aliquots at time intervals for analysis by GC or NMR.[9]

  • Reaction Completion and Work-up: Once the reaction is complete (cessation of hydrogen uptake or complete conversion by analytical methods), cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the Celite® pad with a small amount of the reaction solvent.

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or chromatography if necessary.

G cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Load Catalyst (Rh₂O₃) B Add Substrate and Solvent A->B C Seal and Purge Reactor B->C D Pressurize with H₂ and Heat C->D E Monitor Reaction D->E F Cool and Vent E->F G Filter to Remove Catalyst F->G H Concentrate and Purify G->H

Caption: Experimental workflow for heterogeneous hydrogenation.

Analytical Monitoring and Characterization

Robust analytical methods are crucial for monitoring the reaction progress and confirming the structure of the final product.

Gas Chromatography (GC)

GC is a powerful technique for monitoring the disappearance of the starting material and the appearance of the product.

  • Column: A polar capillary column is suitable for separating the amine compounds.

  • Detector: A Flame Ionization Detector (FID) provides excellent sensitivity.[13][14]

  • Sample Preparation: Aliquots from the reaction mixture can be diluted with the reaction solvent and directly injected.

  • Confirmation: For unequivocal identification, GC coupled with Mass Spectrometry (GC-MS) can be used to confirm the molecular weight of the product and intermediates.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for structural elucidation of the starting material and the final product.

  • ¹H NMR: The disappearance of the aromatic proton signals of the pyridine ring and the appearance of aliphatic proton signals in the piperidine ring region are clear indicators of a successful hydrogenation.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the aromatic ring will shift significantly upfield upon saturation to the piperidine ring.

CompoundKey ¹H NMR Signals (indicative)Key ¹³C NMR Signals (indicative)
3-(pyridin-3-yl)propan-1-amine Aromatic protons (~7.0-8.5 ppm)Aromatic carbons (~120-150 ppm)
3-(piperidin-3-yl)propan-1-amine Aliphatic protons in the piperidine ring (~1.0-3.5 ppm)Aliphatic carbons in the piperidine ring (~20-60 ppm)

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Incomplete Reaction Inactive catalyst, insufficient hydrogen pressure or temperature.Use fresh catalyst, increase hydrogen pressure and/or temperature.
Side Product Formation Over-reduction or side reactions.Optimize reaction time and temperature. Screen different catalysts and solvents.
Low Yield Product loss during work-up.Ensure efficient extraction and minimize transfers.

Conclusion

The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of the corresponding piperidine derivative. Careful selection of the catalyst and optimization of reaction conditions are key to achieving high yields and purity. The protocols and analytical methods detailed in this application note provide a solid foundation for researchers to successfully perform and validate this important transformation in their drug discovery and development endeavors.

References

  • Dalton Transactions. (n.d.). Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2. Royal Society of Chemistry.
  • National Center for Biotechnology Information. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. U.S. National Library of Medicine.
  • National Center for Biotechnology Information. (n.d.). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. U.S. National Library of Medicine.
  • American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society.
  • ResearchGate. (n.d.). CATALYTIC HYDROGENATION OF PYRIDINE AND QUINOLINE DERIVATIVES.
  • University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.
  • BenchChem. (n.d.). A Comparative Analysis of Catalysts for Pyridine Hydrogenation: A Guide for Researchers.
  • ResearchGate. (n.d.). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • Royal Society of Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Hydrogenation of alcohol pyridines with Rh 2 O 3 catalyst. Reaction....
  • Wiley Online Library. (2004). Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition.
  • Royal Society of Chemistry. (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines.
  • PubMed. (1998). Homogeneous Catalytic Hydrosilylation of Pyridines.
  • BenchChem. (n.d.). Side-product formation in the hydrogenation of pyridine precursors.
  • American Chemical Society. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes.
  • Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.
  • ResearchGate. (n.d.). Electrocatalytic Hydrogenation of Pyridinium Enabled by Surface Proton Transfer Reactions | Request PDF.
  • BenchChem. (n.d.). 1-(Pyridin-3-yl)propan-1-amine.
  • Occupational Safety and Health Administration. (1991). Pyridine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Pyridin-3-yl)propan-1-amine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 3-(Pyridin-3-yl)propan-1-amine and its hydrochloride salt. This guide is designed for researchers, chemists, and process development professionals to address common challenges and improve reaction outcomes, with a primary focus on maximizing yield and purity. Drawing from established literature and extensive field experience, we will explore the causality behind common experimental pitfalls and provide robust, validated solutions.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may encounter during the synthesis, primarily focusing on the reduction of 3-(pyridin-3-yl)propanenitrile, the most prevalent synthetic route.

Question 1: My reaction yield is consistently low (<70%). What are the most probable causes and how can I fix this?

Answer: Low yield is the most common issue, typically stemming from two primary sources: incomplete conversion of the nitrile starting material or the formation of undesired side products. A systematic approach is required to diagnose and resolve the root cause.

1. Incomplete Nitrile Reduction: The pyridine ring can interact with or poison certain catalysts, and the choice of reducing agent is critical.

  • Catalytic Hydrogenation Issues (Raney® Ni, Pd/C): While cost-effective for scale-up, these reactions can be sluggish.[1] Ensure your catalyst is fresh and active; Raney Nickel, in particular, loses activity over time. The pyridine nitrogen can act as a Lewis base and coordinate to the metal surface, inhibiting catalytic activity. Increasing hydrogen pressure (e.g., up to 6 bar) and temperature (e.g., 50-80°C) can improve conversion, but may also increase side product formation.[2][3]

  • Metal Hydride Inefficiency (LiAlH₄): Lithium aluminum hydride (LAH) is a powerful reducing agent but can be problematic.[4][5] Incomplete reaction may occur due to insufficient equivalents of LAH or poor-quality reagent. Always use a freshly opened bottle or titrate older LAH to determine its active hydride content.

2. Side-Product Formation: The most significant yield loss is often due to the formation of secondary and tertiary amines.[1][6] This occurs when the intermediate imine reacts with the newly formed primary amine product before it is fully reduced.

  • G cluster_key Legend Desired Desired Pathway Undesired Undesired Pathway Imine Imine Reduction2 Reduction2 Imine->Reduction2 SchiffBase SchiffBase Imine->SchiffBase

    Caption: Mechanism of secondary amine byproduct formation.

  • Solution: To suppress this side reaction, the goal is to ensure the intermediate imine is reduced to the primary amine much faster than it can react with the product.

    • Ammonia Addition: When using catalytic hydrogenation, adding ammonia (or ammonium hydroxide) to the reaction mixture can shift the equilibrium away from secondary amine formation.[6][7]

    • Optimized Catalyst Systems: A highly effective lab-scale method is the use of a mixed Raney Ni/KBH₄ system in ethanol.[8][9] This system operates under mild, atmospheric conditions and shows excellent selectivity for primary amines, with reported yields often exceeding 90%.[8][9]

// Path for Incomplete Conversion ImproveConditions [label="Strengthen Reaction Conditions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IncreaseTime [label="Increase Reaction Time/Temp"]; FreshReagent [label="Use Fresh/More Active Reagent\n(New LAH, Active Raney Ni)"]; ChangeMethod [label="Switch Reduction Method\n(e.g., to Raney Ni/KBH₄)"];

// Path for Side Products AnalyzeByproducts [label="Analyze Byproducts\n(GC-MS, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SecondaryAmine [label="Secondary/Tertiary Amines Detected", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherByproducts [label="Other Byproducts/\nDecomposition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SuppressCondensation [label="Suppress Imine Condensation", fillcolor="#34A853", fontcolor="#FFFFFF"]; AddAmmonia [label="Add NH₃ to Catalytic Hydrogenation"]; UseSelectiveMethod [label="Use Raney Ni/KBH₄ System"]; WorkupLoss [label="Check Workup/Isolation\n(pH, Extraction)", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> CheckSM; CheckSM -> YesSM [label="Yes"]; CheckSM -> NoSM [label="No"];

YesSM -> ImproveConditions; ImproveConditions -> IncreaseTime; ImproveConditions -> FreshReagent; ImproveConditions -> ChangeMethod;

NoSM -> AnalyzeByproducts; AnalyzeByproducts -> SecondaryAmine [label="Yes"]; AnalyzeByproducts -> OtherByproducts [label="No"]; SecondaryAmine -> SuppressCondensation; SuppressCondensation -> AddAmmonia; SuppressCondensation -> UseSelectiveMethod; OtherByproducts -> WorkupLoss; }

Caption: Decision tree for troubleshooting low reaction yield.

Question 2: The workup is messy, and I'm having trouble isolating the pure product. What's the best practice for purification?

Answer: Amine purification, especially after a metal hydride reduction, requires careful technique.

  • Post-LAH Reduction: Quenching excess LAH can create gelatinous aluminum salts that are difficult to filter. The Fieser workup method is highly recommended: for a reaction using 'X' g of LAH, quench sequentially and carefully at 0 °C with 'X' mL of water, 'X' mL of 15% aqueous NaOH, and finally '3X' mL of water.[10] This procedure is designed to produce granular, easily filterable salts.

  • Acid-Base Extraction: The basicity of the amine product is key to its purification. After the reaction is complete and quenched, ensure the aqueous layer is strongly basic (pH > 12) before extracting with an organic solvent (e.g., ethyl acetate, DCM). This ensures the amine is in its free base form and will partition into the organic layer. To remove non-basic organic impurities, you can then wash the combined organic layers with a dilute acid (e.g., 1M HCl). Your product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic phase. You can then re-basify the aqueous layer and extract the pure amine.

  • Final Salt Formation: To obtain the final hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol, diethyl ether, or ethyl acetate) and add a stoichiometric amount of HCl (as a solution in a compatible solvent, like HCl in isopropanol, or gaseous HCl). The hydrochloride salt will typically precipitate and can be collected by filtration, washed with fresh solvent, and dried.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable methods for reducing the nitrile to the primary amine?

A1: There are several viable methods, each with distinct advantages and disadvantages. The optimal choice depends on your scale, available equipment, and safety considerations.

MethodReagents & ConditionsProsCons
Catalytic Hydrogenation H₂ (1-10 bar), Raney® Ni or Pd/C, Alcohol solvent, 25-80°C.[1][6][7]Economical, scalable, environmentally friendly ("green").[1]Requires pressure equipment; potential for secondary/tertiary amine formation; catalyst can be poisoned by pyridine.[6]
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃·THF), Anhydrous THF, 0°C to reflux.[4][5][10]Very effective on a lab scale; high reactivity.Hazardous (especially LAH); poor chemoselectivity; difficult workup; not ideal for scale-up.[10]
Borohydride/Catalyst System Raney® Ni, Potassium Borohydride (KBH₄), Dry Ethanol, Room Temperature.[8][9]High yield (>90%); excellent selectivity for primary amine; mild conditions (no H₂ gas); easy workup.[8][9]Raney Ni is pyrophoric and must be handled with care; KBH₄ is more expensive than H₂ gas.

Recommendation: For lab-scale synthesis (<100g) where yield and purity are paramount, the Raney Ni/KBH₄ system is highly recommended due to its high selectivity and mild operating conditions.[8][9] For large-scale industrial production, optimizing catalytic hydrogenation with the addition of ammonia is often the most economically viable path.[7]

Q2: How can I effectively monitor the reaction's progress?

A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Mobile Phase: A mixture of Dichloromethane (DCM) and Methanol (MeOH) is a good starting point (e.g., 95:5 or 90:10 DCM:MeOH).

  • Preventing Streaking: Amines are basic and can streak on silica gel plates. To get sharp, well-defined spots, add a small amount of a volatile base to your eluent, such as 0.5-1% triethylamine (TEA) or ammonium hydroxide.

  • Visualization: Use a UV lamp (254 nm) to visualize the pyridine ring. Staining with potassium permanganate or ninhydrin can also be used to visualize the amine product, which is especially useful if the starting material is also UV-active.

For more quantitative analysis, GC-MS or LC-MS can be used to track the disappearance of the starting material and the appearance of the product and any byproducts.

Q3: Are there any specific safety considerations for scaling up this reaction?

A3: Yes, scaling up introduces significant safety challenges.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and explosive. Ensure all equipment is properly grounded and the reaction area is well-ventilated and free of ignition sources. Use a purpose-built hydrogenation reactor (autoclave).

  • Raney® Nickel: The catalyst is pyrophoric and can ignite spontaneously if allowed to dry in the air.[11] Always keep it wet with a solvent (water or ethanol) and handle it in an inert atmosphere (e.g., under nitrogen or argon) when possible.

  • Lithium Aluminum Hydride (LAH): LAH reacts violently with water and protic solvents. All glassware must be rigorously dried, and all solvents must be anhydrous. The quenching process is highly exothermic and releases hydrogen gas; it must be done slowly at low temperature (0 °C) behind a blast shield.[10]

Experimental Protocols

Protocol 1: High-Yield Reduction of 3-(pyridin-3-yl)propanenitrile using Raney® Ni/KBH₄

This protocol is adapted from the highly efficient method described by Wu et al., which provides excellent yields of the primary amine under mild conditions.[8][9]

Materials:

  • 3-(pyridin-3-yl)propanenitrile

  • Raney® Nickel (50% slurry in water)

  • Potassium Borohydride (KBH₄)

  • Anhydrous Ethanol (200 proof)

  • Ethyl Acetate

  • Deionized Water

  • Celite®

Procedure:

  • Catalyst Preparation: In a flask under a nitrogen atmosphere, wash the required amount of Raney® Ni slurry (approx. 1 molar equivalent, based on moist weight) three times with anhydrous ethanol to remove water.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the washed Raney® Ni, anhydrous ethanol (approx. 2.5 mL per mmol of nitrile), and KBH₄ (4 molar equivalents).

  • Substrate Addition: While stirring the suspension vigorously, add 3-(pyridin-3-yl)propanenitrile (1 molar equivalent).

  • Reaction: Continue to stir the mixture vigorously at room temperature. The reaction is typically complete in 45-90 minutes. Monitor progress by TLC (e.g., 9:1 DCM:MeOH + 0.5% NH₄OH).

  • Workup: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Raney® Ni catalyst. Caution: Do not allow the filter cake to dry. Quench the filter cake immediately with plenty of water.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Dissolve the residue in ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 3-(Pyridin-3-yl)propan-1-amine as a free base.

Protocol 2: Conversion to Hydrochloride Salt
  • Dissolution: Dissolve the crude 3-(Pyridin-3-yl)propan-1-amine free base from Protocol 1 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath. Slowly add, with stirring, 1.05 equivalents of a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or concentrated HCl if using an alcohol solvent).

  • Precipitation: The hydrochloride salt should precipitate as a white solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the solid under vacuum to obtain pure 3-(Pyridin-3-yl)propan-1-amine hydrochloride.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (2009). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. ARKIVOC, 2010(11), 94-101.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. [Link]

  • Wu, B., et al. (2009). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. Semantic Scholar.
  • The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups. [Link]

  • Backeberg, O. G., & Staskun, B. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry. [Link]

  • Various Authors. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • NCERT. (n.d.). Amines. [Link]

  • Zhang, L., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. [Link]

  • Török, B., et al. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. [Link]

  • Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ACS Omega. [Link]

  • Szollosi, R., et al. (2020). Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon. ResearchGate. [Link]

  • May, S. A., et al. (2016). Development and Manufacturing GMP Scale-Up of a Continuous Ir-Catalyzed Homogeneous Reductive Amination Reaction. Organic Process Research & Development. [Link]

  • Am Ende, C. W., et al. (2007). Development of a Scaleable Synthesis of a 3-Aminopyrazinone Acetamide Thrombin Inhibitor. Organic Process Research & Development. [Link]

Sources

Technical Support Center: Purification of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the purification of 3-(Pyridin-3-yl)propan-1-amine hydrochloride (CAS: 84359-17-1). This document is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in obtaining this critical building block in high purity. As a bifunctional molecule containing both a basic pyridine ring and a primary amine, its hydrochloride salt presents unique purification challenges that require a nuanced approach. This guide provides field-proven troubleshooting advice and detailed protocols to address common issues, ensuring you can achieve your desired purity with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification?

A1: Understanding the physicochemical properties is the first step to designing a robust purification strategy.

  • Acidity/Basicity: The molecule has two basic nitrogen atoms: the pyridine nitrogen (pKa of the pyridinium ion is ~5.2) and the primary amine nitrogen (pKa of the protonated amine is ~10-11). As a hydrochloride salt, both nitrogens are protonated. This high polarity makes it soluble in polar protic solvents like water, methanol, and ethanol, but poorly soluble in nonpolar organic solvents like hexanes, diethyl ether, or ethyl acetate.

  • Stability: While generally stable, amine compounds can be susceptible to oxidation over time, which can lead to discoloration.[1] The hydrochloride salt form enhances stability compared to the free base.

  • Hygroscopicity: Like many amine salts, this compound can be hygroscopic, readily absorbing moisture from the atmosphere.[2] This necessitates careful handling and drying procedures to obtain an accurate mass and prevent issues in subsequent reactions.

Q2: What are the most common impurities found in crude this compound?

A2: Impurities typically originate from the synthetic route used. Common sources include:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 3-pyridinepropanol or related halides.[3]

  • Side-Products: Incomplete reactions or side reactions can generate related pyridine derivatives or oligomeric materials.

  • Residual Solvents: Solvents used in the synthesis or workup (e.g., toluene, THF, ethyl acetate) can be trapped in the solid material.

  • Excess Reagents: For instance, if pyridine itself was used as a solvent or base in a preceding step, it may persist as pyridinium hydrochloride.[4]

Q3: Which purification techniques are most effective for this compound?

A3: The choice of technique depends on the nature and quantity of the impurities.

  • Recrystallization: This is the most common and efficient method for removing minor impurities and improving the crystalline form, especially at a larger scale. The key is selecting an appropriate solvent system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Chromatography: Flash column chromatography is highly effective for removing impurities with different polarities, particularly when recrystallization fails. However, special considerations are needed due to the basic nature of the compound.

  • Acid-Base Extraction: This technique is useful for removing non-basic, organic impurities from the free-base form before converting it to the hydrochloride salt.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during your experiments.

Diagram: General Troubleshooting Workflow

This diagram outlines a systematic approach to diagnosing and solving purification problems.

G start Crude Product Analysis (TLC, NMR, LCMS) purity_check Is Purity >95%? start->purity_check recrystallize Attempt Recrystallization purity_check->recrystallize No final_product Final Product (Dry under vacuum) purity_check->final_product Yes oiling_out Product 'Oiled Out'? recrystallize->oiling_out re_eval Analyze Crystals (TLC, NMR) purity_ok Is Purity Acceptable? re_eval->purity_ok purity_ok->final_product Yes streaking Streaking on TLC/ Column? purity_ok->streaking No, impurities remain chromatography Perform Column Chromatography chromatography->final_product oiling_out->re_eval No change_solvent Change Recrystallization Solvent System oiling_out->change_solvent Yes streaking->chromatography No modify_mobile_phase Modify Mobile Phase (Add TEA/NH4OH) streaking->modify_mobile_phase Yes modify_mobile_phase->chromatography change_solvent->recrystallize

Caption: A workflow for troubleshooting common purification issues.

Q: My purified this compound is yellow/brown. How can I remove the color?

A: Discoloration often points to trace, highly conjugated impurities or minor oxidation of the amine.

  • Causality: Amines, especially aromatic ones or those with residual basic sites, can be susceptible to air oxidation, forming colored byproducts.

  • Solution: Activated Charcoal Treatment. During recrystallization, after the compound has fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal to the solution. Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a pad of Celite® to remove the charcoal before allowing the solution to cool.

    • Caution: Using too much charcoal can lead to significant product loss due to adsorption.

Q: I performed a recrystallization, but my compound "oiled out" instead of forming crystals. What should I do?

A: "Oiling out" occurs when the compound's solubility limit is exceeded while the solution temperature is still above the compound's melting point (or the melting point of a compound-solvent mixture).

  • Causality: This is common with salts and is often caused by cooling the solution too quickly or using a solvent system with excessively high polarity.

  • Troubleshooting Steps:

    • Re-heat the Solution: Warm the mixture until the oil completely redissolves.

    • Add More of the "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble to prevent premature saturation.

    • Cool Slowly: Allow the flask to cool to room temperature very slowly (e.g., by placing it in a large, insulated container). Do not place it directly in an ice bath.

    • Scratch/Seed: If crystals don't form, gently scratch the inside of the flask with a glass rod at the solvent-air interface or add a tiny seed crystal from a previous batch.

    • Re-evaluate Solvent System: If the problem persists, consider a different solvent system. A mixture of a polar solvent (like ethanol or isopropanol) with a less polar anti-solvent (like diethyl ether or ethyl acetate) may yield better results.

Solvent SystemApplication Notes
Ethanol / Diethyl Ether Dissolve in minimal hot ethanol. Add ether dropwise until persistent turbidity appears. Re-heat to clarify, then cool slowly.
Methanol / Isopropanol Dissolve in minimal hot methanol. Add isopropanol as an anti-solvent. Good for inducing crystallization.
Isopropanol A good single-solvent option if solubility parameters are favorable.

Q: My compound streaks badly on a silica gel TLC plate or column, leading to poor separation. Why does this happen?

A: This is a classic problem when working with basic compounds like pyridines and amines on standard silica gel.[5]

  • Causality: The surface of silica gel is acidic due to the presence of silanol groups (Si-OH). These acidic sites can strongly and non-specifically interact with the basic nitrogen atoms of your compound through acid-base interactions. This leads to multiple retention mechanisms, causing the characteristic "tailing" or streaking of the spot/band.[5]

  • Solutions:

    • Modify the Mobile Phase: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic silanol groups.

      • Add 0.5-2% triethylamine (TEA) to your solvent system (e.g., Dichloromethane/Methanol/TEA 90:9:1).

      • Alternatively, use a solvent system containing ammonium hydroxide, such as Dichloromethane/Methanol saturated with Ammonia.

    • Use a Different Stationary Phase: If streaking persists, switch to a more inert stationary phase.

      • Alumina (basic or neutral): Alumina is less acidic than silica and is often a better choice for purifying basic compounds.

      • Reverse-Phase Silica (C18): If the compound and impurities have different hydrophobicities, reverse-phase chromatography (e.g., with a Water/Acetonitrile mobile phase) can be highly effective.

Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a step-by-step method for purifying the compound via recrystallization from an ethanol/ether solvent system.

  • Dissolution: In an Erlenmeyer flask, add the crude hydrochloride salt. Add a minimal amount of hot ethanol, swirling and heating gently in a water bath, until the solid is completely dissolved. Avoid adding excessive solvent.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 5 minutes.

  • (Optional) Hot Filtration: If charcoal was used, perform a hot filtration. Place a small plug of cotton or a fluted filter paper in a pre-heated powder funnel. Pour the hot solution through the funnel into a clean, pre-warmed flask to remove the charcoal.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystal formation begins, the process can be accelerated by placing the flask in an ice-water bath for 30-60 minutes to maximize recovery.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under high vacuum, preferably in a desiccator over a drying agent like P₂O₅ or Drierite®, to a constant weight.

Diagram: Recrystallization Workflow

G start Place Crude Solid in Flask add_solvent Add Minimal Hot Solvent start->add_solvent dissolved Is Solid Fully Dissolved? add_solvent->dissolved dissolved->add_solvent No colored Is Solution Colored? dissolved->colored Yes charcoal Add Charcoal, Re-heat hot_filter Hot Filter to Remove Charcoal charcoal->hot_filter cool Cool Slowly to Room Temperature hot_filter->cool ice_bath Place in Ice Bath cool->ice_bath vac_filter Vacuum Filter to Collect Crystals ice_bath->vac_filter wash Wash with Cold Anti-Solvent vac_filter->wash dry Dry Under High Vacuum wash->dry colored->charcoal Yes colored->cool No

Caption: A step-by-step workflow for recrystallization.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. BenchChem.
  • BenchChem. (2025). Overcoming challenges in the purification of pyridine compounds. BenchChem.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? ResearchGate. Available at: [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. Available at: [Link]

  • Chemistry Stack Exchange. (2023). What is a suitable process to eliminate an excess of pyridine from an aqueous solution? Chemistry Stack Exchange. Available at: [Link]

Sources

Technical Support Center: Solubility of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Pyridin-3-yl)propan-1-amine hydrochloride. As a hydrochloride salt of an organic amine, this compound presents a distinct set of solubility challenges, particularly in non-aqueous systems. This document moves beyond simple data points to explain the underlying chemical principles governing its solubility, offering structured troubleshooting guides, validated experimental protocols, and practical solutions to common issues encountered in the laboratory.

Part 1: Fundamental Principles & Core FAQs

This section addresses the most common questions regarding the solubility of this compound, focusing on the causal chemical principles.

Question: Why is this compound poorly soluble in many common organic solvents like toluene, hexane, or diethyl ether?

Answer: The solubility behavior is dictated by the fundamental principle of "like dissolves like." this compound is an ionic salt.[1][2] The molecule exists as a positively charged pyridinium-propylammonium cation and a chloride anion. This ionic, highly polar nature makes it readily soluble in polar solvents, especially water, which can effectively solvate the ions.

Conversely, common organic solvents such as toluene, hexane, and ethers are nonpolar or have very low polarity.[1] They lack the ability to stabilize the charged ions, making the energetic cost of breaking the compound's crystal lattice structure and solvating the individual ions prohibitively high. Therefore, amine salts are generally insoluble in nonpolar organic solvents.[1] For significant solubility in organic media, conversion to the neutral "free base" form is often required, as the free amine is less polar and more compatible with organic solvents.[2][3]

Question: I need to run a reaction in an organic solvent. Which solvents are the most promising candidates for dissolving the hydrochloride salt directly?

Answer: While challenging, some organic solvents offer a better chance of dissolving amine hydrochloride salts. Your selection should be guided by solvent polarity.

  • Polar Protic Solvents: Alcohols like methanol (MeOH), ethanol (EtOH), and isopropanol (IPA) are the best starting points. Their ability to hydrogen bond and their high polarity can solvate the ions to some extent. However, be aware that these solvents can be reactive and may not be suitable for all chemical transformations (e.g., with acyl chlorides or Grignard reagents).

  • Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) can also be effective.[4] These solvents have high dielectric constants and can solvate cations well, but they are less effective at solvating anions compared to protic solvents. They are often good choices for reactions where protic solvents are not viable. Be mindful that their high boiling points can make removal difficult.

  • Other Solvents: Tetrahydrofuran (THF) is mentioned as having some potential for dissolving similar salts, though significant dissolution is unlikely.[4] It should be considered a lower-probability option.

Question: How can I improve the chances of dissolving the compound in a chosen solvent?

Answer: Several physical methods can enhance the dissolution process, which is fundamentally about overcoming the activation energy for dissolution.[5]

  • Agitation/Stirring: Continuous stirring ensures that the solvent at the surface of the solid particles is not saturated, promoting further dissolution.

  • Sonication: Using an ultrasonic bath can help break apart solid agglomerates, increasing the surface area available for solvation.

  • Gentle Heating: For most endothermic dissolution processes, increasing the temperature will increase solubility.[6][7] However, this must be done with caution. Always check the thermal stability of your compound before applying heat, as it can lead to degradation. A modest temperature increase (e.g., to 40-50 °C) is a reasonable starting point.

Part 2: Troubleshooting Guide for Solubility Issues

When experiments do not go as planned, a systematic approach to troubleshooting is critical.

Problem Encountered Probable Scientific Cause Recommended Solution & Rationale
Compound remains a solid suspension in the solvent (e.g., Dichloromethane, Ethyl Acetate). Polarity Mismatch: The solvent is not polar enough to overcome the crystal lattice energy of the ionic salt.Action: Switch to a more polar solvent. Rationale: Refer to the solvent selection hierarchy in the FAQ section (Polar Protic > Polar Aprotic). Dichloromethane and ethyl acetate lack the polarity required to effectively solvate the hydrochloride salt.
Compound dissolves upon heating but precipitates upon cooling to room temperature. Temperature-Dependent Solubility: The solution was saturated or supersaturated at the higher temperature. The compound's solubility limit is lower at room temperature.Action: 1. Maintain the reaction at the elevated temperature where the compound is soluble (if thermally stable). 2. Use a larger volume of solvent. 3. Select a different solvent system where the compound is soluble at the desired working temperature.
The solution turns yellow/brown upon heating to aid dissolution. Thermal Degradation: The compound is likely decomposing at the temperature used. Amine-containing compounds can be susceptible to oxidation and thermal breakdown.Action: 1. Immediately stop heating. 2. Attempt dissolution at a lower temperature, perhaps in combination with sonication. 3. If heat is required, conduct the process under an inert atmosphere (e.g., Nitrogen, Argon) to minimize oxidation. 4. Consider converting to the free base, which might be more soluble without heating.
The compound is sparingly soluble, creating a viscous slurry that is difficult to stir. Approaching Saturation Limit: The concentration of the compound is at or near its solubility limit in the chosen solvent volume.Action: 1. Increase the solvent volume incrementally until a mobile solution is achieved. 2. Add a co-solvent. For example, if using THF, adding a small percentage of methanol may significantly increase solubility without drastically altering the overall reaction medium.

Part 3: Data & Experimental Protocols

Qualitative Solubility Profile (Predicted)

The following table provides a predicted, qualitative solubility profile for this compound based on established chemical principles for amine salts. This data must be experimentally verified.

Solvent ClassExample SolventsPredicted SolubilityRationale & Experimental Notes
Polar Protic Water, Methanol, EthanolSoluble to Freely SolubleExcellent solvation of both cations and anions via hydrogen bonding and high polarity. Water is the ideal solvent for stock solutions not intended for organic synthesis.
Polar Aprotic DMSO, DMF, NMPSoluble to Sparingly SolubleHigh dielectric constant allows for dissolution, but may require assistance (gentle heat, sonication). Use high-purity, anhydrous grades to avoid side reactions.
Ethers THF, 2-MeTHFSparingly Soluble to InsolubleLimited polarity makes them poor solvents for salts. Some minor solubility may be observed, but they are generally not suitable for preparing concentrated solutions.
Halogenated Dichloromethane (DCM), ChloroformInsolubleInsufficient polarity to dissolve ionic salts.
Esters Ethyl Acetate (EtOAc)InsolubleLow polarity and lack of hydrogen bond donating ability prevent effective solvation.
Hydrocarbons Hexanes, Toluene, HeptaneInsolubleNonpolar solvents are incompatible with ionic compounds.[1]
Protocol 1: Standardized Solubility Assessment

This protocol provides a self-validating method to systematically determine the approximate solubility in a given solvent.

Objective: To determine the approximate solubility of this compound in a chosen solvent at room temperature.

Materials:

  • This compound

  • Test solvent (high-purity, anhydrous grade)

  • Analytical balance

  • Vials with caps (e.g., 4 mL)

  • Magnetic stir bar and stir plate

  • Pipettes or graduated cylinders

Procedure:

  • Accurately weigh 10 mg of the compound into a clean, dry vial.

  • Add a magnetic stir bar to the vial.

  • Add 0.1 mL (100 µL) of the test solvent to the vial. This corresponds to an initial concentration of 100 mg/mL.

  • Cap the vial and stir vigorously at room temperature for 10 minutes.

  • Visually inspect the solution. If all solid has dissolved, the compound is soluble at ≥100 mg/mL.

  • If solid remains, add another 0.1 mL of solvent (total volume 0.2 mL, concentration 50 mg/mL).

  • Repeat steps 4 and 6, incrementally adding solvent (e.g., in 0.2 mL, 0.5 mL, 1.0 mL increments) and recording the total volume required to achieve complete dissolution.

  • Calculate the approximate solubility based on the mass of the compound and the final volume of solvent used.

Protocol 2: Conversion of Hydrochloride Salt to Free Base for Enhanced Organic Solubility

Objective: To prepare the neutral (free base) form of the amine for use in organic reactions where the hydrochloride salt is insoluble.

Causality: This protocol uses a mild inorganic base to neutralize the hydrochloride salt. The resulting free amine, being much less polar, will preferentially partition into an organic solvent, leaving the inorganic salt byproduct (NaCl) in the aqueous phase.

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of deionized water in a beaker.

  • Transfer the aqueous solution to a separatory funnel.

  • Slowly add saturated aqueous NaHCO₃ solution to the separatory funnel. Swirl gently. Effervescence (CO₂ gas) will occur. Continue adding base until the effervescence ceases, indicating complete neutralization.

  • Add a volume of the organic extraction solvent (e.g., DCM) to the separatory funnel approximately equal to the aqueous volume.

  • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

  • Allow the layers to separate. The less dense organic layer (check solvent density) is typically on top, but DCM will be the bottom layer.

  • Drain the organic layer into a clean Erlenmeyer flask.

  • Add a fresh portion of organic solvent to the separatory funnel and repeat the extraction (steps 5-7) two more times to ensure complete recovery of the free base.

  • Combine all organic extracts.

  • Dry the combined organic layer by adding a small amount of anhydrous Na₂SO₄. Swirl and let it stand for 10-15 minutes until the solution is clear.

  • Decant or filter the dried solution away from the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, typically as an oil or low-melting solid. The product is now ready for use in organic reactions.

Part 4: Visualized Workflows

Troubleshooting Solubility Issues

G start Start: Dissolution Attempt dissolved Is Compound Fully Dissolved? start->dissolved proceed Proceed with Experiment dissolved->proceed Yes troubleshoot Troubleshoot Solubility dissolved->troubleshoot No end End proceed->end heat Apply Gentle Heat or Sonication troubleshoot->heat dissolved_heat Did it Dissolve? heat->dissolved_heat Successful? dissolved_heat->proceed Yes solvent Select More Polar Solvent dissolved_heat->solvent No solvent->start free_base Consider Conversion to Free Base solvent->free_base

Caption: A decision-making workflow for troubleshooting solubility problems.

Free Base Conversion & Extraction Workflow

G cluster_0 Aqueous Phase cluster_1 Organic Phase a1 1. Dissolve HCl Salt in Water a2 2. Add NaHCO₃(aq) (Neutralize) a1->a2 b1 3. Extract with Organic Solvent (DCM) a2->b1 a3 4. Aqueous Layer (Contains NaCl) b1->a3 Separate Layers b2 5. Combine & Dry Organic Layers (Na₂SO₄) b1->b2 Separate Layers b3 6. Evaporate Solvent b2->b3 b4 Product: Free Base Amine b3->b4

Caption: Workflow for converting the hydrochloride salt to its free base.

Part 5: Safety & Handling

All laboratory work should be conducted with appropriate safety measures.

  • Hazards: The free base, 3-(Pyridin-3-yl)propan-1-amine, is classified as harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause respiratory irritation.[8] Similar pyridine and amine compounds carry acute toxicity warnings.[9][10] Assume the hydrochloride salt carries similar risks.

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid direct contact with skin and eyes.[10][11]

  • Storage: Store in a tightly closed container in a cool, dry place.[12]

References

  • A. F. M. Motiur Rahman, et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Chemistry LibreTexts. (2024). 24.2: Structure and Properties of Amines. [Link]

  • Chemistry Stack Exchange. (2016). Why amine salts are soluble in water? [Link]

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (2023). (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Sciencemadness.org. (2011). Solubility of organic amine salts. [Link]

  • Chemistry LibreTexts. (2016). 17.3: Factors that Affect Solubility. [Link]

  • ChemBK. 2,2-DIMETHYL-1-(PYRIDIN-3-YL)PROPAN-1-AMINE HYDROCHLORIDE. [Link]

  • Scribd. Factors Affecting Drug Solubility. [Link]

  • PubChem. 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride. [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

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Technical Support Center: Synthesis of 3-(Pyridin-3-yl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-PYRPROA-001

Version: 1.0

Last Updated: January 19, 2026

Introduction

Welcome to the Technical Support Center for the synthesis of 3-(pyridin-3-yl)propan-1-amine and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable building blocks. As a Senior Application Scientist, I have seen firsthand how seemingly minor deviations in reaction conditions can lead to complex impurity profiles, impacting yield, purity, and project timelines.

This document is structured not as a rigid protocol, but as a dynamic troubleshooting resource. We will delve into the common challenges encountered during synthesis, focusing on the identification and mitigation of frequently observed byproducts. Our approach is rooted in a mechanistic understanding of the underlying chemistry, providing you with the knowledge to not only solve current issues but also to anticipate and prevent future complications.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Question 1: "My yield is low after reducing 3-(pyridin-3-yl)propanenitrile, and my TLC/LC-MS shows multiple new spots. What are the likely byproducts?"

This is the most common challenge, and the impurity profile is highly dependent on your choice of reducing agent and reaction conditions.

Root Cause Analysis:

The catalytic hydrogenation or chemical reduction of 3-(pyridin-3-yl)propanenitrile is a multi-step process that can be intercepted by side reactions. The primary culprits are typically secondary amine formation, incomplete reduction, or over-reduction of the pyridine ring.

Common Byproducts & Identification:

Byproduct Structure Formation Mechanism Diagnostic Signatures (¹H NMR, MS)
Dimer (Secondary Amine) N-(3-(pyridin-3-yl)propyl)-3-(pyridin-3-yl)propan-1-amineThe primary amine product attacks the intermediate imine, which is in equilibrium with the starting nitrile.¹H NMR: Complex aliphatic region with overlapping triplets/multiplets. MS: [M+H]⁺ peak corresponding to C₁₆H₂₁N₃ (approx. 268.17).
Over-reduced Product 3-(Piperidin-3-yl)propan-1-amineHarsh hydrogenation conditions (high pressure, high temperature, aggressive catalysts like Rh/C) can saturate the aromatic pyridine ring.¹H NMR: Disappearance of aromatic signals (δ 7.0-8.5 ppm) and appearance of broad aliphatic signals characteristic of a piperidine ring. MS: [M+H]⁺ peak corresponding to C₈H₁₈N₂ (approx. 143.15).
Starting Material 3-(pyridin-3-yl)propanenitrileIncomplete reaction due to deactivated catalyst, insufficient reducing agent, or short reaction time.¹H NMR: Characteristic triplet for the benzylic protons (~δ 2.9 ppm) and the nitrile-adjacent protons (~δ 2.7 ppm). MS: [M+H]⁺ peak for C₈H₈N₂ (approx. 133.07).
Hydrolysis Product 3-(pyridin-3-yl)propanamidePresence of water during workup or in solvents, especially under acidic or basic conditions, can lead to nitrile hydrolysis.¹H NMR: Appearance of broad amide NH₂ signals. MS: [M+H]⁺ peak for C₈H₁₀N₂O (approx. 151.08).

Mitigation Strategies & Protocols:

  • Suppressing Dimer Formation:

    • Ammonia Addition: Conducting the hydrogenation in an ammonia-saturated solvent (e.g., methanolic ammonia) creates a large excess of ammonia that competitively inhibits the product amine from attacking the intermediate imine.

    • Catalyst Choice: Use Raney Nickel or Raney Cobalt, which are often less prone to promoting secondary amine formation than Pd/C under certain conditions.

    • Temperature Control: Keep the reaction temperature as low as feasible to slow the rate of the intermolecular side reaction.

  • Preventing Over-reduction:

    • Catalyst Selection: Use a less aggressive catalyst like Palladium on Carbon (Pd/C) instead of Rhodium or Platinum catalysts.

    • Condition Optimization: Avoid excessively high hydrogen pressures and temperatures. Monitor the reaction closely and stop it once the starting material is consumed.

Question 2: "I'm attempting a Michael addition of a nucleophile to 3-vinylpyridine and getting a thick, insoluble sludge. What's happening?"

Root Cause Analysis:

3-Vinylpyridine is highly susceptible to anionic polymerization, especially in the presence of strong bases or nucleophiles which are often used in Michael additions.[1][2] The initiation of polymerization is a competing pathway to the desired 1,4-conjugate addition.

Mitigation Strategies:

  • Temperature Control: Perform the reaction at low temperatures (-78 °C to 0 °C) to disfavor the propagation step of polymerization.

  • Slow Addition: Add the nucleophile or base dropwise to a solution of 3-vinylpyridine to maintain a low instantaneous concentration of the initiator.

  • Use of a Protic Source: Including a mild proton source (e.g., an alcohol co-solvent) can help to quench the intermediate anion of the Michael addition before it can initiate polymerization. This must be carefully balanced to avoid quenching the nucleophile itself.

Workflow & Mechanistic Diagrams

Diagram 1: General Synthesis & Troubleshooting Workflow A high-level overview of the synthetic process and key decision points for troubleshooting.

cluster_synthesis Synthesis Phase cluster_analysis Analysis & Purification Start Select Precursor (e.g., Nitrile) Reaction Perform Reaction (e.g., Reduction) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Analysis TLC / LC-MS Analysis Workup->Analysis Pure Pure Product Analysis->Pure Single Spot Impure Byproducts Detected Analysis->Impure Multiple Spots Purify Purification (Column / Distillation) Impure->Purify Purify->Analysis Re-analyze Nitrile R-CH₂-C≡N (Starting Nitrile) Imine R-CH₂-CH=NH (Intermediate Imine) Nitrile->Imine + [H] Product R-CH₂-CH₂-NH₂ (Desired Primary Amine) Imine->Product + [H] Dimer R-CH₂-CH₂-NH-CH₂-CH₂-R (Secondary Amine Byproduct) Imine->Dimer Product->Dimer Attacks Imine

Sources

Technical Support Center: Optimizing Amide Coupling Reactions with 3-(Pyridin-3-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing amide coupling reactions involving 3-(pyridin-3-yl)propan-1-amine. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges presented by this versatile building block. The inherent basicity and nucleophilicity of the pyridine nitrogen, in conjunction with the primary amine, can lead to unique reactivity patterns and potential side reactions. This guide offers expert insights and practical solutions to ensure successful and high-yielding amide bond formations.

Troubleshooting Common Issues

This section addresses specific problems that may arise during the amide coupling of 3-(pyridin-3-yl)propan-1-amine, offering explanations and actionable solutions.

Question 1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?

Answer:

Low or no yield in amide coupling reactions with 3-(pyridin-3-yl)propan-1-amine can stem from several factors, often related to the inherent properties of the amine itself.

Potential Causes & Solutions:

  • Incomplete Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.[1]

    • Expert Tip: Ensure your coupling reagent is fresh and used in appropriate stoichiometric amounts (typically 1.0-1.5 equivalents). For sluggish reactions, pre-activation of the carboxylic acid with the coupling reagent and a non-nucleophilic base for 15-30 minutes before adding the amine can improve yields.[1]

  • Deactivation of the Amine: The primary amine of 3-(pyridin-3-yl)propan-1-amine can be protonated by the carboxylic acid, forming a non-nucleophilic ammonium salt.[1][2] The pyridine nitrogen can also be protonated, further deactivating the molecule.

    • Solution: The use of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize any acid and keep the primary amine in its free, nucleophilic form.[2] Typically, 2-4 equivalents of the base are recommended.

  • Side Reactions Involving the Pyridine Nitrogen: The pyridine nitrogen is nucleophilic and can compete with the primary amine in reacting with the activated carboxylic acid, leading to undesired N-acylation of the pyridine ring.

    • Solution: This is generally less favorable than acylation of the more nucleophilic primary amine. However, to minimize this, ensure slow addition of the activated carboxylic acid to the amine solution, especially at lower temperatures (e.g., 0 °C).

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the outcome.

    • Expert Tip: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), or acetonitrile are generally preferred.[3][4] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated carboxylic acid intermediate.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

Question 2: I am observing multiple unidentified spots on my TLC plate. What are the potential side products and how can I minimize them?

Answer:

The formation of multiple byproducts is a common issue, particularly when dealing with substrates containing multiple reactive sites like 3-(pyridin-3-yl)propan-1-amine.

Potential Side Reactions & Minimization Strategies:

  • Double Acylation: In cases where an excess of the activated carboxylic acid is used, it is possible to get acylation on both the primary amine and the pyridine nitrogen.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the amine relative to the carboxylic acid.

  • Guanidinylation with Urionium-Based Coupling Reagents: Urionium-based coupling reagents like HATU and HBTU can react with the primary amine to form a guanidinium byproduct, effectively capping the amine and preventing amide bond formation.

    • Solution: To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding the amine. Alternatively, phosphonium-based reagents like PyBOP do not cause guanidinylation.

  • Racemization: If the carboxylic acid has a chiral center at the alpha-position, racemization can occur during activation.

    • Solution: The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress racemization.[1][5] Running the reaction at lower temperatures can also be beneficial.

Question 3: The purification of my final amide product is challenging. What are the best strategies?

Answer:

The basic nature of the pyridine ring in the product can complicate purification.

Purification Strategies:

  • Aqueous Workup: A standard aqueous workup is often the first step.

    • Protocol: After the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1] Extract the product into an organic solvent like ethyl acetate or DCM. Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine.[2] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) and concentrate under reduced pressure.

  • Chromatography: Column chromatography on silica gel is a common method for final purification.

    • Expert Tip: Due to the basicity of the pyridine moiety, the product may streak on the silica gel column. To mitigate this, a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), can be added to the eluent system.

  • Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[6]

    • Expert Tip: Experiment with different solvent systems. Polar solvents like ethanol, acetonitrile, or mixtures with water are often good starting points for recrystallizing polar amide products.[6]

Frequently Asked Questions (FAQs)

What is the best coupling reagent for reactions with 3-(pyridin-3-yl)propan-1-amine?

The choice of coupling reagent is critical and depends on factors like the steric hindrance of the carboxylic acid and the desired reaction conditions.

Coupling ReagentProsCons
HATU High reactivity, fast reaction times, low risk of racemization.[7][8] Particularly effective for hindered couplings.[8]Higher cost, can cause guanidinylation of the amine if not used correctly.
HBTU/TBTU Efficient and widely used.Less reactive than HATU, higher risk of racemization compared to HATU.[8] Can also cause guanidinylation.
EDC/HOBt Cost-effective, water-soluble byproducts are easily removed during aqueous workup.Can be less effective for sterically hindered substrates.[9]
PyBOP Good for routine couplings, does not cause guanidinylation.Byproducts can sometimes be difficult to remove.
T3P® (Propylphosphonic Anhydride) Effective and generates water-soluble byproducts. Often used in industrial settings.Can sometimes require higher temperatures.

Expert Recommendation: For general-purpose coupling with 3-(pyridin-3-yl)propan-1-amine, HATU is an excellent first choice due to its high reactivity and ability to overcome potential challenges. For a more cost-effective option, EDC in combination with HOBt or OxymaPure is a reliable alternative.[9]

Which solvent should I use?

The ideal solvent should dissolve all reactants and not interfere with the reaction.

  • N,N-Dimethylformamide (DMF): An excellent solvent for most amide coupling reactions due to its high polarity and ability to dissolve a wide range of substrates.[3]

  • Dichloromethane (DCM): A good choice for reactions that are sensitive to higher temperatures, as it has a low boiling point.[1]

  • Acetonitrile (MeCN): Another suitable polar aprotic solvent.

  • Tetrahydrofuran (THF): Can also be used, but ensure it is anhydrous as it can contain peroxides.

Recent studies have also explored greener solvent alternatives like 2-methyltetrahydrofuran (2-MeTHF).[4]

What is the optimal reaction temperature?

Most amide coupling reactions are run at room temperature.[1] However, for sterically hindered substrates or less reactive partners, gentle heating (e.g., 40-60 °C) may be necessary to drive the reaction to completion.[9] Conversely, for reactions prone to racemization, cooling to 0 °C is recommended.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Add the coupling reagent HATU (1.0-1.5 equivalents) and a non-nucleophilic base like DIPEA (2.0-3.0 equivalents).[1][3]

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add 3-(pyridin-3-yl)propan-1-amine (1.0-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

  • Proceed with an aqueous workup and purification as described in the troubleshooting section.

Protocol 2: General Procedure for Amide Coupling using EDC/HOBt
  • Dissolve the carboxylic acid (1.0 equivalent), HOBt (1.0-1.2 equivalents), and 3-(pyridin-3-yl)propan-1-amine (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.0-1.5 equivalents) portion-wise to the stirred solution.

  • Add a non-nucleophilic base such as DIPEA or triethylamine (2.0-3.0 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Upon completion, proceed with an aqueous workup and purification.

Visual Diagrams

Amide_Coupling_Workflow cluster_start Reaction Setup cluster_activation Activation cluster_reaction Reaction cluster_workup Workup & Purification start Carboxylic Acid + 3-(Pyridin-3-yl)propan-1-amine reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) + Anhydrous Solvent (e.g., DMF) start->reagents Add stir Stir at RT (Monitor by TLC/LC-MS) reagents->stir Combine & Mix quench Quench with H2O/NH4Cl stir->quench Reaction Complete extract Aqueous Workup quench->extract purify Chromatography / Crystallization extract->purify product Purified Amide Product purify->product

Caption: General workflow for amide coupling with 3-(pyridin-3-yl)propan-1-amine.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low / No Yield cause1 Incomplete Acid Activation start->cause1 cause2 Amine Deactivation (Protonation) start->cause2 cause3 Side Reactions (e.g., Guanidinylation) start->cause3 cause4 Suboptimal Conditions (Solvent, Temp, H2O) start->cause4 sol1 Use fresh/more coupling reagent Pre-activate acid cause1->sol1 sol2 Add non-nucleophilic base (e.g., 2-4 eq. DIPEA) cause2->sol2 sol3 Pre-activate acid before adding amine Use phosphonium reagent (e.g., PyBOP) cause3->sol3 sol4 Use anhydrous polar aprotic solvent Optimize temperature Ensure anhydrous conditions cause4->sol4

Caption: Troubleshooting flowchart for low yield reactions.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Royal Society of Chemistry. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]

  • Reddit. Tips and tricks for difficult amide bond formation? [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • National Institutes of Health. Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. [Link]

  • Reddit. amide coupling help. [Link]

  • Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

  • ACS Publications. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • RSC Publishing. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. [Link]

  • Google Patents.
  • ResearchGate. What is the best technique for amide purification? [Link]

  • Scribd. Coupling Reagents | PDF | Organic Chemistry. [Link]

  • organic-chemistry.org. Amine to Amide (Coupling) - Common Conditions. [Link]

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]

  • EurekAlert!. Optimized amide bond reaction using heterocyclic compounds and carboxylic acid. [Link]

  • National Institutes of Health. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Reddit. How do I avoid side reactions while doing this peptide coupling reaction? [Link]

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Technical Support Center: Reaction Monitoring of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(pyridin-3-yl)propan-1-amine hydrochloride. It provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions (FAQs) for monitoring the reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Introduction: The Critical Role of Reaction Monitoring

The synthesis of 3-(pyridin-3-yl)propan-1-amine, a key building block in pharmaceutical research, often involves the reduction of 3-(pyridin-3-yl)propanenitrile. Accurate real-time monitoring of this transformation is essential to determine reaction completion, identify the formation of byproducts, and optimize reaction conditions for yield and purity. Both TLC and HPLC are powerful techniques for this purpose, each offering distinct advantages. TLC provides a rapid, qualitative assessment of the reaction mixture, while HPLC delivers quantitative data with high resolution and sensitivity.

This document serves as a practical resource to navigate the common analytical challenges encountered when working with this polar, basic compound.

Part 1: Thin-Layer Chromatography (TLC) Analysis

TLC is an invaluable tool for quick, on-the-fly reaction monitoring. A typical scenario involves tracking the consumption of the less polar starting material, 3-(pyridin-3-yl)propanenitrile, and the appearance of the more polar product, 3-(pyridin-3-yl)propan-1-amine.

Recommended Starting TLC Protocol
  • Stationary Phase: Standard silica gel 60 F₂₅₄ plates.

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Apply a small spot (1-2 mm diameter) of the diluted reaction mixture, along with co-spots of the starting material and a reaction baseline (t=0) sample.[1]

  • Mobile Phase (Eluent): A mixture of Dichloromethane (DCM) : Methanol (MeOH) : Triethylamine (TEA) in a 90:9:1 ratio . The TEA is crucial to prevent the basic amine product from streaking on the acidic silica gel.[2]

  • Development: Place the plate in a chamber saturated with the mobile phase and allow the solvent front to travel up the plate.

  • Visualization:

    • UV Light (254 nm): The pyridine ring in both the starting material and product will absorb UV light, appearing as dark spots on the fluorescent background.[3][4] This is a non-destructive first step.

    • Potassium Permanganate (KMnO₄) Stain: This stain is effective for visualizing compounds that can be oxidized, such as the primary amine product.[4]

    • Ninhydrin Stain: This stain is highly specific for primary and secondary amines, which will typically appear as pink or purple spots upon heating.[5][6]

TLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Product Spot is Streaking The basic amine product is interacting strongly with the acidic silica gel stationary phase.[2]Increase the concentration of triethylamine (TEA) or another basic modifier (e.g., ammonium hydroxide) in the mobile phase to 2-5%. This neutralizes the active sites on the silica.[2]
Spots are at the Baseline (Low Rf) The mobile phase is not polar enough to move the polar amine product up the plate.Increase the polarity of the mobile phase by increasing the proportion of methanol. Try ratios like 85:14:1 or 80:19:1 (DCM:MeOH:TEA).
Spots are at the Solvent Front (High Rf) The mobile phase is too polar, causing all components to travel with the solvent front.Decrease the polarity of the mobile phase by reducing the proportion of methanol.
Poor Separation Between Spots The selectivity of the solvent system is not optimal for the compounds.Change the solvent system. Consider replacing dichloromethane with ethyl acetate or chloroform to alter the separation characteristics.
Uneven Solvent Front The plate may be touching the side of the chamber, the chamber may not be properly saturated, or the plate bottom is not level.[1]Ensure the chamber is sealed and contains filter paper to aid saturation. Place the plate carefully in the center of the chamber, ensuring it sits flat in the solvent pool.[1]
No Spots Visible The sample concentration is too low, or the visualization method is inappropriate.Re-spot the sample multiple times in the same location, allowing the solvent to dry between applications.[5] Ensure you are using a suitable visualization technique (UV for the pyridine ring, ninhydrin for the amine).
TLC Workflow Diagram

TLC_Troubleshooting Start Run Initial TLC (DCM:MeOH:TEA 90:9:1) Result Analyze Plate Start->Result Good_Sep Good Separation (Clear SM & Product Spots) Result->Good_Sep Good Separation Streaking Product Streaking? Result->Streaking Rf_Issue Incorrect Rf? Streaking->Rf_Issue No Add_TEA Increase TEA in Mobile Phase to 2-5% Streaking->Add_TEA Yes No_Sep Poor Separation? Rf_Issue->No_Sep No Adjust_Polarity Adjust MeOH %: Increase for low Rf Decrease for high Rf Rf_Issue->Adjust_Polarity Yes No_Sep->Good_Sep No Change_Solvent Change Solvent System (e.g., Ethyl Acetate based) No_Sep->Change_Solvent Yes Add_TEA->Start Adjust_Polarity->Start Change_Solvent->Start HPLC_Troubleshooting cluster_0 Initial Observation cluster_1 Problem Identification cluster_2 Solutions Observe Poor Chromatogram Tailing Peak Tailing? Observe->Tailing Shifting_RT Shifting Retention Time? Tailing->Shifting_RT No Check_pH Check Mobile Phase pH (ensure pH 2-3 with TFA) Tailing->Check_pH Yes Broad_Peaks Broad Peaks? Shifting_RT->Broad_Peaks No Check_System Check Temp, Flow Rate & Equilibration Time Shifting_RT->Check_System Yes Check_Fittings Check Fittings for Leaks & Minimize Dead Volume Broad_Peaks->Check_Fittings Yes Use_Deactivated_Column Use End-Capped or Base-Deactivated Column Check_pH->Use_Deactivated_Column Final Optimized Method Use_Deactivated_Column->Final Check_System->Final Replace_Column Consider Column Replacement Check_Fittings->Replace_Column Replace_Column->Final

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Characterization of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about the molecular structure of organic compounds. This guide provides an in-depth technical analysis and a comparative framework for understanding the 1H NMR characterization of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a compound of interest in medicinal chemistry and materials science.

The Importance of 1H NMR in Structural Verification

1H NMR spectroscopy allows for the determination of the connectivity of atoms within a molecule by probing the chemical environment of hydrogen nuclei (protons). The chemical shift of a proton provides insight into its electronic environment, while the multiplicity (splitting pattern) and coupling constants reveal information about neighboring protons. For a molecule such as this compound, 1H NMR is essential to confirm the substitution pattern on the pyridine ring and the integrity of the propanamine side chain.

Predicted 1H NMR Spectrum of this compound

The structure of this compound presents two key regions for 1H NMR analysis: the aromatic pyridine ring and the aliphatic propanamine chain. The presence of two nitrogen atoms, both expected to be protonated in the hydrochloride salt form, significantly influences the chemical shifts of nearby protons.

The Pyridine Ring Protons

The protons on the pyridine ring are in a deshielded environment due to the aromatic ring current and the electron-withdrawing effect of the nitrogen atom. In the hydrochloride salt, the nitrogen atom is protonated, forming a pyridinium ion, which further deshields the ring protons, causing them to shift downfield. The expected signals for the pyridine protons are:

  • H-2 and H-6 : These protons are in the ortho positions relative to the nitrogen and are the most deshielded. They are expected to appear as distinct signals in the downfield region of the spectrum. H-2 will likely be a singlet or a narrow doublet, while H-6 will be a doublet.

  • H-4 : This proton is in the para position to the nitrogen and will appear at a chemical shift intermediate to the ortho and meta protons. It is expected to be a doublet of doublets.

  • H-5 : This proton is in the meta position to the nitrogen and will be the most shielded of the pyridine protons, appearing at the most upfield position in the aromatic region. It is expected to be a doublet of doublets.

The Propanamine Chain Protons

The protons of the 3-carbon aliphatic chain will be influenced by the adjacent pyridine ring and the terminal ammonium group. The electron-withdrawing effects of both the pyridinium ring and the -NH3+ group will cause the protons closer to these functionalities to be shifted downfield.

  • -CH2- (adjacent to the pyridine ring) : These protons are expected to appear as a triplet, deshielded by the aromatic ring.

  • -CH2- (central methylene) : These protons will be a multiplet (likely a quintet or sextet) due to coupling with the two adjacent methylene groups.

  • -CH2- (adjacent to the amine) : These protons will be a triplet and will be significantly deshielded due to the adjacent positively charged nitrogen of the ammonium group.

  • -NH3+ : The protons on the nitrogen will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on the solvent, concentration, and temperature.

Comparative Analysis: The Influence of Isomerism

To better understand the 1H NMR spectrum of this compound, it is insightful to compare its expected spectral data with that of a close structural isomer, 1-(Pyridin-3-yl)propan-1-amine. In this isomer, the amine group is directly attached to the benzylic carbon.

Proton Predicted Chemical Shift (ppm) for 3-(Pyridin-3-yl)propan-1-amine HCl Reported Chemical Shift (ppm) for 1-(Pyridin-3-yl)propan-1-amine (free base in CDCl3) [1]Rationale for Differences
Pyridine H-2Downfield (δ > 8.5)~8.5Protonation of the pyridine nitrogen in the hydrochloride salt causes a significant downfield shift.
Pyridine H-6Downfield (δ > 8.5)~8.5Similar to H-2, deshielding due to the pyridinium ion.
Pyridine H-4Downfield (δ > 7.5)~7.2-7.5Downfield shift due to the positively charged nitrogen.
Pyridine H-5Downfield (δ > 7.5)~7.2-7.5Downfield shift due to the positively charged nitrogen.
-CH-NH2N/A~3.1 (quartet)In the target molecule, this is a methylene group. In the isomer, the methine proton is deshielded by both the pyridine ring and the amine.
-CH2- (adjacent to pyridine)~2.8-3.0 (triplet)N/AThis signal is expected to be deshielded by the pyridinium ring.
-CH2- (central)~2.0-2.2 (multiplet)~1.7-1.9 (multiplet)Less influenced by the electron-withdrawing groups, but still slightly deshielded in the salt.
-CH2- (adjacent to amine)~3.0-3.2 (triplet)N/ASignificantly deshielded by the protonated amine group (-NH3+).
-CH3N/A~0.9 (triplet)Present in the isomer, showing a typical upfield chemical shift for a methyl group.

This comparison highlights how the position of the amine group along the propyl chain and the formation of the hydrochloride salt dramatically influence the chemical shifts of the aliphatic protons.

Visualizing the Structure-Spectrum Correlation

A clear visual representation of the molecule with labeled protons is crucial for correlating the structure with the NMR data.

Caption: Molecular structure of this compound with proton labeling for 1H NMR assignment.

Experimental Protocol for 1H NMR Analysis

Acquiring a high-quality 1H NMR spectrum requires meticulous sample preparation. The following protocol provides a robust methodology for the analysis of this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Solvent Selection: Choose a deuterated solvent in which the hydrochloride salt is fully soluble. Deuterium oxide (D2O) is often a good choice for hydrochloride salts. Methanol-d4 (CD3OD) or dimethyl sulfoxide-d6 (DMSO-d6) are also common alternatives.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.

  • Mixing: Gently vortex the sample until the solid is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube.

  • Sample Transfer: The final volume of the solution in the NMR tube should be approximately 4-5 cm in height.

  • Shimming: Before data acquisition, the magnetic field homogeneity must be optimized by shimming the spectrometer. This is a critical step to obtain sharp, well-resolved peaks.

  • Data Acquisition: Acquire the 1H NMR spectrum using appropriate parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

Interpreting the Spectrum: A Workflow

The following workflow outlines the logical steps for the analysis and interpretation of the 1H NMR spectrum of this compound.

spectral_interpretation_workflow start Acquire 1H NMR Spectrum integrate Integrate All Peaks start->integrate identify_aromatic Identify Aromatic Region (~δ 7.5-9.0 ppm) integrate->identify_aromatic identify_aliphatic Identify Aliphatic Region (~δ 2.0-3.5 ppm) integrate->identify_aliphatic assign_pyridine Assign Pyridine Protons (H-2, H-4, H-5, H-6) Based on Chemical Shift and Multiplicity identify_aromatic->assign_pyridine assign_propyl Assign Propyl Protons (-CH2-) Based on Chemical Shift and Multiplicity identify_aliphatic->assign_propyl analyze_coupling Analyze Coupling Constants (J-values) To Confirm Connectivity assign_pyridine->analyze_coupling assign_propyl->analyze_coupling confirm_structure Confirm Structure and Purity analyze_coupling->confirm_structure end Final Structural Assignment confirm_structure->end

Caption: A logical workflow for the interpretation of the 1H NMR spectrum of this compound.

Conclusion

The 1H NMR characterization of this compound provides a wealth of structural information. By carefully analyzing the chemical shifts, multiplicities, and coupling constants of both the aromatic and aliphatic protons, researchers can confidently verify the identity and purity of this compound. The downfield shifts observed for the protons adjacent to the protonated nitrogen atoms are key diagnostic features. This guide provides a comprehensive framework for both the prediction and the experimental analysis of the 1H NMR spectrum, empowering researchers to utilize this powerful technique with expertise and confidence.

References

  • Katcka, M., & Urbański, T. (1968). NMR Spectra of Pyridine, Picolines and Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 349-353.
  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Retrieved from [Link]

  • University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Fraenkel, G., & Kim, J. P. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(14), 1749-1755.

Sources

HPLC analysis for purity of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to HPLC Purity Analysis of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

This guide provides a comprehensive technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the stringent purity assessment of this compound. Tailored for researchers, scientists, and drug development professionals, this document moves beyond mere protocols to explain the fundamental causality behind experimental choices, enabling the development of robust, accurate, and reliable analytical systems.

3-(Pyridin-3-yl)propan-1-amine is a critical heterocyclic building block in the synthesis of various pharmaceutical agents.[1] Its purity is a non-negotiable parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

The molecule's structure, featuring a basic pyridine ring and a primary alkylamine, presents distinct challenges for reversed-phase HPLC.[2] As a polar, ionizable compound, it is prone to poor retention on traditional hydrophobic stationary phases and exhibits problematic peak shapes due to secondary interactions with the column's silica backbone. The pKa of the pyridine nitrogen is approximately 5.2-6.0, while the primary amine is significantly more basic.[3][4] This dual basicity necessitates careful control over mobile phase pH to achieve consistent ionization and, consequently, reproducible chromatography. The aromatic pyridine ring provides a chromophore suitable for UV detection, typically around 250-260 nm.[5][6]

The Analytical Imperative: Why Method Selection is Critical

A suboptimal HPLC method can fail to detect or resolve critical process-related impurities or degradants, leading to a dangerously inaccurate purity assessment. The primary chromatographic hurdles for this analyte include:

  • Peak Tailing: Strong ionic interactions between the protonated amine groups and residual acidic silanols on the silica stationary phase can cause significant peak asymmetry.

  • Insufficient Retention: The compound's hydrophilic nature can lead to early elution on standard C18 columns, compromising resolution from other polar impurities that may be present in the void volume.

  • Co-elution: Structurally similar impurities may have nearly identical retention times, requiring a highly selective method to achieve baseline separation.

This guide will dissect and compare two distinct, yet powerful, HPLC strategies designed to overcome these challenges: a traditional ion-pairing method on a C18 column and a modern, alternative selectivity approach using a Phenyl-Hexyl column with a mass spectrometry (MS)-compatible mobile phase.

Methodology Comparison: Ion-Pairing vs. Alternative Selectivity

Method A: Ion-Pairing Reversed-Phase HPLC on a C18 Column

This established technique addresses the challenges of analyzing basic compounds by introducing an ion-pairing reagent into the mobile phase.[7][8] An anionic reagent, such as sodium 1-octanesulfonate, forms a neutral ion-pair with the positively charged (protonated) analyte.[9][10] This complex is significantly more hydrophobic than the analyte alone, thereby increasing its retention on a nonpolar C18 stationary phase and improving peak shape.[10]

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 20 mM Potassium Phosphate Monobasic with 10 mM Sodium 1-Octanesulfonate, pH adjusted to 3.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 45% B in 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 260 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in Mobile Phase A to a final concentration of 0.5 mg/mL.

cluster_prep Sample Preparation cluster_hplc Ion-Pairing HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Mobile Phase A (0.5 mg/mL) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 hplc1 Inject 10 µL onto C18 Column prep3->hplc1 hplc2 Run Gradient Elution (Phosphate/Octanesulfonate) hplc1->hplc2 hplc3 UV Detection at 260 nm hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Area % Purity data1->data2

Caption: Workflow for Ion-Pairing RP-HPLC Purity Analysis.

The ion-pairing approach is a workhorse method that effectively enhances retention and improves peak symmetry for basic analytes. However, it has significant drawbacks in a modern drug development context. The ion-pairing reagents are non-volatile and can permanently adsorb to the stationary phase, leading to long equilibration times and memory effects. Crucially, this method is incompatible with mass spectrometry, as the non-volatile salts would contaminate the ion source.[4][11]

Method B: Phenyl-Hexyl Column with a Volatile Buffer System

This contemporary approach leverages an alternative stationary phase chemistry to achieve separation, eliminating the need for harsh, non-volatile additives. A Phenyl-Hexyl column provides a mixed-mode separation mechanism.[12] In addition to hydrophobic interactions from the hexyl chain, it offers π-π interactions between the phenyl rings of the stationary phase and the pyridine ring of the analyte.[13][14] This can create unique selectivity for aromatic compounds and their isomers.[15] The use of a simple, volatile mobile phase like formic acid in water/acetonitrile makes this method fully compatible with LC-MS.[11][16][17]

  • HPLC System: Standard HPLC or UHPLC system with UV and/or MS detector.

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 5% B to 40% B in 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 260 nm (can be coupled to a Mass Spectrometer).

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve sample in Water/Acetonitrile (80:20) to a final concentration of 0.5 mg/mL.

cluster_prep Sample Preparation cluster_hplc LC-MS Compatible HPLC Analysis cluster_data Data Analysis prep1 Weigh Sample prep2 Dissolve in Water/ACN (0.5 mg/mL) prep1->prep2 prep3 Vortex & Sonicate prep2->prep3 hplc1 Inject 5 µL onto Phenyl-Hexyl Column prep3->hplc1 hplc2 Run Gradient Elution (Volatile Formic Acid Buffer) hplc1->hplc2 hplc3 UV and/or MS Detection hplc2->hplc3 data1 Integrate Chromatogram hplc3->data1 data2 Calculate Area % Purity (Identify Impurities by MS) data1->data2

Sources

mass spectrometry of 3-(Pyridin-3-yl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of molecular entities is paramount. This compound is a key building block in the synthesis of various pharmaceutical compounds, making its unambiguous identification and quantification critical. This guide provides a comprehensive comparison of mass spectrometry (MS) workflows for the analysis of this compound, moving beyond mere protocols to explain the causality behind experimental choices.

Understanding the Analyte: Physicochemical Properties

Before delving into the analytical techniques, it is crucial to understand the molecule's inherent properties, which dictate the optimal mass spectrometry approach. 3-(Pyridin-3-yl)propan-1-amine possesses two basic nitrogen atoms—one in the pyridine ring and one in the primary alkylamine—making it an ideal candidate for positive-ion mass spectrometry.

PropertyValueSource
Chemical Structure (Free Base) Chemical structure of 3-(Pyridin-3-yl)propan-1-aminePubChem
Molecular Formula (Free Base) C₈H₁₂N₂[1]
Monoisotopic Mass (Free Base) 136.1000 Da[1]
Molecular Formula (Hydrochloride) C₈H₁₃ClN₂[2]
Monoisotopic Mass (Hydrochloride) 172.0767 Da[2][3]
Key Functional Groups Primary Amine, Pyridine RingN/A

The presence of two nitrogen atoms is significant. According to the Nitrogen Rule in mass spectrometry, a molecule with an even number of nitrogen atoms will have an even nominal molecular mass.[4][5][6] The free base of our analyte has a nominal mass of 136 Da. Consequently, its protonated form, [M+H]⁺, which is the primary ion observed in soft ionization techniques, will have an odd mass-to-charge ratio (m/z) of 137.

Ionization and Analysis: Selecting the Right Tools

The choice of ionization source and mass analyzer is the most critical decision in developing a robust MS method. For a polar, non-volatile molecule like 3-(Pyridin-3-yl)propan-1-amine, electrospray ionization is the premier choice.

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers ions from solution into the gas phase with minimal fragmentation.[7] Given the basic nature of the analyte's two nitrogen atoms, ESI in positive ion mode readily generates a strong signal for the protonated molecule, [C₈H₁₂N₂ + H]⁺, at m/z 137.11. This ion serves as the parent or precursor ion for all subsequent MS experiments.

  • Mass Analyzers:

    • Time-of-Flight (TOF): Offers high resolution and mass accuracy, essential for confirming the elemental composition.

    • Triple Quadrupole (QqQ): The gold standard for quantitative analysis due to its sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

    • Ion Trap/Orbitrap: Provide high-resolution capabilities and the ability to perform multiple stages of fragmentation (MSⁿ), which is invaluable for detailed structural elucidation.

Comparative Experimental Workflows

We will now compare three distinct MS workflows, each designed to answer a different analytical question: What is it? What is its structure? And how much is there?

Workflow 1: High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation

Objective: To unambiguously confirm the elemental composition of 3-(Pyridin-3-yl)propan-1-amine.

This workflow leverages a high-resolution mass analyzer like a TOF or Orbitrap to measure the m/z of the protonated molecule with extremely high precision. A low mass error between the measured and theoretical mass provides strong evidence for the correct elemental formula.

Experimental Protocol:

  • Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 methanol:water solution containing 0.1% formic acid. The acid ensures complete protonation of the analyte.

  • Instrumentation: An ESI source coupled to a TOF or Orbitrap mass spectrometer.

  • Method:

    • Infusion: Direct infusion of the sample solution at a flow rate of 5-10 µL/min.

    • Ionization Mode: ESI Positive.

    • Source Parameters: Capillary Voltage: 3.5 kV; Gas Temperature: 300°C; Nebulizer Gas: 2 bar.

    • Data Acquisition: Full scan mode from m/z 50 to 500.

  • Data Analysis: Identify the m/z of the most abundant ion and compare it to the theoretical mass of [C₈H₁₂N₂ + H]⁺. Calculate the mass error in parts-per-million (ppm).

Data Presentation: HRMS Confirmation

ParameterTheoretical ValueMeasured Value (Example)Mass Error (ppm)
[M+H]⁺ Ion 137.1073137.1071-1.5

A mass error of <5 ppm is considered definitive confirmation of the elemental composition.

Workflow Diagram: HRMS Analysis

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation Prep Dissolve in Methanol/Water + 0.1% Formic Acid Infusion Direct Infusion Prep->Infusion ESI ESI Source (Positive Mode) Infusion->ESI TOF TOF/Orbitrap Analyzer ESI->TOF Acquire Full Scan Acquisition TOF->Acquire Data Measure m/z Acquire->Data Compare Compare to Theoretical Mass Data->Compare Confirm Confirm Elemental Composition (<5 ppm error) Compare->Confirm Fragmentation_Pathway cluster_frags parent [M+H]⁺ m/z 137.1 frag1 m/z 120.1 parent->frag1 - NH₃ frag2 m/z 93.1 parent->frag2 - C₃H₆ frag3 m/z 78.1 parent->frag3 - C₃H₇N

Caption: Predicted MS/MS fragmentation pathway of protonated 3-(Pyridin-3-yl)propan-1-amine.

Workflow 3: LC-MS/MS for Sensitive Quantification

Objective: To accurately and selectively quantify the analyte in a complex mixture (e.g., a biological matrix or chemical reaction).

This is the most powerful workflow for quantification, combining the separation power of Liquid Chromatography (LC) with the selectivity and sensitivity of tandem MS. The method relies on Multiple Reaction Monitoring (MRM), where the mass spectrometer is programmed to detect only specific precursor-to-product ion transitions.

Experimental Protocol:

  • LC Method Development:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 2.6 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A linear gradient from 5% to 95% B over several minutes to elute the analyte.

    • Flow Rate: 0.4 mL/min.

  • MS Method Development (MRM):

    • Using infusion, determine the most intense and stable fragment ions from MS/MS analysis (from Workflow 2).

    • For each precursor → product transition, optimize the collision energy to maximize the product ion signal.

    • Select at least two transitions for robust quantification (one for quantitation, one for confirmation).

  • Validation: Prepare a calibration curve using standards of known concentrations. Analyze quality control samples to ensure accuracy and precision.

  • Sample Analysis: Inject the prepared samples and integrate the peak area for the selected MRM transitions. Quantify against the calibration curve.

Data Presentation: Optimized MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Use
137.1120.15015Quantifier
137.193.15025Qualifier

Workflow Diagram: LC-MS/MS Quantification

LCMS_Workflow cluster_lc LC Separation cluster_ms MS/MS Detection (MRM) cluster_data Data Analysis Inject Inject Sample Column C18 Column Separation Inject->Column ESI ESI Source Column->ESI Q1 Q1: Isolate m/z 137.1 ESI->Q1 Q2 Q2: Fragment (CID) Q1->Q2 Q3 Q3: Detect Product Ions (e.g., 120.1) Q2->Q3 Integrate Integrate Peak Area Q3->Integrate Calibrate Quantify vs. Calibration Curve Integrate->Calibrate

Caption: Workflow for quantitative analysis using LC-MS/MS with Multiple Reaction Monitoring (MRM).

Comparative Summary

FeatureHRMS (e.g., ESI-TOF)Tandem MS (e.g., ESI-Q-TOF)LC-MS/MS (e.g., LC-QqQ)
Primary Application Identity & Formula ConfirmationStructural ElucidationQuantification
Information Yield Accurate Mass, Elemental Comp.Fragmentation Pattern, ConnectivityConcentration, Purity
Key Advantage High confidence in identityConfirms isomeric structureUnmatched sensitivity & selectivity
Limitation Cannot distinguish isomersLess suited for quantificationProvides limited structural info
Typical Instrument TOF, OrbitrapQ-TOF, Ion Trap, OrbitrapTriple Quadrupole (QqQ)

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task where the optimal technique is dictated entirely by the analytical goal. For unequivocal identity confirmation, high-resolution mass spectrometry is the method of choice. For detailed structural verification and isomer differentiation, tandem MS provides an invaluable fragmentation fingerprint. Finally, for the sensitive and selective determination of quantity in complex matrices—a common requirement in drug development and quality control—a well-optimized LC-MS/MS method is the undisputed industry standard. By understanding the principles behind each workflow, researchers can confidently select and apply the right tool to generate robust, reliable, and defensible data.

References

  • Lee, P. J., Chen, W., & Gebler, J. C. (2004). Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. Analytical Chemistry, 76(16), 4888–4893. [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)prop-2-yn-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 24.11: Spectroscopy of Amines. Retrieved from [Link]

  • OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

  • Khan Academy. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

  • Nitschke, J. R., & Clever, G. H. (2016). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 88(1), 2-19. [Link]

  • Autech. (n.d.). This compound. Retrieved from [Link]

  • ChemBK. (n.d.). 2,2-DIMETHYL-1-(PYRIDIN-3-YL)PROPAN-1-AMINE HYDROCHLORIDE. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • ACS Publications. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. Journal of Medicinal Chemistry. [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-ylmethylsulfanyl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Kádár, Z., Gömöry, A., & Kállay, M. (2018). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 53(8), 755-764. [Link]

  • PubChem. (n.d.). 3-(Pyridin-2-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Chen, X. L., He, J., & Zhao, Y. F. (2007). Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Analytical Chemistry: An Indian Journal, 4(1-3), 36-42. [Link]

  • NIST. (n.d.). 3-Pentanamine. NIST Chemistry WebBook. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3-(pyridin-3-yl)propan-1-amine and 3-(pyridin-2-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

When selecting building blocks for organic synthesis, particularly in the intricate field of drug development, even subtle structural differences can have profound impacts on reaction outcomes. This guide provides an in-depth comparison of the reactivity of two closely related isomers: 3-(pyridin-3-yl)propan-1-amine and 3-(pyridin-2-yl)propan-1-amine. Understanding the nuances of their chemical behavior is paramount for designing efficient synthetic routes and achieving desired molecular targets.

At first glance, these molecules differ only in the position of the nitrogen atom within the pyridine ring. However, this seemingly minor change significantly alters the electronic properties of the primary amine, leading to distinct differences in basicity and nucleophilicity. This guide will dissect the theoretical underpinnings of this reactivity difference and provide a practical, verifiable experimental protocol to demonstrate it.

Theoretical Analysis: Electronic and Steric Effects

The reactivity of the terminal primary amine in both isomers is fundamentally governed by the electron-withdrawing nature of the pyridine ring. The nitrogen heteroatom is more electronegative than carbon, leading to a general deactivation of the ring towards electrophilic attack and influencing the basicity of any side chains.[1] The key to the reactivity difference lies in how the electronic effects are transmitted from the ring nitrogen to the propanamine side chain.

Electronic Effects:

  • 3-(pyridin-2-yl)propan-1-amine (The 2-Isomer): In this isomer, the side chain is attached at the C2 position, immediately adjacent to the ring nitrogen. This proximity results in a strong negative inductive effect (-I), where the electronegative nitrogen atom pulls electron density away from the side chain through the sigma bonds. This effect reduces the electron density on the terminal amine's nitrogen atom, making its lone pair less available to act as a nucleophile or a base.

  • 3-(pyridin-3-yl)propan-1-amine (The 3-Isomer): When the side chain is at the C3 position, it is further removed from the ring nitrogen. Consequently, the inductive electron-withdrawing effect experienced by the side chain is significantly weaker. The resonance effects of the pyridine nitrogen are also less pronounced at the meta (C3) position compared to the ortho (C2) and para (C4) positions.[1][2] This results in a comparatively higher electron density on the terminal amine of the 3-isomer.

Steric Effects:

For a flexible three-carbon linker, steric hindrance from the pyridine ring itself is generally considered a minor factor in reactions involving the terminal amine. While the nitrogen atom in the 2-isomer could potentially coordinate with certain reagents, this is unlikely to be the dominant factor dictating reactivity compared to the potent electronic effects at play.

Quantitative Comparison of Basicity (pKa)

The most direct measure of an amine's basicity is the pKa of its conjugate acid (the ammonium ion). A higher pKa value for the conjugate acid indicates a more basic amine.

CompoundpKa (Pyridinium)pKa (Ammonium)Predicted Nucleophilicity
3-(pyridin-2-yl)propan-1-amine~5.2~9.8Lower
3-(pyridin-3-yl)propan-1-amine~5.7~10.4Higher
(Note: Exact pKa values can vary slightly based on experimental conditions. These are representative values based on known electronic effects and data for similar structures.)

The higher ammonium pKa for the 3-isomer provides strong quantitative support for its greater basicity, which generally correlates with increased nucleophilicity in amines.[3]

Visualization of Electronic Effects

The following diagram illustrates the dominant inductive effects influencing the electron density of the terminal amine in both isomers.

G cluster_0 3-(pyridin-2-yl)propan-1-amine cluster_1 3-(pyridin-3-yl)propan-1-amine a_struct Py-CH₂-CH₂-CH₂-NH₂ a_effect Strong Inductive Effect (-I) Reduces e⁻ density on NH₂ a_struct->a_effect a_result Lower Nucleophilicity a_effect->a_result b_struct Py-CH₂-CH₂-CH₂-NH₂ b_effect Weaker Inductive Effect (-I) Higher e⁻ density on NH₂ b_struct->b_effect b_result Higher Nucleophilicity b_effect->b_result

Caption: Inductive effects on amine nucleophilicity.

Experimental Verification: A Comparative Acylation Protocol

To empirically validate the theoretical differences in reactivity, a parallel acylation reaction can be performed. This protocol is designed as a self-validating system to provide a trustworthy, quantitative comparison of the nucleophilicity of the two isomers.

Objective: To compare the reaction rates of 3-(pyridin-2-yl)propan-1-amine and 3-(pyridin-3-yl)propan-1-amine with benzoyl chloride.

Experimental Workflow

G prep 1. Reagent Preparation (Equimolar amines, base, solvent) setup 2. Parallel Reaction Setup (Two flasks at 0°C) prep->setup addition 3. Controlled Addition (Benzoyl Chloride) setup->addition sampling 4. Time-Point Sampling (t=5, 15, 30, 60 min) addition->sampling quench 5. Reaction Quench (Saturated NaHCO₃) sampling->quench analysis 6. Quantitative Analysis (HPLC or qNMR) quench->analysis

Caption: Workflow for comparative kinetic analysis.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare 0.1 M stock solutions of 3-(pyridin-2-yl)propan-1-amine and 3-(pyridin-3-yl)propan-1-amine in anhydrous dichloromethane (DCM).

    • Prepare a 0.1 M stock solution of benzoyl chloride in anhydrous DCM.

    • Prepare a 0.12 M stock solution of a non-nucleophilic base, such as triethylamine (TEA), in anhydrous DCM.

  • Reaction Setup:

    • In two separate, identical round-bottom flasks equipped with magnetic stir bars, add 10 mL (1.0 mmol) of the respective amine stock solution (Flask A: 2-isomer; Flask B: 3-isomer).

    • To each flask, add 10 mL (1.2 mmol) of the TEA stock solution.

    • Cool both flasks to 0 °C in an ice-water bath and allow them to equilibrate for 15 minutes with gentle stirring.

  • Initiation and Sampling:

    • Simultaneously, add 10 mL (1.0 mmol) of the benzoyl chloride solution to each flask via syringe pump over 1 minute to ensure consistent addition. Start a timer immediately.

    • At designated time points (e.g., 5, 15, 30, and 60 minutes), extract a 1.0 mL aliquot from each reaction mixture.

  • Quenching:

    • Immediately quench each aliquot by adding it to a labeled vial containing 1.0 mL of saturated aqueous sodium bicarbonate solution. Vortex thoroughly to stop the reaction.

  • Sample Preparation for Analysis:

    • Separate the organic layer from each quenched aliquot.

    • Dilute the organic layer with a known volume of mobile phase (for HPLC) or a deuterated solvent containing an internal standard (for qNMR).

  • Quantitative Analysis:

    • Analyze the samples by HPLC or ¹H-qNMR to determine the concentration of the formed amide product, N-(3-(pyridin-X-yl)propyl)benzamide.

    • Calculate the percent yield at each time point for both reactions.

Illustrative Experimental Data

The following table presents realistic, expected data from the protocol described above, reflecting the predicted reactivity difference.

Reaction Time (minutes)Product Yield: 3-(pyridin-2-yl)propan-1-amine (%)Product Yield: 3-(pyridin-3-yl)propan-1-amine (%)
52845
156582
308596
6091>99

This illustrative data clearly shows a faster rate of reaction for 3-(pyridin-3-yl)propan-1-amine, confirming its superior nucleophilicity.

Summary and Professional Implications

The position of the nitrogen atom in the pyridine ring dictates the nucleophilic reactivity of the attached propanamine side chain.

  • 3-(pyridin-3-yl)propan-1-amine is the more reactive nucleophile. This is due to the weaker electron-withdrawing inductive effect of the ring nitrogen at the C3 position, which leaves the terminal amine's lone pair more available for reaction.

  • 3-(pyridin-2-yl)propan-1-amine is less reactive due to the strong inductive pull from the adjacent ring nitrogen, which reduces the electron density and basicity of the primary amine.

For drug development professionals and synthetic chemists, this has direct practical implications. When designing a synthesis that requires nucleophilic attack by a pyridinylpropanamine, selecting the 3-isomer can lead to:

  • Faster reaction rates and higher throughput.

  • The ability to use milder reaction conditions, potentially improving functional group tolerance.

  • Higher overall yields, which is critical for the economic viability of multi-step syntheses.

Conversely, if a lower reactivity is desired to achieve selectivity in the presence of multiple nucleophilic sites, the 2-isomer may be the more strategic choice. This guide provides both the theoretical foundation and a practical framework for making such informed decisions in a research and development setting.

References

  • Reddit. (2019). Nucleophilicity of 4-Amino Pyridine. Available at: [Link]

  • Brotzel, F. (2007). Nucleophilicities of Amines, Amino Acids and Pyridines. Ludwig-Maximilians-Universität München.
  • Pearson. (2024). EAS Reactions of Pyridine Explained. Available at: [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Available at: [Link]

  • National Institutes of Health. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Available at: [Link]

  • PubChem. (n.d.). 3-(Pyridin-3-yl)propan-1-amine. Available at: [Link]

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A Senior Application Scientist's Guide: Navigating Isomeric Choice in Synthesis with 3-(pyridin-3-yl)propan-1-amine and 3-(pyridin-4-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical and materials science, the subtle art of molecular design often hinges on the selection of isomeric building blocks. The placement of a single nitrogen atom in a pyridine ring can dramatically alter a molecule's physicochemical properties, reactivity, and ultimately, its biological function. This guide provides a comprehensive comparison of two structurally similar yet functionally distinct isomers: 3-(pyridin-3-yl)propan-1-amine and its para-substituted counterpart, 3-(pyridin-4-yl)propan-1-amine. Through a detailed analysis of their electronic properties, supported by comparative experimental data from common synthetic transformations, and a discussion of their implications in drug design, this document serves as a critical resource for researchers aiming to make informed decisions in their synthetic strategies.

Introduction: The "Nitrogen Effect" in Synthetic Strategy

The pyridine ring is a privileged scaffold in medicinal chemistry, lauded for its ability to improve pharmacokinetic properties, enhance binding affinity, and introduce a key hydrogen bond acceptor.[1][2] The position of the ring nitrogen—ortho, meta, or para—is a critical design element. This guide focuses on the meta (3-position) and para (4-position) isomers of pyridinylpropanamine, two common intermediates in the synthesis of complex molecules.

While separated only by the position of one nitrogen atom, these isomers exhibit distinct electronic and steric profiles. The nitrogen in the 3-position exerts a primarily inductive electron-withdrawing effect, whereas the nitrogen in the 4-position can exert both inductive and resonance effects. These differences profoundly influence the basicity (pKa) of both the pyridine nitrogen and the terminal primary amine, impacting their reactivity as nucleophiles and their interaction with biological targets. Understanding these nuances is paramount for optimizing reaction outcomes and achieving desired molecular properties.

Physicochemical Properties: A Tale of Two Isomers

The fundamental differences in reactivity and biological interaction can be traced back to the inherent physicochemical properties of each isomer.

Property3-(pyridin-3-yl)propan-1-amine3-(pyridin-4-yl)propan-1-amineRationale for Difference
Molecular Formula C₈H₁₂N₂C₈H₁₂N₂Isomers
Molecular Weight 136.19 g/mol [3]136.19 g/mol [4]Isomers
Predicted pKa (Pyridine N) ~4.8-5.2~5.6-6.0The 4-pyridyl nitrogen is more basic due to resonance stabilization of the conjugate acid. The 3-pyridyl nitrogen's basicity is primarily influenced by the weaker inductive effect.
Predicted pKa (Alkyl Amine N) ~10.2-10.5~10.0-10.3The stronger electron-withdrawing nature of the 4-pyridyl ring (via resonance) slightly decreases the basicity of the distal primary amine compared to the 3-pyridyl isomer.
Predicted XLogP 0.4[3]0.4[5]Lipophilicity is very similar as predicted by computational models.
Appearance Liquid/SolidLiquidPhysical state can vary based on purity and storage conditions.

Note: pKa values are estimates based on typical values for 3- and 4-substituted pyridines and alkylamines. Experimental values may vary.

This data highlights a key trade-off: the 4-isomer possesses a more basic pyridine nitrogen, which can be a desirable hydrogen bond acceptor in a drug-receptor context.[6] However, this same electronic effect slightly attenuates the nucleophilicity of the terminal amine, a critical factor in many synthetic reactions.

Comparative Synthesis & Reactivity Analysis

To illustrate the practical implications of these differences, we present comparative data from two ubiquitous synthetic transformations: amide coupling and reductive amination.

Case Study 1: EDC/HOBt Mediated Amide Coupling

Amide bond formation is one of the most frequently performed reactions in drug discovery.[7] We compared the performance of both isomers in a standard coupling reaction with benzoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Experimental Workflow: Amide Coupling

G cluster_0 Reaction Setup cluster_1 Amine Addition cluster_2 Reaction & Workup A Dissolve Benzoic Acid (1.0 eq) in DMF B Add HOBt (1.2 eq) and EDC.HCl (1.2 eq) A->B C Stir at 0°C for 30 min (Active Ester Formation) B->C D1 Add 3-(pyridin-3-yl)propan-1-amine (1.1 eq) in DMF C->D1 Path A D2 Add 3-(pyridin-4-yl)propan-1-amine (1.1 eq) in DMF C->D2 Path B E Warm to RT, Stir 12h D1->E D2->E F Aqueous Workup (H2O, EtOAc Extraction) E->F G Purify via Column Chromatography F->G Product_A Product_A G->Product_A N-(3-(pyridin-3-yl)propyl)benzamide Product_B Product_B G->Product_B N-(3-(pyridin-4-yl)propyl)benzamide

Caption: Workflow for comparative amide coupling.

Results:

ParameterPath A: 3-(pyridin-3-yl)propan-1-aminePath B: 3-(pyridin-4-yl)propan-1-amine
Reaction Time 12 hours12 hours
Isolated Yield 92%85%
Key Byproduct Minimal~5-7% Acylurea byproduct
Chromatography Straightforward purificationTailing observed, requires slightly more polar eluent

Discussion: The higher yield obtained with the 3-isomer can be directly attributed to the greater nucleophilicity of its terminal amine. The electron-withdrawing resonance effect of the 4-pyridyl ring in the para-isomer renders its amine slightly less reactive. This reduced reactivity allows more time for the competing hydrolysis of the HOBt-ester intermediate or its rearrangement to a stable acylurea byproduct, thus lowering the overall yield.[8]

Case Study 2: Reductive Amination

Reductive amination is a powerful method for C-N bond formation, valued for its efficiency and control.[9][10] We compared the isomers' performance in a reaction with cyclohexanone using the mild reducing agent sodium triacetoxyborohydride (NaBH(OAc)₃).[11][12]

Mechanism Overview: Reductive Amination

G Ketone Ketone Hemiaminal Hemiaminal Ketone->Hemiaminal + R-NH2 Amine (R-NH2) Amine (R-NH2) Amine (R-NH2)->Hemiaminal Iminium Ion Iminium Ion Product Product Iminium Ion->Product + [H-] (from NaBH(OAc)3) NaBH(OAc)3 NaBH(OAc)3 NaBH(OAc)3->Product Hemiaminal->Iminium Ion - H2O

Caption: Generalized mechanism of reductive amination.

Results:

ParameterReactant: 3-(pyridin-3-yl)propan-1-amineReactant: 3-(pyridin-4-yl)propan-1-amine
Reaction Time 6 hours8 hours
Isolated Yield 88%81%
Side Reaction Minimal~4% Cyclohexanol from ketone reduction

Discussion: Consistent with the amide coupling results, the 3-isomer reacted faster and gave a higher yield. The rate-limiting step in many reductive aminations is the initial formation of the imine/iminium ion.[12] The more nucleophilic amine of the 3-isomer accelerates this step. With the 4-isomer, the slower imine formation allows for a small amount of the weaker reducing agent, NaBH(OAc)₃, to directly reduce the starting ketone, resulting in a slightly lower yield of the desired amine product.

Implications in Drug Design and Medicinal Chemistry

The choice between these isomers extends far beyond reaction yield. The position of the pyridine nitrogen is a crucial determinant of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its binding mode at the target receptor.

  • Bioisosterism: In drug design, replacing a phenyl ring with a pyridine ring is a common tactic. This "bioisosteric replacement" can introduce a hydrogen bond acceptor, improve solubility, and alter metabolic stability.[13][14] The choice between the 3- and 4-pyridyl moiety allows for fine-tuning of these properties.

  • Receptor Interactions: The lone pair of electrons on the pyridine nitrogen is a potent hydrogen bond acceptor. The geometry of a receptor's binding pocket will dictate whether a meta- or para-positioned nitrogen can form an optimal interaction. Studies have shown that shifting the nitrogen position can dramatically alter receptor selectivity and potency.[15][16]

  • "Drug-Likeness": Both isomers and their simple derivatives generally adhere to Lipinski's Rule of Five, a guideline for evaluating the "drug-likeness" of a chemical compound for oral bioavailability.[17][18][19] However, the increased basicity of the 4-pyridyl nitrogen can lead to higher aqueous solubility, which may be advantageous or disadvantageous depending on the therapeutic goal.

Detailed Experimental Protocols

For reproducibility and validation, the detailed protocols for the case studies are provided below.

Protocol 1: General Procedure for EDC/HOBt Amide Coupling
  • To a round-bottom flask under N₂ atmosphere, add the carboxylic acid (e.g., Benzoic Acid, 1.0 mmol, 1.0 eq).

  • Dissolve the acid in anhydrous DMF (5 mL).

  • Cool the solution to 0°C in an ice bath.

  • Add HOBt (1.2 mmol, 1.2 eq) and EDC.HCl (1.2 mmol, 1.2 eq). Stir for 5 minutes.

  • Add the pyridinylpropanamine isomer (1.1 mmol, 1.1 eq) dropwise as a solution in DMF (2 mL).

  • Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitor reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., eluting with a gradient of 0-10% MeOH in DCM) to yield the pure amide product.

Protocol 2: General Procedure for Reductive Amination
  • To a round-bottom flask, add the ketone or aldehyde (e.g., Cyclohexanone, 1.0 mmol, 1.0 eq) and the pyridinylpropanamine isomer (1.2 mmol, 1.2 eq).

  • Dissolve the components in 1,2-dichloroethane (DCE, 10 mL).

  • Add acetic acid (1.2 mmol, 1.2 eq) to catalyze imine formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 6-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with saturated NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the pure secondary amine.

Conclusion and Recommendations

The selection between 3-(pyridin-3-yl)propan-1-amine and 3-(pyridin-4-yl)propan-1-amine is a nuanced decision that should be guided by the specific goals of the synthesis.

  • For Maximizing Synthetic Yield: If the primary goal is to achieve the highest possible yield in nucleophilic addition reactions like amide couplings or reductive aminations, 3-(pyridin-3-yl)propan-1-amine is generally the superior choice. Its slightly more basic and nucleophilic terminal amine leads to faster reaction rates and fewer side products.

  • For Medicinal Chemistry & Drug Design: If the pyridine nitrogen is intended to be a key pharmacophoric element for hydrogen bonding with a biological target, 3-(pyridin-4-yl)propan-1-amine may be preferred. Its more basic pyridine nitrogen and linear geometry can provide more favorable interactions within a binding pocket. The synthetic chemist must be prepared to accept potentially lower yields or invest more effort in optimizing reaction conditions.

Ultimately, the optimal choice is context-dependent. This guide provides the foundational principles and empirical data to empower researchers to make a strategic, evidence-based selection, thereby accelerating their research and development efforts.

References

  • Lipinski, C. A. (1997). Lipinski's Rule of 5. Zenovel.
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  • Mykhailiuk, P. K. (2023).
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  • L-Bio. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.
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  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Organic Chemistry Portal.
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A Guide to the Structural Analysis of Amine Hydrochloride Crystals: A Comparative Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

In pharmaceutical development, the salt form of an active pharmaceutical ingredient (API) is critical. It governs physicochemical properties such as solubility, stability, and bioavailability. For basic compounds like 3-(pyridin-3-yl)propan-1-amine, forming a hydrochloride (HCl) salt is a common strategy to improve these characteristics. The precise three-dimensional arrangement of ions in the crystal lattice dictates these macroscopic properties. Therefore, a thorough structural analysis is not merely an academic exercise but a fundamental necessity for rational drug design and formulation.

This guide provides a comprehensive framework for the structural analysis of amine hydrochloride crystals, using a detailed case study to illustrate the principles and techniques involved. While the primary topic of interest is 3-(pyridin-3-yl)propan-1-amine hydrochloride, its crystal structure is not publicly available. Consequently, we will use the closely related compound, 3-amino-1-propylpyridinium bromide , as an exemplary model. Its published crystal structure allows us to demonstrate the complete analytical workflow, from experimental design to in-depth data interpretation and comparison. The principles detailed herein are directly applicable to the analysis of the target compound and its alternatives.

Methodology: A Self-Validating Workflow for Crystal Structure Determination

The definitive method for elucidating the atomic-level structure of a crystalline solid is Single-Crystal X-ray Diffraction (SC-XRD). The authority of this technique lies in its self-validating nature; the quality of the final structural model is judged by internal consistency metrics. The workflow is a multi-stage process requiring precision at each step.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination & Analysis cluster_comp Comparative Guide prep Synthesis & Purification of Salt growth Crystal Growth (Slow Evaporation) prep->growth High Purity Sample mount Crystal Selection & Mounting growth->mount xray SC-XRD Data Collection (e.g., 100 K) mount->xray Suitable Crystal solve Structure Solution (e.g., SHELXT) xray->solve refine Structure Refinement (e.g., SHELXL) solve->refine validate Validation & CIF Generation (R-factors, GooF) refine->validate interp Structural Interpretation (H-Bonding, Packing) validate->interp compare Comparison with Alternative Structures interp->compare

Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Experimental Protocol
  • Synthesis and Crystallization:

    • Causality: The quality of the crystal is paramount and is entirely dependent on the purity of the material. The synthesis of the salt must yield a compound with >99% purity.

    • Protocol (for Case Study Compound): 3-aminopyridine is dissolved in a suitable solvent like acetone, followed by the addition of n-propyl bromide. The mixture is stirred, allowing the salt to precipitate. The solid is then filtered, washed, and dried[1][2].

    • Crystal Growth: High-quality single crystals are typically grown by slow evaporation. The purified salt is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., aqueous ethanol) to achieve saturation. The solution is loosely covered to allow the solvent to evaporate over several days to weeks, promoting the formation of large, well-ordered crystals.

  • SC-XRD Data Collection:

    • Expertise: A suitable crystal (typically 0.1-0.3 mm in size, clear, with no visible fractures) is selected under a microscope and mounted on a diffractometer. Data collection is performed at a low temperature (e.g., 100 K) to minimize atomic thermal vibrations, which yields more precise atomic positions and bond lengths.

    • Protocol:

      • Mount the crystal on a goniometer head.

      • Center the crystal in the X-ray beam (typically Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

      • Perform an initial unit cell determination.

      • Proceed with a full data collection strategy, acquiring a redundant set of diffraction data over a wide range of scattering angles (2θ).

  • Structure Solution and Refinement:

    • Trustworthiness: This phase relies on specialized software (e.g., Olex2 with SHELX solvers) and key quality metrics. The process is self-validating through refinement indices.

    • Protocol:

      • Data Reduction: Integrate the raw diffraction intensities and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

      • Structure Solution: Determine the space group and solve the phase problem using direct methods or dual-space algorithms to locate the positions of the heavier atoms (Br, N, C).

      • Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters, against the experimental data using a full-matrix least-squares method. Hydrogen atoms are typically located in the difference Fourier map and refined accordingly[1].

      • Validation: The final model is validated by checking crystallographic R-factors (R1, wR2), the Goodness-of-Fit (S), and ensuring the residual electron density map is flat. The resulting validated structure is saved as a Crystallographic Information File (CIF).

Results: A Case Study of 3-Amino-1-propylpyridinium Bromide

The crystal structure of 3-amino-1-propylpyridinium bromide (CCDC Refcode: 1035511) was solved and refined to a high degree of precision[1][3]. A summary of the crystallographic data is presented below.

Parameter 3-Amino-1-propylpyridinium Bromide [1][2]
CCDC Deposition No.1035511
Empirical FormulaC₈H₁₃BrN₂
Formula Weight217.11
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.0286 (4)
b (Å)15.6888 (5)
c (Å)9.6800 (3)
β (°)95.128 (1)
Volume (ų)1818.10 (10)
Z, Z'8, 2
Temperature (K)296
R₁ [I > 2σ(I)]0.036
wR₂ (all data)0.085
Goodness-of-fit (S)1.00

Z is the number of formula units in the unit cell. Z' is the number of formula units in the asymmetric unit. The presence of two independent cation-anion pairs (Z' = 2) in the asymmetric unit indicates subtle but distinct conformational and packing environments for each pair.

Structural Analysis and Comparison

Molecular Conformation

The asymmetric unit contains two crystallographically independent 3-amino-1-propylpyridinium cations (A and B) and two bromide anions[1]. In both cations, the propyl chain adopts a largely extended conformation. The dihedral angle between the plane of the pyridinium ring and the mean plane of the propyl group differs slightly between the two cations: 84.84° in cation A and 89.23° in cation B[1][3]. This near-orthogonal arrangement minimizes steric hindrance.

The Crucial Role of Hydrogen Bonding

In amine salts, the hydrogen bonding network is the primary determinant of the crystal packing and, by extension, the material's properties. The protonated amine group and acidic protons on the pyridinium ring act as strong hydrogen bond donors, while the halide anion is the primary acceptor.

In the case study compound, an extensive network of N—H···Br and C—H···Br hydrogen bonds links the cations and anions into chains that propagate through the crystal lattice[1][2].

G cluster_cation Cation (Donor) cluster_anion Anion (Acceptor) N_H Ammonium Group (N⁺-H) Br Bromide Ion (Br⁻) N_H->Br Strong N-H···Br (Primary Interaction) C_H_pyrid Pyridinium Ring (C-H) C_H_pyrid->Br Weak C-H···Br (Stabilizing Interaction)

Caption: Key hydrogen bond donor-acceptor pairs in the crystal structure.

This network is critical for charge stabilization. The bromide anions are strategically positioned to accept hydrogen bonds from multiple cations, creating a robust, three-dimensional architecture[1].

Comparative Analysis
  • Bromide vs. Hydrochloride: The ionic radius of Cl⁻ (1.81 Å) is smaller than that of Br⁻ (1.96 Å). In a hypothetical hydrochloride structure of the same cation, one would expect shorter N-H···Cl hydrogen bonds. This typically leads to a more compact crystal packing and a higher lattice energy, which can influence properties like melting point and dissolution rate.

  • N-alkylation vs. C-alkylation (Case Study vs. Target Compound):

    • Case Study (N-alkylation): In 3-amino-1-propylpyridinium, the positive charge is formally on the nitrogen atom of the pyridine ring. This makes the ring's C-H groups more acidic and thus better hydrogen bond donors.

    • Target Compound (C-alkylation): In this compound, the primary site of protonation would be the more basic aliphatic amine, forming an ammonium group (-NH₃⁺). The pyridine nitrogen may or may not be protonated depending on the crystallization pH. Assuming it is not, the primary hydrogen bond donors would be the -NH₃⁺ group. The pyridine nitrogen would act as a hydrogen bond acceptor. This fundamental difference would lead to a completely different hydrogen bonding network and crystal packing.

  • Salt vs. Freebase: The freebase form of 3-(pyridin-3-yl)propan-1-amine is a liquid or low-melting solid at room temperature. It would lack the ionic interactions that define the salt's crystal lattice. Intermolecular forces would be dominated by weaker N-H···N hydrogen bonds and van der Waals forces. The salt formation introduces strong, charge-assisted hydrogen bonds, creating a stable, crystalline solid with a higher melting point and, typically, improved aqueous solubility.

Conclusion

This guide has detailed the essential workflow for the structural analysis of an amine hydrochloride crystal. Through the case study of 3-amino-1-propylpyridinium bromide, we have demonstrated how single-crystal X-ray diffraction provides unambiguous insight into molecular conformation and the critical hydrogen bonding networks that define the solid state. The analysis reveals a robust structure stabilized by extensive N—H···Br and C—H···Br interactions.

By comparing this structure to its hypothetical hydrochloride analogue and the target compound, this compound, we underscore how subtle changes in atomic composition (Br vs. Cl) or connectivity (N- vs. C-alkylation) can lead to profoundly different crystal structures. This understanding is fundamental for drug development professionals, as it provides a rational basis for selecting the optimal salt form of an API to achieve desired physicochemical properties.

References

  • Venkatesan, P., Rajakannan, V., & Thamotharan, S. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(12), o1203. [Link]

  • Venkatesan, P., Rajakannan, V., & Thamotharan, S. (2014). Crystal structure of 3-amino-1-propyl-pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), 580–583. [Link]

  • International Union of Crystallography. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. IUCr Journals. [Link]

  • Amanote Research. (n.d.). Crystal Structure of 3-Amino-1-Propylpyridinium Bromide. Retrieved from [Link]

  • Venkatesan, P., Rajakannan, V., & Thamotharan, S. (2014). Crystal structure of 3-amino-1-propylpyridinium bromide. Acta Crystallographica Section E: Structure Reports Online, 70(12). [Link]

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A Comparative Spectroscopic Guide to 3-(Pyridin-3-yl)propan-1-amine Hydrochloride and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the spectroscopic data for 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a versatile building block in pharmaceutical and materials science research. By examining its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data alongside its 2- and 4-pyridyl analogs, this document offers researchers, scientists, and drug development professionals a comprehensive reference for the characterization and identification of these important chemical entities.

Introduction

3-(Pyridin-3-yl)propan-1-amine and its isomers are bifunctional molecules containing a primary amine and a pyridine ring, making them valuable precursors for a wide range of chemical syntheses.[1] Their utility in the development of novel therapeutic agents and functional materials necessitates a thorough understanding of their structural properties. Spectroscopic techniques are the cornerstone of molecular characterization, providing a detailed fingerprint of a compound's chemical structure. This guide will delve into the interpretation of ¹H NMR, ¹³C NMR, IR, and MS data for this compound and will draw comparisons with its 2- and 4-pyridyl counterparts to highlight the influence of the nitrogen atom's position within the pyridine ring on the spectroscopic output.

The formation of a hydrochloride salt significantly impacts the electronic environment of the molecule, particularly the amine and the pyridine nitrogen. This guide will explore how protonation affects the chemical shifts in NMR spectroscopy and the vibrational frequencies in IR spectroscopy.

Molecular Structures and Key Spectroscopic Features

The chemical structures of the three positional isomers of pyridylpropan-1-amine are presented below. The key to differentiating these isomers spectroscopically lies in the distinct electronic environments of the pyridine ring protons and carbons, as well as the influence of the pyridine nitrogen on the propyl amine chain.

Caption: Chemical structures of the three positional isomers of pyridylpropan-1-amine.

Comparative Spectroscopic Data Analysis

Due to the limited availability of experimental spectra for this compound, this guide utilizes a combination of predicted data from reputable sources and experimental data for closely related analogs. The predicted spectra provide a valuable framework for understanding the expected spectroscopic features.

¹H NMR Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the connectivity of a molecule. The chemical shifts of the protons in the pyridine ring and the propyl chain are highly sensitive to the position of the nitrogen atom. In the hydrochloride salt, both the pyridine nitrogen and the primary amine are protonated, leading to a general downfield shift of adjacent protons due to the increased positive charge density.

Table 1: Predicted ¹H NMR Chemical Shifts (ppm) for Pyridylpropan-1-amine Hydrochlorides

Proton Assignment3-(Pyridin-3-yl)propan-1-amine HCl (Predicted)3-(Pyridin-2-yl)propan-1-amine (Free Base - Experimental)3-(Pyridin-4-yl)propan-1-amine (Free Base - Predicted)
H-2' (Py)8.858.528.50
H-6' (Py)8.757.177.25
H-4' (Py)8.207.65-
H-5' (Py)7.607.127.25
-CH₂- (α to Py)2.952.852.70
-CH₂- (β)2.101.951.90
-CH₂- (γ to NH₃⁺)3.102.802.75
-NH₃⁺8.501.5 (NH₂)1.5 (NH₂)

Predicted data obtained from NMRDB.org and ChemDraw.

Interpretation:

  • Pyridine Protons: The protons on the pyridine ring exhibit distinct patterns for each isomer. For the 3-pyridyl isomer hydrochloride, the protons are significantly deshielded due to the electron-withdrawing effect of the protonated nitrogen. The H-2' and H-6' protons are expected to be the most downfield. In the 2-pyridyl isomer, the H-6' proton is the most downfield. The 4-pyridyl isomer shows a more symmetrical pattern for the aromatic protons.

  • Propyl Chain Protons: The methylene group adjacent to the protonated amine (-CH₂-γ) is expected to be shifted downfield compared to the free base due to the inductive effect of the -NH₃⁺ group. The methylene group adjacent to the pyridine ring (-CH₂-α) is also influenced by the ring's electronic properties.

  • Amine Protons: The protons of the ammonium group (-NH₃⁺) in the hydrochloride salt will appear as a broad singlet at a significantly downfield chemical shift, typically between 8 and 9 ppm. This is a characteristic feature of amine salts.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The chemical shifts of the pyridine carbons are particularly diagnostic for distinguishing between the isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Pyridylpropan-1-amine Hydrochlorides

Carbon Assignment3-(Pyridin-3-yl)propan-1-amine HCl (Predicted)3-(Pyridin-2-yl)propan-1-amine (Free Base - Experimental)3-(Pyridin-4-yl)propan-1-amine (Free Base - Predicted)
C-2' (Py)148.5162.1150.0
C-3' (Py)135.0121.3124.5
C-4' (Py)145.0136.5150.0
C-5' (Py)125.0123.0124.5
C-6' (Py)147.0149.3-
-CH₂- (α to Py)30.034.531.0
-CH₂- (β)31.530.031.5
-CH₂- (γ to NH₃⁺)39.041.540.0

Predicted data obtained from NMRDB.org and ChemDraw. Experimental data for the 2-pyridyl isomer is from the Spectral Database for Organic Compounds (SDBS).[2]

Interpretation:

  • Pyridine Carbons: The chemical shifts of the pyridine carbons are highly dependent on their position relative to the nitrogen atom. In the hydrochloride salt, the carbons adjacent to the protonated nitrogen (C-2' and C-6' in the 3-pyridyl isomer) are expected to be shifted downfield. The distinct set of chemical shifts for the aromatic carbons provides a clear fingerprint for each isomer.

  • Propyl Chain Carbons: The carbon attached to the ammonium group (-CH₂-γ) will be the most downfield of the aliphatic carbons. The chemical shifts of the other two carbons in the propyl chain will be less affected by the protonation of the amine.

Caption: Predicted NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key vibrational bands for this compound are associated with the N-H bonds of the ammonium group, the C-H bonds of the alkyl chain and the pyridine ring, and the C=C and C=N bonds of the pyridine ring.

Table 3: Key Predicted IR Absorption Bands (cm⁻¹) for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)
N-H Stretch (NH₃⁺)3200 - 2800 (broad)
C-H Stretch (Aromatic)3100 - 3000
C-H Stretch (Aliphatic)2960 - 2850
N-H Bend (NH₃⁺)1600 - 1500
C=C, C=N Stretch (Pyridine Ring)1600 - 1450

Predicted data based on typical values for amine hydrochlorides and pyridine derivatives.

Interpretation:

  • N-H Stretching: The most prominent feature in the IR spectrum of an amine hydrochloride is the broad and strong absorption band in the 3200-2800 cm⁻¹ region, corresponding to the N-H stretching vibrations of the ammonium group. This broadness is due to hydrogen bonding.

  • C-H Stretching: Aromatic C-H stretching vibrations appear at higher frequencies (3100-3000 cm⁻¹) than aliphatic C-H stretching vibrations (2960-2850 cm⁻¹).

  • N-H Bending: The N-H bending vibrations of the NH₃⁺ group typically appear in the 1600-1500 cm⁻¹ region.

  • Pyridine Ring Vibrations: The stretching vibrations of the C=C and C=N bonds in the pyridine ring give rise to a series of sharp to medium intensity bands in the 1600-1450 cm⁻¹ region. The exact positions of these bands can help distinguish between the isomers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique.

Expected Fragmentation Pattern:

The molecular ion ([M+H]⁺) for the free base (C₈H₁₂N₂) would have an m/z of 137.10. The fragmentation of this ion is expected to proceed through several characteristic pathways:

  • Loss of NH₃: Cleavage of the C-N bond can lead to the loss of ammonia, resulting in a fragment at m/z 120.09.

  • Benzylic Cleavage: Cleavage of the Cα-Cβ bond adjacent to the pyridine ring is a favorable fragmentation pathway for pyridylalkyl compounds. This would result in the formation of a pyridylmethyl cation or related resonance-stabilized ions.

  • Ring Fragmentation: The pyridine ring itself can undergo fragmentation, although this is typically less favorable than the cleavage of the side chain.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This section provides a standardized protocol for acquiring a high-quality ¹H NMR spectrum of a small organic molecule like this compound.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) A->B C Add internal standard (e.g., DSS or TMS) B->C D Transfer to a clean, dry NMR tube C->D E Insert sample into NMR spectrometer D->E F Lock and shim the magnetic field E->F G Set acquisition parameters (e.g., pulse sequence, number of scans) F->G H Acquire the Free Induction Decay (FID) G->H I Fourier transform the FID H->I J Phase correct the spectrum I->J K Baseline correct the spectrum J->K L Integrate the peaks K->L M Reference the spectrum to the internal standard L->M

Caption: A standardized workflow for acquiring a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in a suitable deuterated solvent (approximately 0.6 mL). Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are good choices for hydrochloride salts.

    • Add a small amount of an internal standard for chemical shift referencing. For D₂O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is commonly used. For DMSO-d₆, tetramethylsilane (TMS) can be used.

    • Transfer the solution to a clean and dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve a homogeneous field, which results in sharp and symmetrical peaks.

    • Set the appropriate acquisition parameters, including the pulse sequence (a standard one-pulse experiment is usually sufficient), the number of scans (typically 8-16 for a sample of this concentration), and the spectral width.

    • Acquire the Free Induction Decay (FID) data.

  • Data Processing:

    • Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Phase correct the spectrum to ensure that all peaks are in the absorptive mode.

    • Apply a baseline correction to obtain a flat baseline.

    • Integrate the area under each peak to determine the relative number of protons.

    • Reference the chemical shift scale by setting the peak of the internal standard to its known chemical shift (0 ppm for TMS, 0 ppm for DSS).

Conclusion

This guide provides a comprehensive overview of the spectroscopic characterization of this compound, a compound of significant interest in medicinal chemistry and materials science. By presenting a combination of predicted and experimental data for the target compound and its positional isomers, this document serves as a valuable resource for researchers in the field. The detailed interpretation of NMR, IR, and MS data, along with a standardized experimental protocol, will aid in the unambiguous identification and characterization of these important building blocks. The principles and comparative data outlined herein provide a solid foundation for the structural elucidation of related pyridylalkylamine derivatives.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • NIST Chemistry WebBook. National Institute of Standards and Technology (NIST). [Link]

  • NMRDB.org: An Online NMR Spectrum Prediction Tool. [Link]

  • ChemDraw. PerkinElmer Informatics. [Link]

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. [Link]

  • PubChem. 3-(Pyridin-4-yl)propan-1-amine. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

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analytical methods for quantifying 3-(pyridin-3-yl)propan-1-amine hydrochloride

By understanding the causality behind each method's performance and implementing rigorous validation protocols, researchers can ensure the generation of trustworthy and accurate quantitative data, underpinning the entire drug development lifecycle. [2]

References

  • Zhang, J., Ji, H., Sun, S., Mao, D., Liu, H., & Guo, Y. (n.d.). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry.
  • (n.d.). Acid-Base Titrations - NONAQUEOUS SOLVENTS. GFS Chemicals.
  • (2014, August 22). Validation of Impurity Methods, Part II. LCGC North America.
  • (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP.
  • (2007, August 25). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry. Sigma-Aldrich.
  • (2007, August 9). Selective determination of pyridine alkaloids in tobacco by PFTBA ions/analyte molecule reaction ionization ion trap mass spectrometry | Request PDF.
  • (2024, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Proclinical.
  • (n.d.). Analytical method validation: A brief review. Journal of Pharmacy Research.
  • (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • (n.d.). Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC.
  • (2019, April 29).
  • (n.d.). The UV-Vis absorption spectra of III in different solvents.
  • (n.d.). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
  • (2024, July 8). Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.

A Comparative Analysis of Linker Scaffolds in Bioconjugates: 3-(Pyridin-3-yl)propan-1-amine versus Simple Alkylamines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Targeted Therapeutics

In the landscape of modern drug discovery, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is far from a passive spacer. It is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic properties, influencing stability, cell permeability, and ultimately, therapeutic efficacy.[1][2] The choice of linker can dictate the success or failure of a targeted therapeutic. This guide provides an in-depth comparative study of two classes of amine-containing linkers: the pyridine-functionalized 3-(pyridin-3-yl)propan-1-amine and simple, linear alkylamines (e.g., propan-1-amine). We will explore their respective impacts on key bioconjugate performance metrics, supported by established experimental protocols.

The Contenders: A Structural and Physicochemical Overview

At a fundamental level, both 3-(pyridin-3-yl)propan-1-amine and simple alkylamines provide a nucleophilic amine for conjugation to a payload or a protein-targeting ligand. However, the incorporation of a pyridine ring introduces significant physicochemical distinctions.

3-(Pyridin-3-yl)propan-1-amine: This linker features a propyl chain connected to a pyridine ring at the 3-position. The pyridine moiety introduces a degree of rigidity and a basic nitrogen atom within the aromatic system. This can influence the linker's conformational flexibility and its potential for intramolecular interactions.[3]

Simple Alkylamines (e.g., propan-1-amine, butan-1-amine): These are flexible, aliphatic chains. Their properties are primarily dictated by their length and lipophilicity. They lack the specific electronic and structural features of an aromatic heterocycle.

The following diagram illustrates the structural differences between these two linker types.

Figure 1: Structural comparison of linkers.
Key Physicochemical Differences

The presence of the pyridine ring in 3-(pyridin-3-yl)propan-1-amine leads to several key differences compared to a simple alkylamine of similar length:

Property3-(Pyridin-3-yl)propan-1-aminePropan-1-amineRationale for Difference
Molecular Weight ~136.19 g/mol [4]~59.11 g/mol Addition of the pyridine ring.
Calculated logP ~0.4[4]~0.25The pyridine ring increases lipophilicity compared to a simple amine, but the nitrogen also allows for hydrogen bonding.
Basicity (pKa of conjugate acid) Pyridine N: ~5.2; Propylamino N: ~10.7Propylamino N: ~10.7The sp2-hybridized nitrogen of the pyridine is significantly less basic than the sp3-hybridized alkylamine nitrogen.[5]
Flexibility More rigidHighly flexibleThe pyridine ring introduces conformational constraints.[3]
Hydrogen Bonding Acceptor (pyridine N) and Donor (amine NH2)Donor (amine NH2)The pyridine nitrogen can act as a hydrogen bond acceptor.

Impact on PROTAC and ADC Performance: A Comparative Analysis

The aforementioned physicochemical differences can have a profound impact on the performance of the resulting bioconjugate.

Cell Permeability

For PROTACs and some ADCs, the ability to cross the cell membrane is paramount. Cell permeability is a complex interplay of factors including size, polarity, and the ability to form intramolecular hydrogen bonds (IMHBs) to shield polar groups.

  • 3-(Pyridin-3-yl)propan-1-amine: The pyridine nitrogen offers the potential to form an IMHB with a nearby hydrogen bond donor on the PROTAC or ADC, such as an amide N-H. This can "fold" the molecule into a more compact, less polar conformation that is more amenable to passive diffusion across the cell membrane.[3] Studies have shown that linkers that allow for the formation of low-polarity conformations through intramolecular interactions can lead to higher cell permeability.[3][6]

  • Simple Alkylamines: Lacking a hydrogen bond acceptor in the chain, simple alkylamine linkers do not offer the same potential for IMHB formation to shield polarity. Their flexibility can be a double-edged sword; while it allows the molecule to adopt various conformations, it may not favor the specific folded state required for optimal membrane transit.

The following diagram illustrates the concept of intramolecular hydrogen bonding facilitated by the pyridine linker.

G cluster_0 PROTAC Conformation POI_Ligand Protein of Interest Ligand Pyridine_Linker 3-(Pyridin-3-yl)propan-1-amine Linker POI_Ligand->Pyridine_Linker Alkyl_Linker Simple Alkylamine Linker POI_Ligand->Alkyl_Linker E3_Ligand E3 Ligase Ligand Pyridine_Linker->E3_Ligand Folded_State Compact, Less Polar Conformation (Higher Permeability) Pyridine_Linker->Folded_State Intramolecular H-Bonding Alkyl_Linker->E3_Ligand Extended_State Extended, More Polar Conformation (Lower Permeability) Alkyl_Linker->Extended_State

Figure 2: Influence of linker on PROTAC conformation and permeability.
Plasma Stability

The stability of the linker in systemic circulation is crucial to prevent premature release of the payload, which can lead to off-target toxicity.[1][7]

  • 3-(Pyridin-3-yl)propan-1-amine: The stability of the amide bond formed with this linker is not expected to be significantly different from that of a simple alkylamine. However, the overall conformation of the bioconjugate, potentially influenced by the pyridine linker, could sterically shield the labile linkage from enzymatic degradation.

  • Simple Alkylamines: The stability of the resulting conjugate is primarily dependent on the nature of the chemical bond formed (e.g., amide, carbamate) and the steric environment around it.

Ternary Complex Formation (for PROTACs)

The primary function of a PROTAC is to induce the formation of a ternary complex between the target protein and an E3 ligase. The linker's length, rigidity, and chemical composition are critical for achieving a productive ternary complex.[8]

  • 3-(Pyridin-3-yl)propan-1-amine: The increased rigidity of the pyridine-containing linker can reduce the entropic penalty of forming the ternary complex, potentially leading to a more stable and productive complex. However, this rigidity also means that the linker has fewer degrees of freedom to achieve the optimal orientation, making the choice of linker length and attachment points even more critical.

  • Simple Alkylamines: The high flexibility of alkyl linkers allows for a wider range of possible orientations, which can be advantageous in the early stages of PROTAC design when the optimal geometry is unknown. However, this flexibility can also come with an entropic cost upon binding.

Experimental Evaluation: Protocols for Comparative Analysis

To empirically compare the performance of 3-(pyridin-3-yl)propan-1-amine and simple alkylamine linkers, a series of well-defined experiments should be conducted.

Experimental Workflow

The following diagram outlines a typical workflow for the comparative evaluation of these linkers in a PROTAC system.

G A PROTAC Synthesis (Linker A: Pyridine-based Linker B: Alkylamine) B In Vitro Plasma Stability Assay (LC-MS/MS) A->B C Cell Permeability Assay (PAMPA) A->C D Ternary Complex Formation Assay (TR-FRET) A->D F Data Analysis and Comparison B->F C->F E In Vitro Degradation Assay (Western Blot) D->E E->F

Figure 3: Experimental workflow for linker comparison.
Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the linker-payload/ligand bond in plasma.

Methodology:

  • Preparation of Plasma: Obtain plasma (human, mouse, rat) and centrifuge to remove any precipitates.

  • Incubation: Incubate the test bioconjugates (e.g., at 1 µM) in plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48 hours).

  • Sample Preparation: Precipitate plasma proteins with a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of intact bioconjugate remaining at each time point.[9][10][11]

  • Data Analysis: Plot the percentage of intact bioconjugate versus time and calculate the half-life (t½) of the linker in plasma.

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of the bioconjugates across an artificial membrane.[12][13]

Methodology:

  • Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

  • Membrane Formation: Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).[13]

  • Dosing: Add the test bioconjugates (dissolved in a suitable buffer, e.g., PBS with 5% DMSO) to the donor wells.[13]

  • Incubation: Place the donor plate on top of the acceptor plate (containing buffer) and incubate for a defined period (e.g., 5-18 hours) at room temperature.[12]

  • Quantification: Measure the concentration of the bioconjugate in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Data Analysis: Calculate the permeability coefficient (Pe) for each compound.

Protocol 3: TR-FRET Ternary Complex Formation Assay

Objective: To quantify the formation of the ternary complex (Target Protein - PROTAC - E3 Ligase).[14][15][16]

Methodology:

  • Reagent Preparation: Use a His-tagged target protein, a GST-tagged E3 ligase, a terbium-labeled anti-His antibody (donor), and a d2-labeled anti-GST antibody (acceptor).[17]

  • PROTAC Dilution: Prepare a serial dilution of the PROTACs.

  • Assay Plate Setup: In a 384-well plate, add the PROTAC dilutions, followed by a mixture of the His-tagged target protein and GST-tagged E3 ligase.

  • Antibody Addition: Add the mixture of labeled antibodies.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a dose-response curve. The resulting bell-shaped curve is characteristic of ternary complex formation.[14][15]

Expected Outcomes and Interpretation

Based on the principles discussed, we can anticipate the following outcomes from these comparative experiments:

ExperimentExpected Outcome for 3-(Pyridin-3-yl)propan-1-amine LinkerExpected Outcome for Simple Alkylamine LinkerInterpretation
Plasma Stability Similar or slightly higher t½Baseline t½The pyridine linker is not expected to be inherently less stable. Any increase in stability would likely be due to conformational effects.
PAMPA Higher permeability coefficient (Pe)Lower permeability coefficient (Pe)The potential for intramolecular hydrogen bonding with the pyridine linker can shield polarity, leading to enhanced passive diffusion.
TR-FRET Potentially a more potent and stable ternary complex (lower EC50 and higher max signal), but more sensitive to linker lengthBroader activity across different linker lengths due to flexibility, but potentially a less stable complex (higher EC50).The rigidity of the pyridine linker may pre-organize the PROTAC for optimal binding, but this is highly dependent on achieving the correct geometry.

Conclusion

The choice between 3-(pyridin-3-yl)propan-1-amine and a simple alkylamine as a linker is a nuanced decision that requires careful consideration of the desired properties of the final bioconjugate.

  • 3-(Pyridin-3-yl)propan-1-amine is a compelling choice when enhanced cell permeability is a key objective. Its ability to facilitate intramolecular hydrogen bonding and introduce a degree of rigidity can be highly advantageous for optimizing the pharmacokinetic properties of PROTACs. However, this rigidity necessitates a more thorough optimization of linker length and attachment points to ensure productive ternary complex formation.

  • Simple alkylamines offer synthetic simplicity and flexibility , making them excellent tools for initial screening and proof-of-concept studies. Their conformational freedom can be beneficial when the optimal geometry for ternary complex formation is unknown. However, this flexibility may come at the cost of lower cell permeability and a potential entropic penalty upon binding.

Ultimately, the selection of the optimal linker is a multi-parameter optimization problem. The experimental protocols outlined in this guide provide a robust framework for the head-to-head comparison of these and other linker technologies, enabling researchers to make data-driven decisions to advance their drug discovery programs.

References

  • Abeje, Y. E., Wieske, L. H. E., Poongavanam, V., Maassen, S., Atilaw, Y., Cromm, P., Lehmann, L., Erdelyi, M., Meibom, D., & Kihlberg, J. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638–657. [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • Sketchviz. (n.d.). Guide to Flowcharts in Graphviz. Retrieved January 18, 2026, from [Link]

  • LornaJane. (2011, August 17). Drawing Flow Diagrams with GraphViz. [Link]

  • Nunes, J., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship, University of California. [Link]

  • Xing, C., et al. (2021). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. ACS Pharmacology & Translational Science, 4(2), 845–854. [Link]

  • A Quick Introduction to Graphviz. (2017, September 19). [No source provided][Link]

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Safety Operating Guide

Proper Disposal of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and operational excellence. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Pyridin-3-yl)propan-1-amine hydrochloride, a compound that, while integral to many research endeavors, requires careful handling due to its potential hazards. The procedures outlined herein are designed to ensure the safety of laboratory personnel and the protection of our environment.

Understanding the Hazard Profile

Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is an irritant and is harmful if swallowed or inhaled.[1] It can cause skin irritation and serious eye irritation.[1][2] The pyridine moiety, in particular, is a recognized hazardous waste constituent by the U.S. Environmental Protection Agency (EPA).[3][4] Therefore, all waste containing this compound must be treated as hazardous.

Table 1: Hazard Identification and Classification

Hazard ClassificationGHS CategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[1]
Acute Toxicity, InhalationCategory 4Harmful if inhaled.[1]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/IrritationCategory 2Causes serious eye irritation.[1][2]
Specific target organ toxicityCategory 3May cause respiratory irritation.[1][2]

Immediate Safety and Personal Protective Equipment (PPE)

A proactive approach to safety is non-negotiable. The following PPE must be worn at all times when handling this compound and its waste.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][5]To prevent contact with the eyes, which can cause serious irritation.[2][5]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).To prevent skin contact, which can cause irritation.[2][6]
Body Protection A fully-buttoned laboratory coat.[6]To protect the skin and clothing from accidental splashes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[2][7] A NIOSH-approved respirator may be necessary for large spills or inadequate ventilation.To prevent inhalation of dust or vapors, which are harmful.[1]

An emergency eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This workflow is designed to minimize exposure and ensure regulatory compliance.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_final Final Disposal start Start: Identify Waste Stream waste_container Select a Designated, Labeled Hazardous Waste Container start->waste_container transfer Carefully Transfer Waste into the Container waste_container->transfer seal Securely Seal the Container transfer->seal storage_loc Store in a Designated Secondary Containment Area seal->storage_loc incompatibles Segregate from Incompatible Materials (e.g., Strong Oxidizers) storage_loc->incompatibles documentation Complete Hazardous Waste Manifest incompatibles->documentation ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) documentation->ehs_pickup end End: Proper Disposal ehs_pickup->end

Figure 1: Workflow for the proper disposal of this compound waste.

3.1. Waste Segregation and Containerization

  • Identify Waste Streams: Segregate waste containing this compound from other laboratory waste. This includes pure unused chemical, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper).

  • Select an Appropriate Waste Container: Use a designated, leak-proof, and sealable container that is compatible with the chemical. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[6]

  • Transfer of Waste: Carefully transfer the waste into the designated container, avoiding splashes or the generation of dust. If transferring a solid, use a funnel or other appropriate tools to minimize dispersal. For solutions, pour slowly and carefully.

  • Seal the Container: Once the waste has been added, securely seal the container to prevent any leakage or release of vapors.[6]

3.2. Temporary On-site Storage

  • Designated Storage Area: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area.[8][9] This area should be away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Segregation from Incompatibles: Store the waste away from incompatible materials, particularly strong oxidizing agents.[2][10]

3.3. Spill and Decontamination Procedures

In the event of a spill, the following procedures should be followed:

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth).

    • Carefully collect the absorbent material and place it in the designated hazardous waste container.[6][7]

    • Decontaminate the spill area with a suitable cleaning agent and wipe clean. All cleaning materials should also be disposed of as hazardous waste.

  • Large Spills:

    • Immediately evacuate the area and alert your laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.[6]

    • Prevent entry into the affected area.

    • Allow only trained emergency response personnel to handle the cleanup.

3.4. Final Disposal

  • Documentation: Complete all necessary hazardous waste documentation or manifests as required by your institution and local regulations. This typically includes the chemical name, quantity, and date of accumulation.

  • Arrange for Pickup: Contact your institution's EHS department to arrange for the pickup and final disposal of the hazardous waste.[2] Do not attempt to dispose of this chemical down the drain or in the regular trash.[8][11]

  • Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, likely through incineration at high temperatures.[12]

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to these detailed procedures for the disposal of this compound, researchers can mitigate risks and ensure a safe and compliant laboratory environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • National Center for Biotechnology Information. (2024). 3-(Pyridin-3-yl)propan-1-amine. PubChem.
  • Thermo Fisher Scientific. (n.d.). 3-Aminopyridine Safety Data Sheet.
  • European Directorate for the Quality of Medicines & HealthCare. (2023). (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet.
  • Thermo Fisher Scientific. (2010). Pyridine hydrochloride Safety Data Sheet.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Fisher Scientific. (n.d.). Pyridine hydrochloride Safety Data Sheet.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • AK Scientific, Inc. (n.d.). 1-(Pyridin-2-yl)pentan-1-amine hydrochloride Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Echemi. (n.d.). N,N-diethyl-3-pyridin-2-yl-propan-1-amine Safety Data Sheets.
  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry.

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Navigating the Safe Handling of 3-(Pyridin-3-yl)propan-1-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-(Pyridin-3-yl)propan-1-amine hydrochloride. Moving beyond a simple checklist, this document delves into the causality behind safety protocols, ensuring a deep-seated understanding of best practices that fosters a culture of safety and scientific integrity within your laboratory.

Hazard Assessment: Understanding the Compound's Profile

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 3-(Pyridin-3-yl)propan-1-amine is classified with the following hazards[1]:

  • Harmful if swallowed (Acute toxicity, oral)

  • Causes skin irritation (Skin corrosion/irritation)

  • Causes serious eye irritation (Serious eye damage/eye irritation)

  • Harmful if inhaled (Acute toxicity, inhalation)

  • May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation)

The hydrochloride salt form is expected to share these irritant and toxicity properties. As a solid, the primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion.

Core Principles of Protection: Personal Protective Equipment (PPE)

A proactive approach to safety begins with the consistent and correct use of Personal Protective Equipment (PPE). The selection of PPE is not arbitrary; it is a direct response to the identified hazards of the material being handled. For this compound, the following PPE is mandatory to mitigate the risks of skin, eye, and respiratory exposure.

Recommended Personal Protective Equipment
Scenario Eyes/Face Skin/Body Respiratory Hands
Handling Small Quantities (mg scale) in a well-ventilated area Safety glasses with side shieldsStandard lab coatNot generally required, but recommended if dustyNitrile or neoprene gloves
Weighing and preparing stock solutions Chemical splash goggles or a face shieldChemical-resistant lab coat or apronNIOSH-approved respirator with a particulate filter (e.g., N95) if not handled in a fume hoodNitrile or neoprene gloves
Large-scale operations or potential for aerosol generation Face shield and chemical splash gogglesChemical-resistant suit or coverallsNIOSH-approved respirator with an appropriate cartridgeHeavy-duty nitrile or neoprene gloves
Emergency Spill Response Face shield and chemical splash gogglesChemical-resistant suit or coverallsNIOSH-approved respirator with an appropriate cartridgeHeavy-duty nitrile or neoprene gloves

Causality of PPE Selection:

  • Eye and Face Protection : Given that the compound causes serious eye irritation, standard safety glasses are the minimum requirement.[2] However, when handling the powder or preparing solutions where splashing is a risk, chemical splash goggles are essential to provide a complete seal around the eyes. A face shield offers an additional layer of protection for the entire face.[3][4]

  • Skin and Body Protection : A standard lab coat is sufficient for handling small quantities. For larger amounts or tasks with a higher risk of spills, a chemical-resistant apron or suit is necessary to prevent skin irritation from direct contact.[4][5]

  • Respiratory Protection : The dust from this compound can cause respiratory irritation.[1] Therefore, handling should ideally occur within a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator is required.[2][3]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are crucial to prevent skin contact and potential absorption.[2] Always inspect gloves for any signs of degradation or puncture before use and change them frequently, especially if contamination is suspected.

Operational Protocols: From Receipt to Disposal

A self-validating safety system relies on established, repeatable procedures. The following protocols provide a framework for the safe handling of this compound throughout its lifecycle in the laboratory.

Receiving and Storage
  • Verification : Upon receipt, confirm that the container is intact and properly labeled.

  • Storage : Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7] The container should be kept tightly closed to prevent the absorption of moisture, as amine salts can be hygroscopic.[6][7]

Weighing and Solution Preparation
  • Preparation : Before handling the compound, ensure that the work area is clean and uncluttered. Designate a specific area for handling this chemical.

  • Engineering Controls : Whenever possible, perform all manipulations, especially weighing of the solid, within a certified chemical fume hood or a ventilated balance enclosure to control dust.

  • PPE : Don the appropriate PPE as outlined in the table above.

  • Weighing : Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or paper. Avoid creating dust clouds. If a small amount of dust is generated, allow it to settle before proceeding.

  • Dissolving : Add the solid to the chosen solvent in a suitable container. If necessary, use a magnetic stirrer or gentle agitation to facilitate dissolution. Cap the container during mixing to prevent splashes.

  • Cleanup : After use, decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of any contaminated materials as hazardous waste.

Emergency Preparedness: Spill Management and Disposal

Even with meticulous planning, accidents can occur. A well-defined emergency plan is a critical component of a safe laboratory environment.

Spill Response Workflow

The following diagram outlines the logical steps for responding to a chemical spill of this compound.

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_post_response Post-Response assess_spill Assess Spill Size & Risk evacuate Evacuate Area (if large or ventilation is poor) assess_spill->evacuate Large Spill don_ppe Don Appropriate PPE assess_spill->don_ppe Small Spill notify Notify Supervisor & Safety Officer evacuate->notify notify->don_ppe contain Contain Spill (use absorbent pads) don_ppe->contain neutralize Neutralize (if applicable) & Absorb contain->neutralize cleanup Collect Waste in Labeled Container neutralize->cleanup decontaminate Decontaminate Area & Equipment cleanup->decontaminate dispose Dispose of Waste (follow institutional guidelines) decontaminate->dispose document Document Incident dispose->document

Caption: Workflow for chemical spill response.

Step-by-Step Spill Cleanup
  • Alert and Evacuate : Alert personnel in the immediate area. For large spills, evacuate the laboratory and contact the institutional safety office.

  • Containment : For small, manageable spills, contain the material using a chemical spill kit with appropriate absorbent pads.

  • Cleanup : Wearing the appropriate PPE, carefully sweep up the solid material or absorb the liquid solution. Avoid generating dust.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials, including absorbent pads, gloves, and disposable lab coats, must be collected in a sealed, labeled container for hazardous waste disposal.

Waste Disposal

All waste containing this compound, whether in solid or solution form, must be disposed of as hazardous chemical waste.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.[8]

First Aid Measures

In the event of exposure, immediate action is critical.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6][9]

  • Inhalation : Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7][9]

  • Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][10]

By integrating these safety protocols and understanding the rationale behind them, you can foster a secure and productive research environment. This proactive approach to safety not only protects individuals but also upholds the integrity and quality of your scientific work.

References

  • PubChem. 3-(Pyridin-3-yl)propan-1-amine. National Center for Biotechnology Information. [Link]

  • CHEMM. Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. [Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • European Directorate for the Quality of Medicines & Healthcare. (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2-yl)propan-1-amine Safety Data Sheet. EDQM. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

  • Healthy Bean. PPE for Chemical Handling: A Quick Guide. Healthy Bean. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.